molecular formula C5H10 B123489 trans-2-Pentene CAS No. 646-04-8

trans-2-Pentene

Cat. No.: B123489
CAS No.: 646-04-8
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-HWKANZROSA-N
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Description

trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential.>2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
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Color/Form

Liquid

CAS No.

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
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Melting Point

-140.2 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of trans-2-pentene, also known by its IUPAC name (E)-pent-2-ene.[1] The document details its chemical identity, structural parameters, and the experimental methodologies used for its characterization, offering valuable insights for professionals in research and development.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₅H₁₀.[1] It is a geometric isomer of 2-pentene, where the ethyl and methyl groups are located on opposite sides of the carbon-carbon double bond.[2][3] This 'trans' configuration results in a more stable molecule with minimized steric hindrance compared to its 'cis' counterpart.[4] It is a colorless, flammable liquid with a hydrocarbon-like odor.[5]

Table 1: General and Physical Properties of this compound

PropertyValueReference
IUPAC Name(E)-pent-2-ene[1]
Synonyms(E)-2-Pentene, trans-beta-Amylene[1]
CAS Number646-04-8[1]
Molecular FormulaC₅H₁₀[1]
Molar Mass70.13 g/mol [1]
Density0.649 g/mL at 25 °C
Boiling Point36.3 °C[1]
Melting Point-140.2 °C[1]
Refractive Index1.3793 at 20 °C[4]

Molecular Geometry and Bonding

The geometry of this compound is defined by the sp² hybridization of the two central carbon atoms participating in the double bond, and the sp³ hybridization of the other carbon atoms in the ethyl and methyl groups. The double bond restricts rotation, leading to its defined trans stereochemistry.

Table 2: Approximate Bond Lengths and Angles for this compound (based on experimental data for trans-2-butene)

ParameterValue
Bond Lengths (Å)
C=C1.347
C-C (adjacent to double bond)1.508
C-H (vinylic)~1.09
C-H (alkyl)~1.10
**Bond Angles (°) **
C-C=C123.8
H-C=C~120
H-C-H (methyl)~109.5
H-C-C (ethyl)~109.5

Spectroscopic Characterization

The molecular structure of this compound is elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Vinylic Protons (CH=CH)~5.4Multiplet
Methylene Protons (-CH₂-)~1.9-2.0Quintet~7.5
Methyl Protons (=CH-CH₃)~1.6Doublet~6.5
Methyl Protons (-CH₂-CH₃)~0.9-1.0Triplet~7.5

Table 4: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
Vinylic Carbons (C=C)~125-135
Methylene Carbon (-CH₂-)~25
Methyl Carbon (=CH-CH₃)~17
Methyl Carbon (-CH₂-CH₃)~13
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for C-H and C=C bonds.

Table 5: Key Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
=C-H stretch (vinylic)3000-3100Medium
C-H stretch (alkyl)2850-3000Strong
C=C stretch~1670Medium
=C-H bend (trans)~965Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is observed at an m/z ratio corresponding to its molecular weight.

Table 6: Major Fragments in the Mass Spectrum of this compound

m/zIon
70[C₅H₁₀]⁺ (Molecular Ion)
55[C₄H₇]⁺
42[C₃H₆]⁺
41[C₃H₅]⁺
29[C₂H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard experimental protocols.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Temperature Program: Start at a low oven temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation from any impurities.

  • MS Conditions:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the peak corresponding to this compound in the gas chromatogram and analyze its corresponding mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Identity Confirmation of Identity Structure->Identity

Caption: Experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to Stereoisomerism in Pentene Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentene (C₅H₁₀) serves as a fundamental model for understanding various facets of stereoisomerism in organic chemistry. This technical guide provides a comprehensive exploration of the stereoisomers of pentene, with a particular focus on the geometric isomerism in pent-2-ene and the chirality exhibited by 3-methyl-1-pentene. This document details the structural nuances, physicochemical properties, and spectroscopic signatures of these isomers. Furthermore, it outlines experimental protocols for their synthesis and separation, and employs diagrammatic representations to elucidate key concepts and workflows, aiming to be a valuable resource for professionals in research and drug development.

Introduction to Isomerism in Pentene

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. Pentene, with the molecular formula C₅H₁₀, exists as several constitutional isomers, which differ in their connectivity. These include pent-1-ene, pent-2-ene, 2-methylbut-1-ene, 2-methylbut-2-ene, and 3-methylbut-1-ene. Among these, pent-2-ene and 3-methylbut-1-ene exhibit stereoisomerism, where the atoms have the same connectivity but differ in their spatial arrangement.

Stereoisomers can be broadly categorized into two types: enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, a property known as chirality. Diastereomers are stereoisomers that are not mirror images of each other. Geometric isomers, such as cis-trans isomers, are a common type of diastereomer.

Classification of Pentene Stereoisomers

The stereoisomerism in pentene can be classified as shown in the diagram below.

G Classification of Pentene Isomers Pentene Pentene (C₅H₁₀) Constitutional Constitutional Isomers Pentene->Constitutional Stereoisomers Stereoisomers Pentene->Stereoisomers Pent1ene Pent-1-ene Constitutional->Pent1ene Pent2ene Pent-2-ene Constitutional->Pent2ene Methylbutenes Methylbutenes Constitutional->Methylbutenes Geometric Geometric Isomers (Diastereomers) Stereoisomers->Geometric Chiral Chiral Isomers (Enantiomers) Stereoisomers->Chiral Pent2ene->Geometric Methylbutenes->Chiral 3-methyl-1-pentene CisTrans cis-Pent-2-ene & trans-Pent-2-ene Geometric->CisTrans Enantiomers (R)-3-methyl-1-pentene & (S)-3-methyl-1-pentene Chiral->Enantiomers

Caption: Logical relationship of pentene isomers.

Geometric Isomerism in Pent-2-ene

The restricted rotation around the carbon-carbon double bond in pent-2-ene gives rise to geometric isomerism.[1] The two isomers are designated as cis (or Z) and trans (or E). In cis-2-pentene, the two methyl groups are on the same side of the double bond, while in trans-2-pentene, they are on opposite sides.[1][2]

G Geometric Isomers of Pent-2-ene cluster_cis cis-Pent-2-ene ((Z)-pent-2-ene) cluster_trans trans-Pent-2-ene ((E)-pent-2-ene) cis CH₃   H   /   C=C  /   H   CH₂CH₃ trans CH₃   CH₂CH₃   /   C=C  /   H   H

Caption: Structures of cis- and this compound.

Physical Properties

The different spatial arrangements of the atoms in cis- and this compound lead to variations in their physical properties. The cis isomer is generally more polar and less symmetrical, which results in a higher boiling point and a lower melting point compared to the more symmetrical and less polar trans isomer.[3][4]

Propertycis-2-PenteneThis compound
Boiling Point 37 °C[5]36 °C[5]
Melting Point -151.4 °C[5]-140.2 °C
Density 0.6556 g/cm³ at 20 °C[5]0.6431 g/cm³ at 25 °C
Refractive Index 1.3830 at 20 °C[5]1.3793 at 20 °C
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • C=C Stretch: The C=C stretching vibration appears around 1620-1680 cm⁻¹. This peak is generally weaker in the more symmetrical trans isomer compared to the cis isomer.

  • C-H Bending (Out-of-Plane): A key distinguishing feature is the out-of-plane C-H bending vibration. cis-2-Pentene shows a characteristic absorption in the range of 665-730 cm⁻¹, while this compound exhibits a strong band around 960-980 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the vinylic protons (attached to the double bond) are slightly different for the two isomers. For cis-2-pentene, the vinylic protons appear at approximately 5.40 and 5.38 ppm, while for this compound, they are observed around 5.45 and 5.41 ppm. The coupling constants between the vinylic protons can also be used for differentiation, with cis isomers typically showing smaller coupling constants than trans isomers.

  • ¹³C NMR: The carbon atoms of the double bond in both isomers have characteristic chemical shifts. For cis-2-pentene, the signals for the double-bonded carbons are around 123.5 and 132.5 ppm. In this compound, these signals appear at approximately 124.5 and 133.5 ppm.

Chirality in 3-Methyl-1-pentene

3-Methyl-1-pentene is a chiral molecule because it possesses a stereocenter at the third carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a vinyl group (-CH=CH₂). This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

G Enantiomers of 3-Methyl-1-pentene cluster_R (R)-3-methyl-1-pentene cluster_S (S)-3-methyl-1-pentene R      H      | CH₂=CH--C*--CH₂CH₃      |     CH₃ Mirror Mirror Plane S      H      | CH₃CH₂--C*--CH=CH₂      |     CH₃

Caption: (R)- and (S)-enantiomers of 3-methyl-1-pentene.

Physical Properties

Enantiomers have identical physical properties such as boiling point, melting point, and density. Their distinguishing characteristic is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[6] A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.[6]

Property3-Methyl-1-pentene (racemic)
Boiling Point 54 °C
Melting Point -154 °C
Density 0.67 g/mL at 25 °C
Refractive Index 1.384 at 20 °C
(Data for the racemic mixture)
Spectroscopic Analysis

The IR and NMR spectra of the individual enantiomers of 3-methyl-1-pentene are identical. Spectroscopic techniques alone cannot differentiate between enantiomers unless a chiral auxiliary or solvent is used.

  • ¹H and ¹³C NMR: The NMR spectra for the racemic mixture of 3-methyl-1-pentene would show a single set of peaks corresponding to the structure.

  • IR Spectroscopy: The IR spectrum of 3-methyl-1-pentene will show characteristic peaks for the vinyl group (C=C stretch around 1640 cm⁻¹, and C-H stretches above 3000 cm⁻¹) and the alkyl groups.

Experimental Protocols

Synthesis of a Mixture of cis- and this compound

A common laboratory method for the synthesis of a mixture of cis- and this compound is the acid-catalyzed dehydration of 2-pentanol.

Materials:

  • 2-Pentanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, slowly add 2-pentanol to a cooled mixture of concentrated sulfuric acid and water.

  • Set up a distillation apparatus with the flask connected to a condenser and a receiving flask cooled in an ice bath.

  • Gently heat the mixture in the flask. The pentene isomers will distill over.

  • Collect the distillate, which will also contain some unreacted alcohol and byproducts.

  • Wash the distillate in a separatory funnel with a 5% sodium hydroxide solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final simple distillation to obtain the purified mixture of cis- and this compound.

G Synthesis of 2-Pentene Workflow Reactants 2-Pentanol + H₂SO₄/H₂O Distillation1 Distillation Reactants->Distillation1 Wash Wash with NaOH(aq) Distillation1->Wash Dry Dry with CaCl₂ Wash->Dry Distillation2 Final Distillation Dry->Distillation2 Product Mixture of cis- and this compound Distillation2->Product

Caption: Experimental workflow for 2-pentene synthesis.

Separation of cis- and this compound by Fractional Distillation

Due to their close boiling points, cis- and this compound can be separated using fractional distillation.

Materials:

  • Mixture of cis- and this compound

  • Fractional distillation apparatus (including a fractionating column)

  • Heating mantle

  • Collection flasks

Procedure:

  • Set up a fractional distillation apparatus with the mixture of pentene isomers in the distilling flask.

  • Slowly heat the flask to initiate boiling.

  • The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor with the more volatile component (this compound).

  • Carefully monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the first fraction (this compound, ~36 °C).

  • Collect the first fraction until the temperature begins to rise, indicating that the less volatile component (cis-2-pentene) is starting to distill.

  • Change the receiving flask to collect the second fraction, which will be enriched in cis-2-pentene.

G Fractional Distillation Workflow Mixture cis/trans-2-Pentene Mixture Heating Heat to Boiling Mixture->Heating Vaporization Vapor Rises Through Fractionating Column Heating->Vaporization Separation Separation based on Boiling Point Difference Vaporization->Separation Condensation1 Condensation of This compound Separation->Condensation1 Collection1 Collect this compound (~36°C) Condensation1->Collection1 TempRise Temperature Rises Collection1->TempRise Condensation2 Condensation of cis-2-Pentene TempRise->Condensation2 Collection2 Collect cis-2-Pentene (~37°C) Condensation2->Collection2

Caption: Workflow for separating cis/trans isomers.

Conclusion

The stereoisomers of pentene, specifically the geometric isomers of pent-2-ene and the chiral nature of 3-methyl-1-pentene, provide excellent examples of the structural diversity that can arise from a simple molecular formula. Understanding the subtle differences in their physical and spectroscopic properties is crucial for their identification and separation. The experimental protocols outlined in this guide offer practical methods for the synthesis and purification of these compounds. For professionals in drug development and chemical research, a thorough grasp of these stereochemical principles is fundamental for the design and synthesis of complex molecules with specific biological activities.

References

A Comprehensive Technical Guide to the Synthesis of trans-2-Pentene via Dehydration of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, leading to the formation of a carbon-carbon double bond. The dehydration of 2-pentanol serves as an exemplary case, yielding a mixture of isomeric pentenes. According to Zaitsev's rule, the reaction favors the formation of the more substituted alkene, 2-pentene, over the terminal 1-pentene. Furthermore, stereochemical considerations lead to the formation of both cis and trans isomers of 2-pentene, with the more thermodynamically stable trans isomer typically being the major product. This guide provides an in-depth examination of the synthesis of trans-2-pentene from 2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers the underlying reaction mechanism, detailed experimental protocols, and methods for product analysis and characterization.

Reaction Mechanism and Stereoselectivity

The acid-catalyzed dehydration of a secondary alcohol, such as 2-pentanol, predominantly proceeds through an E1 (unimolecular elimination) mechanism.[1][2][3][4][5] This multi-step process involves the formation of a carbocation intermediate, which dictates the regiochemical and stereochemical outcome of the reaction.

The E1 mechanism unfolds in three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 2-pentanol by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2][6] This step converts the poor leaving group, hydroxide (-OH), into a good leaving group, a water molecule (-OH₂⁺), forming a pentyl-2-oxonium ion.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary (2°) carbocation intermediate.[2][3][4][6] This step is the slowest and, therefore, the rate-determining step of the E1 reaction.[3]

  • Deprotonation to Form the Alkene: A weak base, such as a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.[1][4][6] This results in the formation of a double bond.

Regio- and Stereoselectivity:

The deprotonation step can occur from two different adjacent carbons (C1 or C3), leading to a mixture of constitutional isomers: 1-pentene and 2-pentene.

  • Zaitsev's Rule: The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product.[1][3][7][8] In this case, removing a proton from C3 yields the disubstituted 2-pentene, while removing a proton from C1 yields the monosubstituted 1-pentene. Consequently, 2-pentene is the major regioisomer.

  • Stereoisomer Formation: The formation of 2-pentene can result in two geometric isomers: cis-2-pentene and this compound. The trans isomer, where the alkyl groups are on opposite sides of the double bond, is more thermodynamically stable than the cis isomer due to reduced steric strain.[9] Therefore, this compound is the favored stereoisomer and the principal product of the reaction.

E1_Mechanism Figure 1: E1 Dehydration Mechanism of 2-Pentanol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation cluster_pathA Path A (Major) cluster_pathB Path B (Minor) 2-Pentanol CH₃CH(OH)CH₂CH₂CH₃ H_plus H⁺ 2-Pentanol->H_plus Oxonium_ion CH₃CH(OH₂⁺)CH₂CH₂CH₃ H_plus->Oxonium_ion Fast Oxonium_ion2 CH₃CH(OH₂⁺)CH₂CH₂CH₃ Carbocation CH₃CH⁺CH₂CH₂CH₃ Water H₂O Carbocation->Water + Carbocation2 CH₃CH⁺CH₂CH₂CH₃ Oxonium_ion2->Carbocation Slow (Rate-Determining) Base H₂O Carbocation2->Base trans_2_Pentene This compound Base->trans_2_Pentene -H⁺ (from C3) Zaitsev Product cis_2_Pentene cis-2-Pentene Base->cis_2_Pentene -H⁺ (from C3) Zaitsev Product 1-Pentene 1-Pentene Base->1-Pentene -H⁺ (from C1) Hofmann Product

Figure 1: E1 Dehydration Mechanism of 2-Pentanol

Experimental Protocols

The following protocol is adapted from established procedures for the dehydration of secondary alcohols.[10]

2.1 Materials and Apparatus

  • Reagents: 2-pentanol (distilled), concentrated sulfuric acid (H₂SO₄), 5% sodium hydroxide (NaOH) solution, anhydrous calcium chloride (CaCl₂), boiling chips.

  • Apparatus: 1 L round-bottomed flask, dropping funnel, heating mantle, simple distillation apparatus (condenser, adapter, receiving flask), ice-water bath, separatory funnel, fractional distillation column (e.g., Vigreux).

2.2 Procedure

  • Reaction Setup: In a 1 L round-bottomed flask, carefully add 200 mL of concentrated sulfuric acid to 200 mL of water while cooling the flask in an ice-water bath.

  • Addition of Alcohol: Slowly add 176 g (214 mL, 2 moles) of 2-pentanol to the cooled acid mixture with gentle swirling.

  • Dehydration and Distillation: Add a few boiling chips to the flask and assemble a simple distillation apparatus. Place the receiving flask in an ice-water bath to minimize the loss of the volatile pentene products.[10]

  • Heating: Gently heat the reaction mixture using a heating mantle. The alkene products will co-distill with water as they are formed. Continue heating on a boiling-water bath for 2-3 hours or until distillation ceases.[10]

  • Work-up: Transfer the distillate to a separatory funnel.

  • Neutralization: Add approximately 25 mL of 5% sodium hydroxide solution to the distillate to neutralize any acidic impurities, such as sulfur dioxide.[10] Shake gently, venting frequently.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the upper organic layer (the pentene mixture) to a clean, dry Erlenmeyer flask and add about 10 g of anhydrous calcium chloride to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Purification: Decant the dried liquid into a clean, dry round-bottomed flask. Purify the product mixture by fractional distillation. Collect the fraction boiling between 35–41°C.[10] The major component, this compound, has a boiling point of approximately 36°C. The expected yield is typically in the range of 65-80%.[10]

Workflow Figure 2: Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Mix H₂SO₄ and H₂O (in ice bath) add_alcohol Slowly add 2-Pentanol start->add_alcohol distill Heat and Distill Product (2-3 hours) add_alcohol->distill wash Wash distillate with 5% NaOH solution distill->wash separate Separate organic layer wash->separate dry Dry with anhydrous CaCl₂ separate->dry purify Fractional Distillation (Collect 35-41°C fraction) dry->purify gcms GC-MS Analysis purify->gcms final_product Pure this compound purify->final_product nmr_ir NMR & IR Spectroscopy gcms->nmr_ir

Figure 2: Experimental Workflow for Synthesis and Purification

Data Presentation

Quantitative data related to the physical properties of reactants and products, typical reaction conditions, and spectroscopic data for product identification are summarized in the tables below.

Table 1: Physical Properties of Reactants and Products

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
2-Pentanol 88.15 119 0.811
This compound 70.13 36.3 0.648[10]
cis-2-Pentene 70.13 37.0[9] 0.656

| 1-Pentene | 70.13 | 30.0 | 0.641 |

Table 2: Typical Reaction Conditions and Yield

Parameter Value / Description Reference
Reactant 2-Pentanol (2 moles) [10]
Catalyst Concentrated Sulfuric Acid [10]
Temperature Heating on a boiling-water bath [10]
Reaction Time 2-3 hours [10]
Theoretical Yield 140.3 g Calculated

| Reported Actual Yield | 92–112 g (65–80%) |[10] |

Table 3: Predicted Product Distribution

Product Type Relative Amount Rationale
This compound Disubstituted (E-isomer) Major Most stable product (Zaitsev's rule, thermodynamic stability)[9]
cis-2-Pentene Disubstituted (Z-isomer) Minor Less stable than trans isomer due to steric hindrance[9]

| 1-Pentene | Monosubstituted | Minor | Least stable regioisomer (Anti-Zaitsev product)[1][7] |

Table 4: Key Spectroscopic Data for this compound Identification

Spectroscopic Method Key Signals / Peaks Reference
¹H NMR (CDCl₃) δ ≈ 5.4-5.5 ppm (m, 2H, vinyl), δ ≈ 1.9-2.0 ppm (m, 2H, allylic), δ ≈ 1.6 ppm (d, 3H, vinyl methyl), δ ≈ 0.9-1.0 ppm (t, 3H, ethyl) [11]
¹³C NMR Peaks expected around δ ≈ 125-135 ppm (alkene carbons) and in the aliphatic region.

| IR Spectroscopy | ~3020 cm⁻¹ (=C-H stretch), ~1660 cm⁻¹ (C=C stretch, weak for trans), ~965 cm⁻¹ (trans =C-H bend, strong & characteristic) |[11] |

Product Analysis and Characterization

Analysis of the product mixture is crucial to determine the efficiency and selectivity of the reaction.

  • Gas Chromatography (GC): GC is the primary method for analyzing the composition of the product mixture.[12][13] It effectively separates the volatile pentene isomers based on their boiling points and affinity for the stationary phase.[14] By comparing the retention times of the peaks in the sample chromatogram to those of pure standards (1-pentene, cis-2-pentene, and this compound), each component can be identified. The area under each peak is proportional to the amount of that component, allowing for the calculation of the relative percentages and the determination of the product ratio.

  • Spectroscopic Methods: After purification by fractional distillation, the identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

    • Infrared (IR) Spectroscopy: The IR spectrum of the product should confirm the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the presence of characteristic alkene peaks. A strong absorption band around 965 cm⁻¹ is a definitive indicator of a trans-disubstituted double bond.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum is particularly useful for distinguishing between the cis and trans isomers based on the coupling constants of the vinyl protons. For trans isomers, the vicinal coupling constant (³JHH) is typically larger (12-18 Hz) compared to cis isomers (0-12 Hz).[9]

Conclusion

The synthesis of this compound through the acid-catalyzed dehydration of 2-pentanol is a classic illustration of the E1 elimination mechanism. The reaction demonstrates key principles of regioselectivity, as described by Zaitsev's rule, and stereoselectivity, favoring the more stable trans alkene. A well-defined experimental protocol involving distillation, neutralization, and drying, followed by careful fractional distillation, allows for the isolation of the desired product. The composition of the resulting alkene mixture and the purity of the final product can be rigorously assessed using chromatographic and spectroscopic methods. This comprehensive understanding is vital for professionals who employ such synthetic routes in research and development.

References

Basic reaction mechanisms involving trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving trans-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reaction mechanisms of this compound, a common unsaturated hydrocarbon. Understanding these reactions is crucial for synthetic chemists in various fields, including drug development, where precise molecular architecture is paramount. This document outlines the core principles of electrophilic additions and other key transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reactivity of alkenes. The electron-rich carbon-carbon double bond in this compound serves as a nucleophile, attacking electrophilic species. This section details the mechanisms of hydrohalogenation, hydration, and halogenation.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through a carbocation intermediate. The reaction is regioselective, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of the symmetrical this compound, the initial protonation can occur at either C2 or C3, leading to the same secondary carbocation. Subsequent nucleophilic attack by the halide ion yields a mixture of 2-halopentane and 3-halopentane.

Mechanism: The reaction is a two-step process. First, the alkene's π-bond attacks the electrophilic hydrogen of the hydrogen halide, forming a secondary carbocation and a halide anion.[1] The second step involves the rapid attack of the halide anion on the carbocation to form the final product.[1] Due to the intermediacy of a planar carbocation, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed.

Experimental Protocol: Hydrobromination of this compound

  • Materials: this compound, hydrogen bromide (HBr) solution in acetic acid, anhydrous sodium bicarbonate, anhydrous magnesium sulfate, diethyl ether, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a minimal amount of a non-nucleophilic solvent like dichloromethane or diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add a solution of HBr in acetic acid (1.1 equivalents) to the stirred solution of the alkene.

    • Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of 2-bromopentane and 3-bromopentane.

    • Purify the product by fractional distillation.

Data Presentation: Product Distribution in Hydrohalogenation

Hydrogen HalideMajor Product(s)Minor Product(s)Typical Yield (%)Reference
HBr2-Bromopentane, 3-BromopentaneRearrangement products (if any)HighGeneral Alkene Reactivity
HCl2-Chloropentane, 3-ChloropentaneRearrangement products (if any)HighGeneral Alkene Reactivity

Note: For the symmetrical this compound, the formation of 2-halo and 3-halo products is expected to be in a nearly 1:1 ratio due to the similar stability of the intermediate secondary carbocations.

Logical Relationship: Hydrohalogenation of this compound

hydrohalogenation This compound This compound Secondary Carbocation Intermediate Secondary Carbocation Intermediate This compound->Secondary Carbocation Intermediate + HBr 2-Bromopentane 2-Bromopentane Secondary Carbocation Intermediate->2-Bromopentane + Br- 3-Bromopentane 3-Bromopentane Secondary Carbocation Intermediate->3-Bromopentane + Br-

Caption: Hydrohalogenation of this compound.

Halogenation

The addition of halogens (Br₂, Cl₂) to this compound results in the formation of vicinal dihalides. This reaction is stereospecific, proceeding via an anti-addition mechanism.[2] This stereochemical outcome is explained by the formation of a cyclic halonium ion intermediate.[3]

Mechanism: The reaction is initiated by the electrophilic attack of the halogen on the alkene's double bond, forming a bridged halonium ion.[3] The second step is the nucleophilic attack by the halide ion on one of the carbons of the halonium ion from the side opposite to the bridge.[2] This backside attack forces the two halogen atoms to be on opposite faces of the original double bond in the product. For this compound, this results in the formation of a meso compound for dichlorination and dibromination.

Experimental Protocol: Bromination of this compound

  • Materials: this compound, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred alkene solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

    • After the addition is complete, allow the reaction to stir for 30 minutes at 0°C.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromopentane.

    • The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation: Stereochemical Outcome of Halogenation

HalogenProductStereochemistryTypical Yield (%)Reference
Br₂(2R,3S)-2,3-Dibromopentane (meso)anti-addition>95[4]
Cl₂(2R,3S)-2,3-Dichloropentane (meso)anti-addition>95General Alkene Reactivity

Signaling Pathway: Halogenation of this compound

halogenation This compound This compound Bridged Bromonium Ion Bridged Bromonium Ion This compound->Bridged Bromonium Ion + Br2 (2R,3S)-2,3-Dibromopentane (meso) (2R,3S)-2,3-Dibromopentane (meso) Bridged Bromonium Ion->(2R,3S)-2,3-Dibromopentane (meso) + Br- (anti-attack)

Caption: Halogenation of this compound.

Hydration Reactions

The addition of water across the double bond of an alkene is a fundamental method for synthesizing alcohols. This can be achieved through acid-catalyzed hydration or hydroboration-oxidation, which provide complementary regioselectivity.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds to this compound according to Markovnikov's rule. The initial protonation of the double bond forms a secondary carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion yields a mixture of pentan-2-ol and pentan-3-ol.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • Materials: this compound, water, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

  • Procedure:

    • In a round-bottom flask, place a mixture of water and concentrated sulfuric acid (e.g., 50% aqueous H₂SO₄).

    • Cool the acid solution in an ice bath and slowly add this compound with stirring.

    • After the addition, attach a reflux condenser and heat the mixture gently for 1-2 hours.

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the product with diethyl ether.

    • Carefully wash the ether layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with water and brine.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

    • The resulting mixture of alcohols can be separated by fractional distillation.

Data Presentation: Product Distribution in Acid-Catalyzed Hydration

ProductRegioselectivityStereochemistryTypical Yield (%)
Pentan-2-ol and Pentan-3-olMarkovnikovRacemic mixture at C2Moderate to High

Signaling Pathway: Acid-Catalyzed Hydration

hydration This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H3O+ Protonated Alcohol Protonated Alcohol Secondary Carbocation->Protonated Alcohol + H2O Pentan-2-ol / Pentan-3-ol Pentan-2-ol / Pentan-3-ol Protonated Alcohol->Pentan-2-ol / Pentan-3-ol - H3O+

Caption: Acid-Catalyzed Hydration Pathway.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to alcohols with anti-Markovnikov regioselectivity.[5] The reaction is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond.[5] For this compound, this reaction will produce a mixture of pentan-2-ol and pentan-3-ol.

Mechanism: In the first step, borane (BH₃) adds to the alkene in a concerted, four-centered transition state. The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane.[5] In the second step, the trialkylborane is oxidized with hydrogen peroxide in a basic solution to yield the alcohol.[6] The oxidation proceeds with retention of stereochemistry.[7]

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Materials: this compound, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), 3M sodium hydroxide (NaOH) solution, 30% hydrogen peroxide (H₂O₂) solution, diethyl ether, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution in an ice bath and slowly add BH₃·THF (0.4 equivalents) via a dropping funnel.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the flask again in an ice bath and slowly add 3M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether. Wash the ether layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude alcohol mixture.

    • Purify by distillation.

Data Presentation: Product Distribution in Hydroboration-Oxidation

ProductRegioselectivityStereochemistryTypical Yield (%)
Pentan-2-ol and Pentan-3-olanti-Markovnikovsyn-additionHigh

Experimental Workflow: Hydroboration-Oxidation

hydroboration_oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane + BH3-THF Pentan-2-ol / Pentan-3-ol Pentan-2-ol / Pentan-3-ol Trialkylborane->Pentan-2-ol / Pentan-3-ol + H2O2, NaOH

Caption: Hydroboration-Oxidation Workflow.

Other Important Reactions

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a concerted, syn-addition of an oxygen atom to the double bond.[8] The stereochemistry of the starting alkene is retained in the product.[3] this compound will yield trans-2,3-epoxypentane as a racemic mixture.[3]

Experimental Protocol: Epoxidation of this compound

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask and cool in an ice bath.

    • In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

    • Slowly add the m-CPBA solution to the stirred alkene solution.

    • Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is complete.

    • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove excess peroxy acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the epoxide.

Data Presentation: Epoxidation Product

ProductStereochemistryTypical Yield (%)
trans-2,3-Epoxypentane (racemic mixture)syn-addition, retention of stereochemistryHigh

Signaling Pathway: Epoxidation of this compound

epoxidation This compound This compound trans-2,3-Epoxypentane trans-2,3-Epoxypentane This compound->trans-2,3-Epoxypentane + m-CPBA

Caption: Epoxidation of this compound.

Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds by reaction with ozone (O₃). The initial product is an unstable ozonide, which is typically worked up under reductive or oxidative conditions. Reductive workup (e.g., with zinc and water or dimethyl sulfide) cleaves the double bond and forms two carbonyl compounds. Ozonolysis of this compound followed by a reductive workup yields acetaldehyde and propanal.

Experimental Protocol: Ozonolysis of this compound

  • Materials: this compound, methanol, ozone generator, oxygen source, round-bottom flask, gas dispersion tube, low-temperature bath (e.g., dry ice/acetone), zinc dust, water, diethyl ether, separatory funnel, distillation apparatus.

  • Procedure:

    • Dissolve this compound in methanol in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Bubble ozone gas, generated from an ozone generator using an oxygen feed, through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • For reductive workup, add zinc dust and a small amount of water to the reaction mixture and allow it to warm to room temperature and stir for 1 hour.

    • Filter to remove zinc oxide, and extract the carbonyl products with diethyl ether.

    • Carefully remove the solvent by distillation to isolate the low-boiling aldehydes.

Data Presentation: Ozonolysis Products

Workup ConditionProductsTypical Yield (%)Reference
Reductive (Zn/H₂O or DMS)Acetaldehyde, PropanalHigh[9] (for a similar compound)
Oxidative (H₂O₂)Acetic Acid, Propanoic AcidHighGeneral Alkene Reactivity

Experimental Workflow: Ozonolysis of this compound

ozonolysis cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Workup This compound This compound Molozonide Molozonide This compound->Molozonide + O3 Ozonide Ozonide Molozonide->Ozonide Acetaldehyde + Propanal Acetaldehyde + Propanal Ozonide->Acetaldehyde + Propanal + Zn, H2O

Caption: Ozonolysis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane.[10] The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[10] Hydrogenation of this compound yields pentane. Studies have shown that the rate of hydrogenation for this compound is slower than that of cis-2-pentene and 1-pentene, which can be attributed to the greater thermodynamic stability and steric hindrance of the trans isomer.[11]

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, ethanol or ethyl acetate (solvent), 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas source (balloon or cylinder), hydrogenation flask (e.g., Parr shaker or a standard flask with a septum), magnetic stirrer.

  • Procedure:

    • In a hydrogenation flask, dissolve this compound in ethanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Seal the flask and flush it with hydrogen gas to replace the air.

    • Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen or by TLC/GC analysis.

    • Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent by distillation to obtain the product, pentane.

Data Presentation: Catalytic Hydrogenation

ProductStereochemistryRelative RateTypical Yield (%)
Pentanesyn-additionSlower than cis-2-pentene and 1-penteneQuantitative

Logical Relationship: Catalytic Hydrogenation

hydrogenation This compound This compound Pentane Pentane This compound->Pentane + H2, Pd/C

Caption: Catalytic Hydrogenation of this compound.

References

Stability and Reactivity of trans-2-Pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the trans isomer of 2-pentene. It delves into the thermodynamic and kinetic aspects of this alkene, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction

Trans-2-pentene, an acyclic alkene with the chemical formula C₅H₁₀, is a valuable model substrate in the study of electrophilic addition and isomerization reactions. Its simple structure, combined with the presence of a disubstituted double bond, allows for clear investigation of stereochemical and regiochemical outcomes. Understanding the relative stability and reactivity of this compound is crucial for predicting reaction products, optimizing synthetic routes, and elucidating reaction mechanisms in organic chemistry.

Thermodynamic Stability

The stability of an alkene is inversely related to its potential energy. A more stable alkene will release less energy upon hydrogenation. The trans isomer of 2-pentene is thermodynamically more stable than its cis counterpart and the terminal isomer, 1-pentene. This increased stability is attributed to reduced steric strain in the trans configuration, where the alkyl groups are positioned on opposite sides of the double bond, minimizing non-bonded interactions.

Heats of Hydrogenation

The relative stability of pentene isomers can be quantified by comparing their heats of hydrogenation (ΔH°_hydrog). The hydrogenation of all three isomers yields the same product, n-pentane, allowing for a direct comparison of their initial energy states. A lower heat of hydrogenation indicates a more stable alkene.

IsomerHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
1-Pentene-126-30.1[1]
cis-2-Pentene-120-28.6
This compound -115 -27.6 [1]

Table 1: Heats of Hydrogenation for Pentene Isomers.

The data clearly indicates that this compound is the most stable of the three isomers, releasing the least amount of energy upon conversion to n-pentane.

Stability cluster_reactants Pentene Isomers (Higher Energy) cluster_product n-Pentane (Lower Energy) 1-Pentene 1-Pentene n-Pentane n-Pentane 1-Pentene->n-Pentane ΔH° = -126 kJ/mol cis-2-Pentene cis-2-Pentene cis-2-Pentene->n-Pentane ΔH° = -120 kJ/mol This compound This compound This compound->n-Pentane ΔH° = -115 kJ/mol

Caption: Energy diagram illustrating the relative stabilities of pentene isomers based on their heats of hydrogenation.

Chemical Reactivity and Key Reactions

This compound undergoes a variety of reactions characteristic of alkenes, primarily involving the electrophilic addition across the carbon-carbon double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound results in the formation of n-pentane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds via syn-addition of hydrogen atoms to the double bond.

Hydrogenation This compound This compound n-Pentane n-Pentane This compound->n-Pentane Catalytic Hydrogenation H2_PdC H₂ / Pd/C

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Electrophilic Addition of Halogens (Bromination)

This compound readily reacts with halogens, such as bromine (Br₂), in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromopentane (a meso compound).

Bromination This compound This compound Bromonium_Ion Cyclic Bromonium Ion Intermediate This compound->Bromonium_Ion + Br₂ Br2 Br₂ Meso_Product meso-2,3-Dibromopentane Bromonium_Ion->Meso_Product + Br⁻ (anti-addition)

Caption: Mechanism of electrophilic bromination of this compound.

Electrophilic Addition of Hydrogen Halides (Hydrochlorination)

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), is an example of electrophilic addition that follows Markovnikov's rule. The initial protonation of the double bond can occur at either carbon 2 or carbon 3, leading to the formation of two different secondary carbocation intermediates. Subsequent attack by the chloride ion results in a mixture of 2-chloropentane and 3-chloropentane.

Hydrochlorination This compound This compound Protonation Protonation (H⁺) This compound->Protonation Carbocation_2 2° Carbocation (at C3) Protonation->Carbocation_2 Carbocation_3 2° Carbocation (at C2) Protonation->Carbocation_3 2-Chloropentane 2-Chloropentane Carbocation_2->2-Chloropentane + Cl⁻ 3-Chloropentane 3-Chloropentane Carbocation_3->3-Chloropentane + Cl⁻

Caption: Reaction pathway for the hydrochlorination of this compound.

Acid-Catalyzed Isomerization

In the presence of a strong acid catalyst, this compound can undergo isomerization to its more stable isomer, cis-2-pentene, and the less stable 1-pentene. The reaction proceeds through a carbocation intermediate, allowing for rotation around the carbon-carbon single bond before deprotonation to form the different isomers. The equilibrium will favor the most thermodynamically stable isomer.

Isomerization This compound This compound Carbocation 2° Carbocation Intermediate This compound->Carbocation Protonation H_plus H⁺ cis-2-Pentene cis-2-Pentene Carbocation->cis-2-Pentene Deprotonation 1-Pentene 1-Pentene Carbocation->1-Pentene Deprotonation

Caption: Mechanism of acid-catalyzed isomerization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions of this compound.

Synthesis of this compound via Reduction of 2-Pentyne

This procedure outlines the preparation of this compound from 2-pentyne using a dissolving metal reduction.[2]

Materials:

  • 2-Pentyne

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Condense approximately 100 mL of ammonia into the flask at -78 °C (dry ice/acetone bath).

  • Slowly add small, freshly cut pieces of sodium metal (approximately 2.3 g, 0.1 mol) to the liquid ammonia with stirring until a persistent blue color is obtained.

  • In the dropping funnel, prepare a solution of 2-pentyne (6.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether.

  • Add the 2-pentyne solution dropwise to the sodium-ammonia solution over 30 minutes.

  • Allow the reaction to stir for 2 hours at -78 °C.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water (2 x 25 mL), and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.70 g, 10 mmol) in 20 mL of ethanol.

  • Carefully add 10% Pd/C (approximately 50 mg) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and then refill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 2-4 hours, or until the reaction is complete (monitored by GC).

  • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethanol.

  • The filtrate contains the product, n-pentane, in ethanol. The solvent can be removed by simple distillation if desired.

Electrophilic Bromination of this compound

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Sodium thiosulfate (aqueous solution)

Procedure:

  • Dissolve this compound (0.70 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Prepare a solution of bromine (1.60 g, 10 mmol) in 10 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of this compound over 15 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromopentane.

  • The product can be purified by distillation under reduced pressure.

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range: m/z 35-300.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the components of the mixture by comparing their mass spectra with a reference library (e.g., NIST).

  • Determine the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Conclusion

This compound serves as an excellent substrate for illustrating fundamental principles of alkene stability and reactivity. Its greater thermodynamic stability compared to its isomers is quantitatively demonstrated by its lower heat of hydrogenation. The double bond in this compound readily undergoes a variety of electrophilic addition reactions, providing clear examples of mechanistic pathways involving carbocation and cyclic halonium ion intermediates. The detailed experimental protocols provided herein offer a practical guide for the synthesis and reaction of this important alkene, as well as the analysis of the resulting products. This comprehensive understanding is essential for professionals in research and development who rely on a solid foundation in organic reaction mechanisms.

References

Spectroscopic Analysis of trans-2-Pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for trans-2-pentene, an important aliphatic unsaturated hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, typically acquired in deuterated chloroform (CDCl₃), is summarized in the table below.[1][2]

Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
H-1 (CH₃)~ 0.96Triplet (t)3H~ 6
H-2 (=CH)~ 5.45Multiplet (m)1H
H-3 (=CH)~ 5.41Multiplet (m)1H
H-4 (CH₂)~ 1.98Multiplet (m)2H
H-5 (CH₃)~ 1.64Doublet (d)3H

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.[1][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.[4] The chemical shifts are provided in the table below.[2][5]

Assignment Chemical Shift (δ) in ppm
C-1~ 14
C-2~ 124
C-3~ 133
C-4~ 26
C-5~ 18

Note: The unsaturated carbons of the double bond (C-2 and C-3) exhibit significantly higher chemical shifts compared to the saturated carbons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically obtained from a liquid film.[6]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3040 - 3100C-H Stretch=C-H (Alkene)
~ 1620 - 1680C=C StretchC=C (Alkene)
~ 960 - 980C-H Bend (Out-of-plane)trans-RCH=CHR'

The presence of a distinct peak in the 960-980 cm⁻¹ region is characteristic of a trans-disubstituted alkene.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 70, which corresponds to its molecular formula, C₅H₁₀.[7] The base peak, which is the most abundant ion, is observed at m/z 55, corresponding to the loss of a methyl group.[7]

m/z Relative Intensity Possible Fragment Ion
70Moderate[C₅H₁₀]⁺ (Molecular Ion)
55100 (Base Peak)[C₄H₇]⁺
42High[C₃H₆]⁺
41High[C₃H₅]⁺
39Moderate[C₃H₃]⁺
29High[C₂H₅]⁺
27Moderate[C₂H₃]⁺

Note: The fragmentation pattern provides valuable clues about the structure of the molecule.[7]

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Sample Preparation (for a Liquid Sample)
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the liquid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, typically CDCl₃ for nonpolar organic compounds.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[8][9] Gentle vortexing or sonication can aid dissolution.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9] The liquid level should be around 4-5 cm.[8][9]

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a tissue dampened with a solvent like ethanol to remove any fingerprints or dust.[8]

  • Instrument Insertion: The prepared sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Neat Liquid Film)
  • Plate Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr).[10]

  • Sample Application: Place a single drop of the liquid sample onto the center of one of the salt plates.[10]

  • Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[10]

  • Mounting: Mount the sandwiched plates in the sample holder of the IR spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum. A background spectrum of the empty plates is typically run first and automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and stored in a desiccator.[11]

Mass Spectrometry (for a Volatile Liquid)
  • Sample Introduction: A small amount of the volatile liquid is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Vaporization: The sample is vaporized in a heated chamber.

  • Ionization: The gaseous molecules are then ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Acceleration and Deflection: The resulting ions are accelerated into a magnetic and/or electric field, which deflects them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Structure Connectivity & Stereochemistry NMR->Structure ¹H & ¹³C Spectra FunctionalGroups Functional Groups IR->FunctionalGroups Vibrational Modes MolecularFormula Molecular Weight & Formula MS->MolecularFormula m/z values

Caption: Workflow of Spectroscopic Analysis of this compound.

References

Navigating the Landscape of trans-2-Pentene: A Technical Guide to Commercial and Industrial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial and industrial sources of trans-2-pentene. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the procurement and production of this key chemical intermediate. This document details the primary industrial manufacturing routes, offers insights into commercial availability and purity, and presents detailed experimental protocols.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial needs. Purity levels for commercially available this compound are typically high, often exceeding 98.5% and reaching up to 99%.[1][2] Key suppliers in the market include:

  • Sigma-Aldrich (Merck) [1]

  • Thermo Fisher Scientific (Alfa Aesar) [2][3]

  • Tokyo Chemical Industry (TCI) [4]

  • GFS Chemicals [5][6]

These suppliers offer this compound in various quantities, from small laboratory-scale amounts to bulk orders suitable for industrial applications. While specific production volumes are not always publicly disclosed, the widespread availability from multiple major suppliers indicates a stable and established market.

Industrial Production Methods

The industrial production of this compound is primarily achieved through two main chemical processes: the dehydration of 2-pentanol and the dehydrogenation of n-pentane. Both methods yield a mixture of pentene isomers, necessitating subsequent purification steps to isolate the desired this compound.

Dehydration of 2-Pentanol

The acid-catalyzed dehydration of 2-pentanol is a common and well-established method for the synthesis of 2-pentene. This reaction typically proceeds via an E1 elimination mechanism, particularly for secondary alcohols like 2-pentanol.[7][8] The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond, yielding a mixture of 1-pentene, cis-2-pentene, and this compound.[7]

According to Zaitsev's rule, the more substituted and thermodynamically stable alkene is the major product. Therefore, the 2-pentene isomers are favored over 1-pentene. Among the 2-pentene isomers, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance, leading to a higher yield of this compound under thermodynamic control.[8][9]

This protocol is a representative laboratory-scale procedure that illustrates the fundamental principles of the industrial process.

Materials:

  • 2-Pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 5%)

  • Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or water bath

  • Separatory funnel

  • Ice bath

Procedure:

  • Acid Addition: In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to 2-pentanol. The reaction is typically carried out with a significant excess of the alcohol.

  • Heating and Distillation: Add boiling chips to the flask and assemble a distillation apparatus. Gently heat the mixture to a temperature that allows for the distillation of the pentene products (boiling point of this compound is approximately 36°C) while minimizing the distillation of unreacted 2-pentanol (boiling point ~119°C). The reaction is driven to completion by the removal of the alkene products as they are formed.

  • Neutralization: Collect the distillate in a receiving flask cooled in an ice bath. Wash the distillate with a dilute solution of sodium hydroxide in a separatory funnel to neutralize any acidic impurities.

  • Drying: Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride.

  • Fractional Distillation: Purify the crude pentene mixture by fractional distillation to separate the different isomers. Due to the close boiling points of the isomers (cis-2-pentene: ~37°C, this compound: ~36°C), a highly efficient fractional distillation column is required for effective separation.

Dehydrogenation of n-Pentane

The catalytic dehydrogenation of n-pentane is another significant industrial route for the production of pentenes. This process is typically carried out at high temperatures over a metal oxide catalyst, such as chromia (Cr₂O₃) supported on alumina (Al₂O₃).[10] The reaction results in the removal of hydrogen atoms from the pentane molecule to form a mixture of pentene isomers, including 1-pentene, cis-2-pentene, and this compound.

The product distribution is influenced by the catalyst, reaction temperature, pressure, and residence time. This method is a key part of modern petroleum refining, where alkanes are converted into more valuable alkenes for various applications, including the production of polymers and as gasoline additives.

Purification of this compound

The output from both the dehydration of 2-pentanol and the dehydrogenation of n-pentane is a mixture of isomers. The separation of this compound from its isomers, particularly cis-2-pentene, is a critical and challenging step due to their very similar physical properties.

Comparison of Physical Properties:

PropertyThis compoundcis-2-Pentene
Boiling Point 36.3 °C37.0 °C
Density ~0.649 g/mL~0.656 g/mL

Data sourced from various chemical supplier specifications.

Given the small difference in boiling points, industrial-scale purification relies on highly efficient separation techniques:

  • Superfractionation: This involves fractional distillation using columns with a very large number of theoretical plates to achieve the necessary separation efficiency.

  • Adsorptive Separation: This method utilizes adsorbents that can selectively retain one isomer over the other. For instance, synthetic chabazite, a type of zeolite, has been shown to selectively adsorb cis-2-pentene, allowing for the separation of the trans isomer.

Data Presentation

The following table summarizes the key aspects of the industrial production methods for this compound. It is important to note that specific quantitative data for industrial processes are often proprietary and not publicly available. The values presented are based on general principles and available literature.

ParameterDehydration of 2-PentanolDehydrogenation of n-Pentane
Feedstock 2-Pentanoln-Pentane
Catalyst Strong Acid (e.g., H₂SO₄, H₃PO₄)Metal Oxide (e.g., Cr₂O₃/Al₂O₃)
Typical Reaction Temp. 100-200 °C500-650 °C
Typical Reaction Pressure AtmosphericAtmospheric to moderate
Primary Products Mixture of 1-pentene, cis-2-pentene, this compoundMixture of pentene isomers
Selectivity for this compound Moderate to High (Thermodynamically favored)Varies with conditions
Key Byproducts Di-n-pentyl ether, polymersCracked smaller hydrocarbons, coke
Purification Method Superfractionation, AdsorptionSuperfractionation, Adsorption

Mandatory Visualizations

Industrial Production and Purification Workflow

G cluster_production Production cluster_separation Initial Separation cluster_purification Purification Feedstock Feedstock Reactor Reactor Feedstock->Reactor Input Separator Separator Reactor->Separator Crude Product Purification_Column Fractional Distillation / Adsorption Separator->Purification_Column Isomer Mixture Final_Product This compound (High Purity) Purification_Column->Final_Product Byproducts cis-2-Pentene & Other Byproducts Purification_Column->Byproducts

Caption: Industrial workflow for this compound production.

Reaction Mechanism: Acid-Catalyzed Dehydration of 2-Pentanol

G 2_Pentanol 2-Pentanol Protonation Protonation of -OH group 2_Pentanol->Protonation + H+ Oxonium_Ion Alkyloxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H2O Oxonium_Ion->Loss_of_Water Carbocation Secondary Carbocation Loss_of_Water->Carbocation - H2O Deprotonation_trans Deprotonation (trans) Carbocation->Deprotonation_trans Deprotonation_cis Deprotonation (cis) Carbocation->Deprotonation_cis trans_2_Pentene This compound (Major Product) Deprotonation_trans->trans_2_Pentene - H+ cis_2_Pentene cis-2-Pentene (Minor Product) Deprotonation_cis->cis_2_Pentene - H+

Caption: E1 mechanism for 2-pentanol dehydration.

References

Methodological & Application

Application Notes and Protocols for trans-2-Pentene as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-2-pentene as a solvent in organic reactions, detailing its physical and chemical properties, safety and handling procedures, and specific applications with experimental protocols.

Introduction

This compound (CAS 646-04-8) is a colorless, volatile flammable liquid with a hydrocarbon-like odor.[1][2] As an unsaturated aliphatic hydrocarbon, it exhibits reactivity characteristic of alkenes.[2] While its primary industrial applications include use as a polymerization inhibitor and in the synthesis of petroleum resins and sec-amyl alcohols, its utility as a solvent in organic synthesis is an area of growing interest.[1] This document outlines the key characteristics of this compound and provides protocols for its use as a solvent in specific organic reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. This compound's nonpolar nature and low boiling point are key characteristics influencing its solvent behavior.

PropertyValueReference
Molecular Formula C₅H₁₀[1]
Molecular Weight 70.13 g/mol [1]
Boiling Point 36-37 °C[3]
Melting Point -140 °C[3]
Density 0.649 g/mL at 25 °C[3]
Refractive Index n20/D 1.379[3]
Vapor Pressure 8.17 psi at 20 °C[3]
Solubility in Water Very slightly soluble (0.11 g/L at 25 °C)[2]
Solubility in Organic Solvents Soluble in benzene; miscible with ethanol and ethyl ether.[1]

Health, Safety, and Handling

This compound is a highly flammable liquid and vapor, posing a significant fire risk.[4] It is also classified as an irritant and may be fatal if swallowed and enters airways.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this solvent.[4] Work should be conducted in a well-ventilated area, and all potential ignition sources must be eliminated.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

Applications in Organic Synthesis

While not as common as other hydrocarbon solvents, this compound can be a suitable medium for specific organic reactions, particularly those involving nonpolar reagents and intermediates. Its low boiling point facilitates easy removal post-reaction.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds.[5] this compound can serve as both a reactant and a solvent in certain metathesis reactions.

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Dry, Inert Reaction Vessel add_substrate Add Substrate(s) prep_vessel->add_substrate add_solvent Add this compound (Solvent) add_substrate->add_solvent degas Degas Mixture add_solvent->degas add_catalyst Add Metathesis Catalyst degas->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress (e.g., GC) heat->monitor quench Quench Reaction (e.g., with Triisopropanolamine in Methanol) monitor->quench remove_solvent Remove Solvent (Evaporation) quench->remove_solvent purify Purify Product (e.g., Distillation, Chromatography) remove_solvent->purify

Caption: General workflow for an olefin metathesis reaction.

This protocol describes the cross-metathesis of 2-pentene and 6-dodecene. In this instance, 2-pentene acts as one of the reactants, and a co-solvent (benzene) is used. However, for reactions where a low-boiling, non-polar solvent is desired and does not interfere with the reaction, this compound could be used as the primary solvent.

Materials:

  • 2-Pentene (mixture of isomers)

  • 6-Dodecene

  • Benzene (as co-solvent)

  • n-Decane (as an internal standard for GC analysis)

  • Metathesis catalyst (e.g., WCl₆/C₂H₅OH/C₂H₅AlCl₂)

  • Triisopropanolamine in methanol (for quenching)

Procedure:

  • Prepare a 1.0 M solution of 6-dodecene in benzene containing a known concentration of n-decane as an internal standard.

  • Prepare a 0.97 M solution of 2-pentene in benzene, also containing the internal standard.

  • Dry the solutions by passing them through a silica gel column.

  • In a reaction vessel purged with dry nitrogen, combine the desired ratio of the 2-pentene and 6-dodecene solutions.

  • Initiate the reaction by adding the metathesis catalyst.

  • Carry out the reaction at room temperature.

  • Monitor the reaction progress by gas-liquid partition chromatography (GLPC).

  • Terminate the reaction by adding a 5% solution of triisopropanolamine in methanol.

  • Analyze the product mixture by GLPC to determine the distribution of products (2-butene, 2-pentene, 3-hexene, 2-octene, 3-nonene, and 6-dodecene).

Quantitative Data from a Representative Experiment: [6]

Reactant Ratio (2-Pentene:6-Dodecene)Time (min)% Conversion of 6-Dodecene
2:11545
1:11548
1:21549
Hydrogenation Reactions

Catalytic hydrogenation is a fundamental reaction in organic synthesis for the reduction of unsaturated compounds.[7] While alcohols are common solvents for hydrogenation, non-polar solvents like this compound can be employed, especially when substrate solubility is a concern in polar media.

cluster_catalyst_activation Catalyst Activation cluster_substrate_interaction Substrate Interaction cluster_hydrogen_transfer Hydrogen Transfer H2 H₂ Gas Catalyst Metal Catalyst (e.g., Pd/C) H2->Catalyst Active_Catalyst Activated Catalyst with Surface Hydrides Catalyst->Active_Catalyst Hydrogen_Addition1 First Hydrogen Addition Hydrogen_Addition2 Second Hydrogen Addition Alkene Alkene Substrate Alkene_Adsorbed Alkene Adsorbed on Catalyst Surface Alkene->Alkene_Adsorbed Alkene_Adsorbed->Hydrogen_Addition1 Intermediate Half-Hydrogenated Intermediate Hydrogen_Addition1->Intermediate Intermediate->Hydrogen_Addition2 Alkane Alkane Product Hydrogen_Addition2->Alkane

Caption: Mechanism of heterogeneous catalytic hydrogenation.

This is a general protocol that can be adapted for using this compound as a solvent. The choice of catalyst and reaction conditions will depend on the specific substrate.

Materials:

  • Alkene substrate

  • This compound (solvent)

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the alkene substrate in this compound.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Agitate the mixture at the desired temperature until the reaction is complete (as indicated by the cessation of hydrogen uptake).

  • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Remove the this compound solvent under reduced pressure to isolate the hydrogenated product.

  • Purify the product if necessary.

Expected Outcome: The alkene will be reduced to the corresponding alkane. The yield and reaction time will vary depending on the substrate, catalyst, temperature, and pressure.

This compound as a Green Solvent Alternative

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment.[8] While this compound is a volatile organic compound (VOC) and is flammable, its potential as a greener alternative to more toxic solvents in specific applications is worth considering. Its derivation from renewable resources (e.g., through dehydration of 2-pentanol from biomass) could enhance its green credentials. However, a full life-cycle assessment is needed for a comprehensive evaluation.

Conclusion

This compound is a viable non-polar solvent for specific organic reactions, offering the advantage of a low boiling point for easy removal. Its application in olefin metathesis and hydrogenation reactions has been noted. The provided protocols offer a starting point for researchers exploring the use of this solvent. As with any chemical process, careful consideration of the safety and handling requirements is essential. Further research into its use as a green solvent alternative is warranted.

References

Applications of trans-2-Pentene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentene is a readily available and versatile starting material in organic synthesis. As a simple alkene, its double bond provides a key reactive site for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound, including epoxidation, dihydroxylation, ozonolysis, and olefin metathesis.

Epoxidation of this compound

Application Note:

Epoxidation of this compound provides access to trans-2,3-epoxypentane, a valuable intermediate for the synthesis of vicinal diols, amino alcohols, and other fine chemicals. The reaction proceeds with syn-addition of an oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. The epoxidation of this compound results in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-epoxypentane.[1][2] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of racemic trans-2,3-Epoxypentane

This protocol is adapted from general procedures for alkene epoxidation with m-CPBA.[2]

Materials:

  • This compound (C₅H₁₀, MW: 70.13 g/mol )

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 14.3 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (approximately 1.2 equivalents, ~4.0 g of 77% purity) in small portions over 15 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL) to reduce excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove m-chlorobenzoic acid, and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to afford trans-2,3-epoxypentane.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Dihydroxylation of this compound

Application Note:

Dihydroxylation of this compound yields pentane-2,3-diol, a vicinal diol that can be a precursor for various pharmaceuticals and specialty chemicals. The stereochemical outcome of the dihydroxylation depends on the chosen method.

  • Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate (KMnO₄), results in the syn-addition of two hydroxyl groups across the double bond. For this compound, this leads to a racemic mixture of (2R,3R)- and (2S,3S)-pentane-2,3-diol.[3][4]

  • Asymmetric Syn-dihydroxylation (Sharpless Dihydroxylation): The use of a chiral ligand system with osmium tetroxide allows for the enantioselective synthesis of one enantiomer of the diol. The commercially available "AD-mix" reagents simplify this process. AD-mix-β typically affords the (2R,3R)-diol, while AD-mix-α yields the (2S,3S)-diol from a trans-alkene.[5][6][7] This reaction is highly valuable in the synthesis of chiral drugs.

Experimental Protocols:

Protocol for Racemic syn-Dihydroxylation (Upjohn Dihydroxylation)

This protocol is a general procedure for the Upjohn dihydroxylation.[3]

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone

  • Water

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 14.3 mmol) in a mixture of acetone (40 mL) and water (4 mL).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents, 2.5 g).

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.2 mol %, ~0.2 mL of a 2.5 wt. % solution).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bisulfite solution (15 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a racemic mixture of (2R,3R)- and (2S,3S)-pentane-2,3-diol, can be purified by column chromatography or distillation.

Protocol for Asymmetric syn-Dihydroxylation (Sharpless Dihydroxylation)

This protocol is a general procedure for the Sharpless asymmetric dihydroxylation using AD-mix.[5][7]

Materials:

  • This compound

  • AD-mix-β (for (2R,3R)-diol) or AD-mix-α (for (2S,3S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 100 mL).

  • Add AD-mix-β (or AD-mix-α) (commercially available mixture, ~1.4 g per mmol of alkene).

  • If using, add methanesulfonamide (1 equivalent, 1.36 g).

  • Cool the stirred mixture to 0 °C.

  • Add this compound (1.0 g, 14.3 mmol) to the mixture.

  • Stir the reaction vigorously at 0 °C for 6-24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The enantiomerically enriched pentane-2,3-diol can be purified by chromatography.

Quantitative Data Summary for Dihydroxylation

Reaction TypeReagentsProductTypical YieldTypical Enantiomeric Excess (ee)
Racemic syn-DihydroxylationOsO₄ (cat.), NMO(±)-(2R,3R/2S,3S)-Pentane-2,3-diol80-95%0%
Asymmetric syn-DihydroxylationAD-mix-β(2R,3R)-Pentane-2,3-diol70-95%>90%[5]
Asymmetric syn-DihydroxylationAD-mix-α(2S,3S)-Pentane-2,3-diol70-95%>90%[5]

Ozonolysis of this compound

Application Note:

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in this compound. This reaction breaks the molecule into two smaller carbonyl compounds. The ozonolysis of this compound specifically yields acetaldehyde and propionaldehyde.[8] The reaction proceeds in two steps: first, the reaction with ozone to form an unstable ozonide intermediate, followed by a work-up step. A reductive work-up, commonly using dimethyl sulfide (DMS) or zinc dust, is employed to obtain the aldehyde products without further oxidation to carboxylic acids.[8] This reaction is highly useful for the synthesis of aldehydes and for structural elucidation.

Experimental Protocol: Ozonolysis of this compound with Reductive Work-up

This protocol is a general procedure for ozonolysis with a dimethyl sulfide work-up.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Ozone (O₃) generator

  • Dry ice/acetone bath

  • Dimethyl sulfide (DMS)

  • Nitrogen or argon gas

Procedure:

  • Dissolve this compound (1.0 g, 14.3 mmol) in dichloromethane (50 mL) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (DMS) (2-3 equivalents, ~2.7-4.0 mL) to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • The solvent and volatile products (acetaldehyde and propionaldehyde) can be carefully removed by distillation. Due to the low boiling points of the products, this should be done with caution.

Expected Products and Yields:

Starting MaterialProductsTypical Yield
This compoundAcetaldehyde and Propionaldehyde70-95% (combined)

Note: Due to the volatility of acetaldehyde (b.p. 21 °C) and propionaldehyde (b.p. 48 °C), isolation can be challenging and is often performed by derivatization or direct use in subsequent steps.

Olefin Metathesis of this compound

Application Note:

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably Grubbs' catalysts.[9] this compound can participate in cross-metathesis reactions with other olefins. For example, the cross-metathesis of this compound with an alkene R-CH=CH₂ would be expected to produce a mixture of products including 2-butene, 3-hexene (from self-metathesis of this compound), the desired cross-metathesis product R-CH=CH-CH₃, and ethylene. The stereoselectivity of the newly formed double bond can vary depending on the catalyst and reaction conditions.

Experimental Protocol: Illustrative Cross-Metathesis with a Terminal Olefin

This is a general protocol for a cross-metathesis reaction. The specific products and yields will depend on the chosen reaction partner for this compound.

Materials:

  • This compound

  • A terminal olefin (e.g., 1-octene)

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere (nitrogen or argon) Schlenk line or glovebox

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the terminal olefin (1-1.2 equivalents) in anhydrous, degassed dichloromethane.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol %).

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 2-12 hours.

  • Monitor the reaction progress by GC-MS to observe the formation of the cross-metathesis product and other metathesis products.

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the different alkene products.

Visualizations

Epoxidation_Workflow start This compound reagent m-CPBA in CH2Cl2 start->reagent 1. reaction Epoxidation at 0°C to rt reagent->reaction 2. workup Quench (Na2SO3) Wash (NaHCO3, Brine) Dry (MgSO4) Concentrate reaction->workup 3. product racemic trans-2,3-Epoxypentane workup->product 4.

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation_Pathways cluster_racemic Racemic Syn-Dihydroxylation cluster_asymmetric Asymmetric Syn-Dihydroxylation start This compound racemic_reagents OsO4 (cat.), NMO start->racemic_reagents ad_mix_beta AD-mix-β start->ad_mix_beta ad_mix_alpha AD-mix-α start->ad_mix_alpha racemic_product Racemic (2R,3R/2S,3S)-Pentane-2,3-diol racemic_reagents->racemic_product product_R_R (2R,3R)-Pentane-2,3-diol ad_mix_beta->product_R_R product_S_S (2S,3S)-Pentane-2,3-diol ad_mix_alpha->product_S_S Ozonolysis_Logical_Flow start This compound step1 1. O3, CH2Cl2, -78°C start->step1 intermediate Ozonide Intermediate step1->intermediate step2 2. Reductive Work-up (DMS) intermediate->step2 product1 Acetaldehyde step2->product1 product2 Propionaldehyde step2->product2

References

Application Notes and Protocols: The Role of Olefins in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A Detailed Examination of Alkene Roles in Polymerization Processes, with a Focus on 4-Methyl-1-Pentene Polymerization and General Principles of Inhibition

Introduction:

While trans-2-pentene is cataloged as a polymerization inhibitor, detailed public-domain literature specifying its mechanism, efficacy, and specific applications is notably scarce.[1] This suggests its use may be confined to highly specialized or proprietary industrial processes. In contrast, the polymerization of structurally related alkenes, particularly higher α-olefins like 4-methyl-1-pentene, is extensively documented and of significant academic and industrial importance.[2][3][4][5][6] This document, therefore, provides a comprehensive overview of the well-established polymerization of 4-methyl-1-pentene, a process crucial for producing the high-performance thermoplastic poly(4-methyl-1-pentene) (PMP).[2][5][7] Additionally, it will address the general principles of polymerization inhibition to provide a conceptual framework that could be hypothetically applied to compounds like this compound.

Part 1: Polymerization of 4-Methyl-1-Pentene

Poly(4-methyl-1-pentene) (PMP) is a commercially significant polymer prized for its high transparency, low density, excellent gas permeability, and robust thermal and chemical resistance.[2][3][5][7] Its applications are extensive, ranging from medical and laboratory equipment to gas separation membranes and food packaging.[3][5][8] The synthesis of PMP with desirable properties is predominantly achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[2][4][6][7][9]

Data Presentation: Catalyst Performance in 4-Methyl-1-Pentene Polymerization

The selection of a catalyst system is critical as it dictates the polymerization activity and the resultant polymer's molecular weight, stereoregularity, and thermal characteristics. The following tables summarize representative data from studies on Ziegler-Natta and metallocene-catalyzed polymerization of 4-methyl-1-pentene.

Table 1: Performance of Supported Ziegler-Natta Catalysts

Catalyst SystemCocatalystPolymerization Temperature (°C)Polymer Yield (g/g cat·h)Isotacticity (%)Melting Temperature (Tm) (°C)
TiCl₄/MgCl₂Al(C₂H₅)₃505,000 - 15,000>95235 - 240
TiCl₄/MgCl₂/Ethyl BenzoateAl(C₂H₅)₃608,000 - 20,000>98240 - 245
High-Activity Supported Ti CatalystAl(i-Bu)₃70>30,000>98~240

Table 2: Performance of Metallocene Catalysts

Metallocene CatalystCocatalystPolymerization Temperature (°C)Polymerization Activity ( kg/mol cat·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
rac-Et(Ind)₂ZrCl₂MAO251,500187,0001.8
Ph₂C(Cp)(Flu)ZrCl₂MAO50800350,0002.1
Me₂Si(Ind)₂ZrCl₂MAO302,500250,0001.9

(Note: MAO = Methylaluminoxane; rac-Et(Ind)₂ZrCl₂ = rac-Ethylenebis(indenyl)zirconium dichloride; Ph₂C(Cp)(Flu)ZrCl₂ = Diphenylmethylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride; Me₂Si(Ind)₂ZrCl₂ = Dimethylsilyl-bis(indenyl)zirconium dichloride. Data is compiled for illustrative purposes and actual results may vary based on specific reaction conditions.)

Experimental Protocols

The following are detailed protocols for the laboratory-scale polymerization of 4-methyl-1-pentene using both Ziegler-Natta and metallocene catalysts.

Protocol 1: Ziegler-Natta Polymerization of 4-Methyl-1-Pentene

Objective: To synthesize highly isotactic poly(4-methyl-1-pentene) using a supported Ziegler-Natta catalyst.

Materials:

  • High-purity 4-methyl-1-pentene monomer

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)

  • Organoaluminum cocatalyst (e.g., Triethylaluminum - TEAL)

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)

  • Methanol (for quenching)

  • Acidified methanol (5% HCl in methanol)

  • High-purity nitrogen or argon gas

  • Schlenk line and glassware

Procedure:

  • Reactor Preparation: A glass reactor equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with inert gas (nitrogen or argon) on a Schlenk line.

  • Reagent Charging: The reactor is charged with the anhydrous solvent and the 4-methyl-1-pentene monomer via syringe or cannula.

  • Cocatalyst Addition: The calculated amount of triethylaluminum (TEAL) solution is added to the reactor to act as a scavenger for impurities and to activate the catalyst. The mixture is stirred for 10-15 minutes.

  • Catalyst Injection: A suspension of the supported Ziegler-Natta catalyst in the solvent is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is maintained at the desired temperature (e.g., 50-70°C) with constant stirring for a predetermined duration (e.g., 1-4 hours).

  • Termination: The polymerization is quenched by the addition of methanol.

  • Polymer Isolation and Purification: The reaction mixture is poured into a larger volume of acidified methanol to precipitate the polymer and dissolve catalyst residues. The solid polymer is collected by filtration, washed repeatedly with methanol until the filtrate is neutral, and then dried in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization of 4-Methyl-1-Pentene

Objective: To synthesize poly(4-methyl-1-pentene) with a narrow molecular weight distribution using a metallocene catalyst.

Materials:

  • High-purity 4-methyl-1-pentene monomer

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous, deoxygenated toluene

  • Acidified methanol (5% HCl in methanol)

  • Methanol

  • High-purity nitrogen or argon gas

  • Schlenk line and glassware

Procedure:

  • Reactor Preparation: As described in Protocol 1.

  • Reagent Charging: The reactor is charged with toluene and the 4-methyl-1-pentene monomer.

  • Cocatalyst Addition: The MAO solution is added to the reactor, and the mixture is stirred.

  • Catalyst Injection: The metallocene catalyst, dissolved in toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is conducted at a specific temperature (e.g., 25-50°C) for the desired time.

  • Termination and Isolation: The process is terminated with acidified methanol, and the polymer is isolated, purified, and dried as described in Protocol 1.

Visualizations of Polymerization Mechanisms

The following diagrams illustrate the catalytic cycles for Ziegler-Natta and metallocene polymerization.

ZieglerNatta cluster_0 Catalyst Activation cluster_1 Propagation Cycle TiCl4/MgCl2 TiCl4/MgCl2 Active_Site Active Ti-C Site TiCl4/MgCl2->Active_Site Alkylation & Activation AlEt3 AlEt3 AlEt3->Active_Site Coordination π-Complex Formation Active_Site->Coordination Monomer 4-Methyl-1-pentene Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Site Regeneration of Active Site Termination PMP Product Growing_Chain->Termination Chain Transfer/Termination

Caption: Ziegler-Natta polymerization of 4-methyl-1-pentene.

Metallocene cluster_0 Catalyst Activation cluster_1 Propagation Cycle Zr_Catalyst rac-Et(Ind)2ZrCl2 Active_Cation [L2Zr-R]+ Cationic Complex Zr_Catalyst->Active_Cation Alkylation & Abstraction MAO MAO MAO->Active_Cation Coordination Monomer Coordination Active_Cation->Coordination Monomer 4-Methyl-1-pentene Monomer->Coordination Insertion 1,2-Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Cation Regeneration of Active Site Termination PMP Product Growing_Chain->Termination β-Hydride Elimination/Transfer

Caption: Metallocene-catalyzed polymerization of 4-methyl-1-pentene.

Part 2: General Principles of Polymerization Inhibition

Polymerization inhibitors are crucial for the safe storage, transport, and processing of monomers that are prone to spontaneous polymerization.[10] This is particularly relevant for radical polymerization, which can be initiated by heat, light, or impurities.[10] Inhibitors function by intercepting the reactive species that propagate the polymerization chain.[10]

Mechanism of Radical Polymerization Inhibition

Most polymerization inhibitors are radical scavengers. The general mechanism involves the reaction of the inhibitor with a growing polymer radical to form a stable, non-radical species or a much less reactive radical, thereby terminating the chain reaction.

Key Classes of Inhibitors:

  • Phenolic Compounds: (e.g., hydroquinone, BHT) These inhibitors require the presence of oxygen to function effectively. They react with peroxy radicals to terminate the polymerization chain.

  • Stable Radicals: (e.g., TEMPO) These compounds are themselves stable free radicals and can directly and very efficiently react with growing polymer chains.[11]

  • Quinones: These compounds can react with radicals to form stable species.

Hypothetical Role of this compound as an Inhibitor

While specific data is lacking, one can speculate on the potential mechanism of this compound as a polymerization inhibitor based on its chemical structure. As an alkene, it is not a typical radical scavenger in the way that phenolic compounds or stable radicals are. However, it could potentially act as a retarder rather than a true inhibitor. A retarder slows down the rate of polymerization without a distinct induction period.

Possible mechanisms could include:

  • Chain Transfer: A growing polymer radical could abstract an allylic hydrogen from this compound. This would terminate the growing chain and create a new, more stable (and thus less reactive) allylic radical from the this compound. This new radical might be slow to initiate a new polymer chain, thus retarding the overall polymerization rate.

  • Copolymerization: this compound could potentially copolymerize with the primary monomer. If the this compound radical end-group is significantly less reactive towards further monomer addition, it could effectively cap the growing chain and slow the polymerization.

Experimental Protocol for Evaluating a Polymerization Inhibitor

The following is a general protocol to evaluate the effectiveness of a potential polymerization inhibitor like this compound.

Objective: To determine the effect of a test compound on the bulk thermal polymerization of a monomer (e.g., styrene).

Materials:

  • Monomer (e.g., styrene, freshly distilled to remove storage inhibitor)

  • Test inhibitor (e.g., this compound)

  • Control inhibitor with known effectiveness (e.g., 4-tert-butylcatechol)

  • Polymerization initiator (optional, for controlled initiation, e.g., AIBN)

  • Solvent (e.g., toluene)

  • Reaction vials or ampoules

  • Heating block or oil bath

  • Method for determining polymer content (e.g., gravimetry, dilatometry, or spectroscopy)

Procedure:

  • Sample Preparation: Prepare a series of reaction vials. One set will be a negative control (monomer only), one a positive control (monomer + known inhibitor), and several experimental sets (monomer + varying concentrations of the test inhibitor).

  • Reaction Setup: Add the monomer and the appropriate amount of inhibitor to each vial. If using an initiator, it is added at this stage. The vials are then sealed under an inert atmosphere.

  • Polymerization: Place the vials in a heating block at a constant temperature (e.g., 100-120°C for styrene) for a set period.

  • Analysis: After the designated time, cool the vials rapidly to stop the reaction. Determine the amount of polymer formed in each vial. For gravimetric analysis, the polymer is precipitated in a non-solvent (e.g., methanol for polystyrene), collected, dried, and weighed.

  • Data Interpretation: Compare the polymer yield in the vials containing the test inhibitor to the control vials. A significant reduction in polymer yield indicates inhibitory or retarding activity.

Visualization of Inhibition Logic

InhibitionLogic Monomer Monomer Radical Growing Polymer Radical Monomer->Radical Propagation Initiator Initiator (Heat, Light) Initiator->Monomer Initiation Radical->Monomer Adds Monomer Polymer Polymer Radical->Polymer Termination (Normal) Inhibitor Inhibitor (e.g., this compound) Radical->Inhibitor Interception Inactive Inactive Species Inhibitor->Inactive Forms Stable Product

Caption: General workflow of radical polymerization and inhibition.

Disclaimer: The information provided on the polymerization of 4-methyl-1-pentene is based on established scientific literature. The discussion regarding this compound as a polymerization inhibitor is speculative and intended for conceptual understanding in the absence of specific published data. All laboratory procedures should be conducted with appropriate safety precautions.

References

Application Note: Analysis of trans-2-Pentene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of trans-2-pentene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable method for analyzing volatile organic compounds. This document provides a step-by-step experimental protocol, from sample preparation to data analysis, and includes key quantitative data for this compound.

Introduction

This compound is a volatile, unsaturated hydrocarbon that can be encountered as a starting material or impurity in various chemical syntheses.[1] Accurate and sensitive detection and quantification are crucial for quality control and safety assessment in research and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile compounds.[2] This application note presents a standardized protocol for the GC-MS analysis of this compound, ensuring reproducible and accurate results.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As this compound is a volatile compound, headspace analysis is a highly effective and recommended technique to minimize matrix interference.[3]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid matrices.

  • Sample Aliquoting: Transfer a precise volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking (Optional but Recommended): Add a known concentration of an appropriate internal standard (e.g., deuterated toluene) to the sample.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile analytes.

  • Incubation and Extraction: Place the vial in a heated autosampler or a heating block. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace. Following incubation, expose a Solid-Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 2: Direct Liquid Injection

For samples where this compound is dissolved in a volatile organic solvent, direct liquid injection can be employed.

  • Sample Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) using a volatile solvent compatible with GC-MS analysis, such as hexane or pentane.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.

  • Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS system. The injection can be performed in split or splitless mode, depending on the analyte concentration.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization for specific instruments and applications.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 35-150
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan

Data Presentation

Quantitative Gas Chromatography Data

The retention of a compound in gas chromatography can be expressed by its Kovats retention index (I), which is a standardized measure that is less dependent on instrumental variations than the retention time alone.

CompoundKovats Retention Index (I) on a Non-polar Column
This compound510.8[4]
Quantitative Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization at 70 eV exhibits a characteristic fragmentation pattern. The major ions and their approximate relative abundances are summarized below. The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Identity
7030[C5H10]+• (Molecular Ion)
55100[C4H7]+ (Base Peak)
4260[C3H6]+•
4155[C3H5]+
3945[C3H3]+

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample aliquot Aliquot to Headspace Vial sample->aliquot seal Seal Vial aliquot->seal incubate Incubate and Extract (HS-SPME) seal->incubate desorption Thermal Desorption in GC Inlet incubate->desorption separation GC Separation on DB-5MS Column desorption->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-150) ionization->detection identification Identification (Retention Index & Mass Spectrum) detection->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

metabolic_pathway cluster_metabolism Generalized Metabolic Pathway of this compound pentene This compound epoxide 2,3-Epoxypentane pentene->epoxide Oxidation (e.g., Cytochrome P450) diol Pentane-2,3-diol epoxide->diol Hydrolysis (e.g., Epoxide Hydrolase) excretion Further Metabolism and Excretion diol->excretion

Caption: Generalized metabolic pathway of this compound.

References

High-performance liquid chromatography (HPLC) methods for pentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentene (C₅H₁₀) isomers are volatile, non-polar hydrocarbons that are important intermediates in various chemical and petrochemical processes. The accurate separation and quantification of these isomers—including 1-pentene, cis- and trans-2-pentene, and the branched isomers 2-methyl-1-butene, 3-methyl-1-butene, and 2-methyl-2-butene—are critical for process optimization, quality control, and research applications. While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique, its application to the analysis of light, volatile, and non-polar compounds like pentene isomers presents significant challenges. This document outlines these challenges and presents Gas Chromatography (GC) as the industry-standard and recommended method for the robust separation and analysis of pentene isomers.

The Challenge of HPLC for Pentene Isomer Analysis

Direct analysis of pentene isomers by HPLC is generally not feasible due to the following inherent properties of the molecules:

  • High Volatility: Pentenes are highly volatile, making them difficult to handle in a liquid mobile phase without significant sample loss and reproducibility issues.

  • Lack of a Strong Chromophore: Pentene isomers do not possess a suitable chromophore, which is necessary for detection by common HPLC detectors like UV-Vis.[1][2] This necessitates a derivatization step to introduce a UV-absorbing tag, a process that adds complexity, time, and potential for analytical variability to the workflow.[2]

Given these limitations, Gas Chromatography (GC) is the superior and standard technique for the analysis of volatile hydrocarbons like pentene isomers.[2][3][4][5] GC separates compounds based on their boiling points and interactions with a stationary phase, making it ideally suited for volatile analytes.

Recommended Method: Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), provides excellent resolution, sensitivity, and reproducibility for the separation of pentene isomers. The following sections detail a typical application and protocol based on established methods.

Experimental Workflow for GC Analysis

The general workflow for the analysis of pentene isomers using Gas Chromatography is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Pentene Isomer Mixture Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution InternalStd Addition of Internal Standard (Optional) Dilution->InternalStd Vial Transfer to GC Vial InternalStd->Vial Injection Autosampler Injection Vial->Injection Separation Capillary GC Column Separation Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC analysis of pentene isomers.

Detailed GC Protocol

This protocol is a representative method for the separation of C5 monomers, including various pentene isomers, on a common non-polar stationary phase.

Instrumentation:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: Agilent CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent fused silica capillary column.

  • Detector: Flame Ionization Detector (FID).

  • Injector: Split/Splitless injector.

  • Carrier Gas: Nitrogen or Helium.

Experimental Conditions:

ParameterValue
Oven Program -10 °C (hold 10 min), then ramp to 150 °C at 25 °C/min, then ramp to 200 °C at 25 °C/min
Carrier Gas Nitrogen at 102.5 kPa (36 cm/s)
Injector Type Split (Split ratio 100:1)
Injector Temp. 175 °C
Detector Temp. 300 °C
Injection Vol. 1.0 µL

Sample Preparation:

  • Prepare a mixed standard of pentene isomers in a suitable volatile solvent (e.g., hexane).

  • If quantitative analysis is required, prepare a series of calibration standards at different concentrations.

  • An internal standard may be added to improve precision and accuracy.

  • Transfer the prepared samples to 2 mL autosampler vials and seal.

Data Analysis:

  • Identify the peaks corresponding to each pentene isomer based on their retention times, which should be established by running individual standards.

  • Integrate the peak area for each isomer.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of each isomer in the unknown samples by using the calibration curve.

Expected Quantitative Data

The following table summarizes typical elution order and relative abundance for a mixture of C5 monomers, including several pentene isomers, based on a standard GC-FID method. Absolute retention times may vary depending on the specific instrument and conditions.

Peak No.CompoundElution Order
13-Methyl-1-butene1
21-Pentene2
32-Methyl-1-butene3
4This compound4
5cis-2-Pentene5
62-Methyl-2-butene6

Note: This data is representative and derived from typical GC separations of C5 hydrocarbons. The exact elution order and resolution can be influenced by the specific column and analytical conditions.

Factors Affecting GC Separation of Pentene Isomers

The successful separation of pentene isomers by GC is dependent on several key parameters. The logical relationship between these parameters and the separation outcome is illustrated below.

GC_Parameters cluster_params Key GC Parameters cluster_outcome Separation Outcome StationaryPhase Stationary Phase (e.g., Polysiloxane) Resolution Peak Resolution StationaryPhase->Resolution Selectivity ColumnLength Column Length & Diameter ColumnLength->Resolution Efficiency AnalysisTime Total Analysis Time ColumnLength->AnalysisTime Directly proportional OvenTemp Oven Temperature Program RetentionTime Retention Time OvenTemp->RetentionTime Inverse relationship OvenTemp->AnalysisTime Ramp rate affects CarrierGas Carrier Gas Flow Rate CarrierGas->Resolution Affects efficiency CarrierGas->RetentionTime Inverse relationship

Caption: Key parameters influencing the GC separation of pentene isomers.

Conclusion

While HPLC is a cornerstone of modern analytical chemistry, it is not the appropriate technique for the direct analysis of volatile, non-polar pentene isomers. Gas Chromatography offers a robust, reliable, and highly effective method for their separation and quantification. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective analytical methods for these important compounds. By leveraging the principles of GC, analysts can achieve the high-resolution separation necessary for accurate characterization and quantification of pentene isomer mixtures.

References

Application Notes and Protocols: Catalytic Hydrogenation of trans-2-Pentene to Pentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes. This process is of paramount importance in various sectors, including the pharmaceutical, petrochemical, and food industries. The reaction involves the addition of molecular hydrogen (H₂) across the double bond of an alkene, facilitated by a metal catalyst. Commonly employed catalysts are heterogeneous, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, which offer high efficiency and ease of separation from the reaction mixture.[1][2]

This document provides detailed application notes and a comprehensive experimental protocol for the catalytic hydrogenation of trans-2-pentene to pentane. While trans-alkenes are generally less reactive towards hydrogenation compared to their cis-isomers due to steric hindrance, this protocol outlines effective conditions for this transformation.[3]

Reaction Principle

The catalytic hydrogenation of this compound proceeds via the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in the formation of pentane. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

Reaction:

CH₃-CH=CH-CH₂-CH₃ (this compound) + H₂ --(Pd/C)--> CH₃-CH₂-CH₂-CH₂-CH₃ (Pentane)

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are transferred sequentially to the carbons of the double bond, leading to the formation of the saturated alkane.[4]

Data Presentation

The following table summarizes key quantitative data related to the catalytic hydrogenation of pentene isomers. It is important to note that the reaction rate is influenced by the stereochemistry of the alkene.

SubstrateCatalystRelative Rate of HydrogenationTypical Reaction ConditionsExpected YieldReference
cis-2-Pentene1% Pd/Alumina> 1-Pentene > this compoundRoom Temperature, 1 atm H₂>95%[3]
1-Pentene1% Pd/Alumina< cis-2-Pentene, > this compoundRoom Temperature, 1 atm H₂>95%[3]
This compound1% Pd/Alumina< cis-2-Pentene, < 1-PenteneRoom Temperature, 1 atm H₂>95%[3]
This compound10% Pd/C-Room Temperature, 1 atm H₂ (balloon)High (>95%)[1]

Note: Specific reaction times for complete conversion of this compound can be longer than for other isomers due to its lower reactivity. Monitoring the reaction progress by techniques such as GC-MS is recommended.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale catalytic hydrogenation of this compound to pentane using 10% palladium on carbon as the catalyst and a hydrogen balloon for the hydrogen atmosphere.

Materials and Equipment
  • This compound (99%+)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Hydrogen gas (balloon)

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Rubber septum

  • Needles and tubing for gas handling

  • Syringe

  • Celite® or other filter aid

  • Buchner funnel and filter flask

  • Rotary evaporator (optional, for solvent removal)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Safety Precautions
  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.[5]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Detailed Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL round-bottom flask.

    • Seal the flask with a rubber septum.

    • Ensure the flask is dry and free of contaminants.

  • Inerting the Flask:

    • Insert a needle connected to a nitrogen or argon gas line through the septum.

    • Insert a second needle as an outlet.

    • Purge the flask with the inert gas for 5-10 minutes to remove all air.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of the inert gas, remove the septum and quickly add 10% palladium on carbon (approximately 5-10 mg for a 1 mmol scale reaction).

    • Immediately add the solvent, ethanol (10 mL for a 1 mmol scale reaction), via a syringe.[1]

    • Reseal the flask with the septum.

  • Addition of Substrate:

    • Using a syringe, add this compound (e.g., 0.1 mL, ~1 mmol) to the stirred suspension of the catalyst in ethanol.

  • Introduction of Hydrogen:

    • Prepare a balloon filled with hydrogen gas.

    • Connect the hydrogen balloon to a needle.

    • Briefly apply a vacuum to the flask via a needle connected to a vacuum line to remove the inert gas. Be cautious not to remove the solvent.

    • Puncture the septum with the hydrogen balloon needle to introduce hydrogen into the flask.

    • Repeat the vacuum and hydrogen backfill cycle two more times to ensure the atmosphere is saturated with hydrogen.[6]

    • Leave the hydrogen balloon connected to the flask to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction progress can be monitored by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS. To take an aliquot, briefly remove the hydrogen balloon needle, and quickly insert a syringe to withdraw a small sample. Reseal and reintroduce the hydrogen atmosphere.

    • The reaction is complete when the starting material (this compound) is no longer detectable. Due to the lower reactivity of this compound, the reaction may require several hours for completion.

  • Work-up:

    • Once the reaction is complete, carefully remove the hydrogen balloon.

    • Purge the flask with nitrogen or argon gas to remove any residual hydrogen.

    • Prepare a small plug of Celite® in a Buchner funnel.

    • Filter the reaction mixture through the Celite® plug to remove the palladium on carbon catalyst.

    • Wash the Celite® plug with a small amount of ethanol to ensure all the product is collected.

    • Caution: The Celite® pad with the catalyst should not be allowed to dry as the catalyst can ignite. Quench the filter cake with water before disposal.[6]

  • Product Isolation and Analysis:

    • The filtrate contains the product, pentane, dissolved in ethanol.

    • For analysis, the solution can be directly injected into a GC-MS to confirm the identity and purity of the product.

    • If isolation of the pentane is required, it can be separated from the higher-boiling ethanol by careful fractional distillation. However, due to the high volatility of pentane (boiling point: 36.1 °C), this can be challenging on a small scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis setup Reaction Setup (Flask, Stir Bar, Septum) inert Inerting (N2/Ar Purge) setup->inert add_catalyst Add Pd/C & Solvent inert->add_catalyst add_substrate Add this compound add_catalyst->add_substrate add_h2 Introduce H2 (Balloon) add_substrate->add_h2 react Stir at RT & Monitor (GC-MS) add_h2->react quench N2/Ar Purge react->quench filter Filter through Celite quench->filter analyze Analyze Filtrate (GC-MS) filter->analyze isolate Isolate Product (Optional) analyze->isolate

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants catalyst Pd/C Catalyst Surface h_dissociation H-H Bond Cleavage catalyst->h_dissociation h2 H2 (gas) adsorption Adsorption onto Catalyst Surface h2->adsorption alkene This compound alkene->adsorption adsorption->catalyst h_transfer1 First H Transfer h_dissociation->h_transfer1 h_transfer2 Second H Transfer h_transfer1->h_transfer2 desorption Product Desorption h_transfer2->desorption product Pentane desorption->product

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

References

Epoxidation reaction of trans-2-Pentene and resulting stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles, enabling the stereocontrolled introduction of vicinal difunctional groups. This document provides detailed information on the epoxidation of trans-2-pentene, focusing on the reaction mechanism, stereochemical outcome, and a representative experimental protocol. The reaction is a classic example of a stereospecific synthesis, where the stereochemistry of the starting alkene dictates the stereochemistry of the epoxide product.

Reaction Mechanism and Stereochemistry

The epoxidation of an alkene, such as this compound, with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted mechanism.[1] In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid.[1] Simultaneously, the O-O bond of the peroxy acid cleaves, and the proton is transferred to the newly formed carbonyl group of the by-product, meta-chlorobenzoic acid.

This concerted mechanism is a syn-addition, meaning that the new C-O bonds are formed on the same face of the alkene plane.[2] Consequently, the stereochemistry of the starting alkene is retained in the epoxide product.[2] For this compound, this stereospecificity results in the formation of trans-2,3-epoxypentane. Since the attack of the peroxy acid can occur with equal probability from either face of the planar alkene, a racemic mixture of the two enantiomers, (2R,3R)-2,3-epoxypentane and (2S,3S)-2,3-epoxypentane, is produced.

Reaction Scheme:

Caption: Overall reaction of this compound with m-CPBA.

Stereochemical Pathway:

Stereochemistry cluster_start Starting Material start This compound top_attack Attack from top face start->top_attack m-CPBA bottom_attack Attack from bottom face start->bottom_attack m-CPBA product_R (2R,3R)-2,3-Epoxypentane top_attack->product_R product_S (2S,3S)-2,3-Epoxypentane bottom_attack->product_S

Caption: Stereochemical outcome of the epoxidation.

Data Presentation

Table 1: Spectroscopic Data for trans-2,3-Epoxypentane

NucleusChemical Shift (δ, ppm)SolventReference
¹³C59.8, 58.0, 25.5, 17.5, 10.3CDCl₃J. Org. Chem. 1975, 40, 184

Note: The original publication should be consulted for the full assignment of chemical shifts.

Experimental Protocols

Representative Protocol for the Epoxidation of this compound with m-CPBA

This protocol is a general representation and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, caution: can be shock-sensitive, handle with care)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of m-CPBA: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the reaction temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic by-product, meta-chlorobenzoic acid. Repeat the washing until the aqueous layer is no longer acidic.

  • Workup - Extraction: Wash the organic layer with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude trans-2,3-epoxypentane.

  • Purification (Optional): The crude product may be purified by distillation or column chromatography if necessary.

Expected Yield:

Conclusion

The epoxidation of this compound is a highly reliable and stereospecific reaction that provides access to trans-2,3-epoxypentane as a racemic mixture. The concerted syn-addition mechanism ensures the retention of the alkene's stereochemistry. The provided protocol offers a general guideline for performing this transformation, which is a valuable tool in the synthesis of more complex molecules in the fields of research, and drug development.

References

Application Notes and Protocols: Addition Reaction of Bromine to trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of functional groups onto a carbon skeleton. The addition of bromine (Br₂) across a double bond is a classic example of electrophilic addition. This document provides detailed application notes and protocols for the addition reaction of bromine to trans-2-pentene, a process that yields 2,3-dibromopentane. This reaction is stereospecific, proceeding via an anti-addition mechanism, which is of significant interest in stereocontrolled synthesis. Understanding this reaction is crucial for chemists involved in the synthesis of complex molecules, including active pharmaceutical ingredients.

Reaction Mechanism and Stereochemistry

The addition of bromine to an alkene, such as this compound, is not a simple one-step process. The reaction proceeds through a cyclic bromonium ion intermediate.[1] The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule and displacing a bromide ion.[1] This results in the formation of a three-membered ring containing a positively charged bromine atom. The newly generated bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[1] This backside attack is responsible for the observed anti-addition of the two bromine atoms across the double bond.

For this compound, this anti-addition results in the formation of a specific pair of enantiomers of 2,3-dibromopentane, known as the erythro diastereomer. The reaction is stereospecific because the stereochemistry of the starting alkene determines the stereochemistry of the product.

Data Presentation

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
Reactant (E)-pent-2-eneC₅H₁₀70.1336.3-135Starting alkene.
Reagent BromineBr₂159.80858.8-7.2Corrosive and toxic.
Product (erythro)-2,3-DibromopentaneC₅H₁₀Br₂229.9473-74 (at 47 mmHg)-34.5A racemic mixture of (2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane.

Experimental Protocols

The following protocol is a representative procedure for the addition of bromine to this compound. It is based on established methods for the bromination of alkenes.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser (optional, for controlling volatile reactants/products)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath to 0 °C.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane. Place this solution in a dropping funnel and add it dropwise to the stirred solution of this compound over a period of 15-20 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction is typically complete when the bromine color has been discharged. If the color persists, it indicates that all the alkene has been consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2,3-dibromopentane.

    • If further purification is necessary, the product can be distilled under reduced pressure.

Characterization:

The product, erythro-2,3-dibromopentane, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome can be confirmed by comparing the spectroscopic data with literature values for the erythro and threo diastereomers.

Visualizations

Reaction Mechanism Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products (erythro) trans_2_pentene This compound bromonium_ion Cyclic Bromonium Ion trans_2_pentene->bromonium_ion Electrophilic Attack Br2 Br₂ Br2->bromonium_ion bromide_ion Br⁻ Br2->bromide_ion Heterolytic Cleavage enantiomer1 (2R,3S)-2,3-Dibromopentane bromonium_ion->enantiomer1 enantiomer2 (2S,3R)-2,3-Dibromopentane bromonium_ion->enantiomer2 bromide_ion->enantiomer1 Nucleophilic Attack (Backside) bromide_ion->enantiomer2 Nucleophilic Attack (Backside)

Caption: Reaction mechanism of bromine addition to this compound.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup (this compound in CH₂Cl₂, 0 °C) addition 2. Bromine Addition (Br₂ in CH₂Cl₂ dropwise) setup->addition monitoring 3. Reaction Monitoring (Stir at 0 °C) addition->monitoring workup 4. Work-up (NaHCO₃ wash, separation) monitoring->workup purification 5. Purification (Drying, solvent removal) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization product erythro-2,3-Dibromopentane characterization->product

Caption: Experimental workflow for the synthesis of 2,3-dibromopentane.

References

Application Notes and Protocols for the Synthesis of Polycyclopentene using trans-2-Pentene as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polycyclopentene via Ring-Opening Metathesis Polymerization (ROMP) utilizing trans-2-pentene as a chain transfer agent (CTA) to control the polymer's molecular weight.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins.[1] The molecular weight of the resulting polymer can be effectively controlled by the introduction of a chain transfer agent (CTA). Acyclic olefins, such as this compound, serve as efficient CTAs in this process. The CTA reacts with the propagating catalyst-polymer chain, terminating the growth of that chain and generating a new catalytic species that can initiate the growth of a new polymer chain. This process allows for the production of multiple polymer chains per catalyst molecule, enabling control over the final molecular weight of the polycyclopentene. This protocol details the synthesis of polycyclopentene using a Grubbs-type catalyst in the presence of this compound.

Experimental Protocol

This protocol is based on general procedures for the ROMP of cyclopentene with the incorporation of an acyclic olefin as a chain transfer agent.

Materials:

  • Cyclopentene (CP), freshly distilled

  • This compound (T2P), anhydrous

  • Grubbs Catalyst™ (e.g., Grubbs' 1st or 2nd Generation), stored under inert atmosphere

  • Toluene, anhydrous

  • Methanol

  • Ethyl vinyl ether

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Monomer and CTA Stock Solutions:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of cyclopentene in anhydrous toluene.

    • Prepare a separate stock solution of this compound in anhydrous toluene at a known concentration.

  • Reaction Setup:

    • A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum.

    • The flask is then filled with an inert atmosphere (Argon or Nitrogen).

    • The desired amount of the cyclopentene stock solution is transferred to the Schlenk flask via syringe.

    • The desired amount of the this compound stock solution is then added to the flask via syringe. The ratio of cyclopentene to this compound will determine the target molecular weight of the polymer.

    • The solution is stirred at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Initiation of Polymerization:

    • A stock solution of the Grubbs catalyst in anhydrous toluene is prepared under an inert atmosphere.

    • The desired amount of the catalyst solution is rapidly injected into the stirring monomer/CTA solution to initiate the polymerization. The monomer-to-catalyst ratio is a critical parameter influencing the polymerization kinetics.

  • Polymerization:

    • The reaction mixture is allowed to stir under an inert atmosphere for a specified period. The reaction time will depend on the desired monomer conversion and is influenced by factors such as temperature and catalyst loading.

  • Termination of Polymerization:

    • The polymerization is quenched by the addition of an excess of ethyl vinyl ether. The mixture is stirred for an additional 30 minutes to ensure complete deactivation of the catalyst.

  • Isolation of the Polymer:

    • The polymer is precipitated by pouring the reaction mixture into a large volume of rapidly stirring methanol.

    • The precipitated polycyclopentene is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

  • Characterization:

    • The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.

    • Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integrals of the olefinic protons of the monomer and the polymer.

Data Presentation

The following table summarizes the expected trend in molecular weight and polydispersity index (PDI) with varying ratios of this compound to cyclopentene. Note that specific values will depend on the precise experimental conditions (catalyst type and loading, temperature, reaction time).

Entry[Cyclopentene]:[Catalyst][Cyclopentene]:[this compound]Expected Mn ( g/mol )Expected PDI
1500:1100:1HighBroad
2500:150:1IntermediateNarrower
3500:125:1LowNarrow
4500:110:1Very LowNarrow

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_cp Prepare Cyclopentene Stock Solution add_cp_t2p Add Cyclopentene and This compound Solutions prep_cp->add_cp_t2p prep_t2p Prepare this compound Stock Solution prep_t2p->add_cp_t2p prep_cat Prepare Catalyst Stock Solution initiate Initiate with Grubbs Catalyst prep_cat->initiate setup Reaction Setup (Schlenk Flask, Inert Atm.) setup->add_cp_t2p add_cp_t2p->initiate polymerize Polymerization initiate->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate isolate Isolate Polymer (Precipitation in Methanol) terminate->isolate characterize Characterize Polymer (GPC, NMR) isolate->characterize

Caption: Experimental workflow for the synthesis of polycyclopentene.

signaling_pathway catalyst Grubbs Catalyst [Ru]=CHPh propagating_chain Propagating Chain [Ru]=Polymer catalyst->propagating_chain + Cyclopentene cyclopentene Cyclopentene (Monomer) propagating_chain->propagating_chain + n Cyclopentene (Propagation) terminated_chain Terminated Polycyclopentene propagating_chain->terminated_chain + this compound (Chain Transfer) new_catalyst New Catalytic Species [Ru]=CH-CH2-CH3 propagating_chain->new_catalyst + this compound trans_2_pentene This compound (CTA) new_catalyst->propagating_chain + Cyclopentene

Caption: Chain transfer mechanism in ROMP of cyclopentene.

References

Troubleshooting & Optimization

Separation of trans-2-Pentene from cis-2-Pentene and 1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of trans-2-pentene from cis-2-pentene and 1-pentene. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating 1-pentene, cis-2-pentene, and this compound?

A1: The most critical physical properties are the boiling points, as they are very close, making simple distillation challenging. The polarity and molecular shape also influence their separation by other techniques like gas chromatography and extractive distillation.

Data Presentation: Physical Properties of Pentene Isomers

Property1-Pentenecis-2-PenteneThis compound
Boiling Point (°C) 30[1]37[1]36.3[2]
Melting Point (°C) -165.2-180-140.2[2]
Density (g/mL at 25°C) 0.6410.650[3]0.649
Dipole Moment Non-polarSmall net dipoleNo net dipole

Q2: Which separation techniques are most effective for isolating this compound from its isomers?

A2: Due to the small differences in boiling points, highly efficient techniques are required. The most common and effective methods include:

  • Fractional Distillation: Requires a column with a high number of theoretical plates.

  • Preparative Gas Chromatography (Prep GC): Offers high resolution, especially with specialized columns.

  • Extractive Distillation: Utilizes a solvent to alter the relative volatilities of the components.

  • Adsorptive Separation: Employs materials like zeolites that selectively adsorb one isomer over others.

Q3: Can I use simple distillation to separate these pentene isomers?

A3: Simple distillation is generally not effective for separating liquids with boiling point differences of less than 25°C.[4] Given that the boiling points of 1-pentene, cis-2-pentene, and this compound are very close, simple distillation will only result in a slight enrichment of the more volatile component and will not yield pure fractions.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers, resulting in impure fractions.

  • Possible Cause: The distillation is proceeding too quickly, not allowing for sufficient vapor-liquid equilibria to be established in the column.[5]

    • Solution: Reduce the heating rate to slow down the distillation. A slow and steady rate is crucial for good separation.

  • Possible Cause: The fractionating column has an insufficient number of theoretical plates for this separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause: Fluctuations in heat input.

    • Solution: Ensure the heating mantle is properly sized for the flask and use a voltage controller for precise temperature management. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[6]

Issue: The vapor temperature does not reach the expected boiling point, and no distillate is collected.

  • Possible Cause: The heating rate is too low to overcome heat loss to the environment.

    • Solution: Increase the heating rate gradually. Insulate the column and distillation head to minimize heat loss.[7]

  • Possible Cause: Leaks in the system.

    • Solution: Check all glass joints and connections for a tight seal. Use appropriate joint clips and grease if necessary (ensure the grease is compatible with the pentenes).

Logical Relationship: Troubleshooting Poor Fractional Distillation Separation

Caption: Troubleshooting logic for poor separation in fractional distillation.

Preparative Gas Chromatography (Prep GC)

Issue: Co-elution or poor resolution of cis- and this compound peaks.

  • Possible Cause: The column stationary phase is not selective enough for these isomers.

    • Solution: Employ a stationary phase with enhanced selectivity for olefins. Columns containing silver nitrate (argentation chromatography) are highly effective as silver ions form reversible complexes with the π-bonds of alkenes, with the strength of interaction differing for cis and trans isomers.[8][9]

  • Possible Cause: The column temperature is too high.

    • Solution: Optimize the temperature program. Start with a lower initial temperature and use a slow temperature ramp to maximize the differential migration of the isomers.

  • Possible Cause: The carrier gas flow rate is not optimal.

    • Solution: Determine the optimal flow rate for your column by performing a van Deemter analysis to achieve the best column efficiency.

Issue: Peak tailing, leading to impure collected fractions.

  • Possible Cause: Active sites in the injector or on the column.

    • Solution: Use a deactivated injector liner and a high-quality, well-conditioned column. If the problem persists, consider silanizing the liner.

  • Possible Cause: Sample overload.

    • Solution: Reduce the injection volume. For preparative work, it's a balance between throughput and resolution. It may be necessary to perform multiple smaller injections rather than one large one.

Experimental Workflow: Prep GC Separation

PrepGCWorkflow start Start: Mixture of Pentene Isomers injection Inject Sample (Optimized Volume) start->injection separation Separation on GC Column (e.g., Silver Nitrate Stationary Phase) injection->separation detection Detection (e.g., TCD) separation->detection collection Fraction Collection detection->collection trans_product Pure this compound collection->trans_product Collect at correct retention time other_fractions Other Isomers (1-pentene, cis-2-pentene) collection->other_fractions

Caption: Workflow for the separation of pentene isomers using Prep GC.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate a mixture of 1-pentene, cis-2-pentene, and this compound by fractional distillation.

Materials:

  • Mixture of pentene isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.[7]

  • Add the pentene isomer mixture and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

  • Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[6]

  • Begin heating the flask gently.

  • Observe the condensation ring as it slowly rises up the column. Adjust the heating rate to maintain a slow and steady ascent.[7]

  • Record the temperature when the first drop of distillate is collected. This fraction will be enriched in the lowest boiling point component (1-pentene).

  • Collect the fractions in separate, pre-weighed receiving flasks based on the temperature plateaus observed.

  • Analyze the purity of each fraction using Gas Chromatography.

Protocol 2: Extractive Distillation

Objective: To enhance the separation of pentene isomers using an extractive solvent.

Materials:

  • Pentene isomer mixture

  • Extractive distillation column

  • Reboiler and condenser

  • Solvent feed pump

  • Extractive solvent (e.g., N-methyl-2-pyrrolidone (NMP) or acetonitrile)[10][11]

  • Solvent recovery column

Procedure:

  • Preheat the reboiler of the extractive distillation column.

  • Introduce the pentene isomer feed stream into the middle section of the column.

  • Introduce the lean extractive solvent (e.g., NMP) near the top of the column.[12]

  • The solvent flows down the column, altering the relative volatilities of the pentene isomers. The less soluble components (more saturated) will move up the column as vapor.

  • The overhead vapor, enriched in the more volatile components, is condensed and collected.

  • The rich solvent, containing the more soluble (less volatile in the presence of the solvent) isomers, is collected from the bottom of the column.

  • The rich solvent is then fed to a solvent recovery column to strip the pentenes from the solvent.

  • The regenerated lean solvent is cooled and recycled back to the extractive distillation column.

Data Presentation: Relative Volatilities in Extractive Distillation

Component PairWithout SolventWith AcetonitrileWith NMP
1-pentene / cis-2-pentene ~1.2>1.5>1.6
cis-2-pentene / this compound ~1.05>1.1>1.15

Note: The values presented are illustrative and can vary with temperature, pressure, and solvent-to-feed ratio.

References

Purification techniques for technical grade trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of technical grade trans-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in technical grade this compound?

A1: Technical grade this compound is typically a mixture of isomers.[1][2][3][4][5] The most common impurities are its geometric isomer, cis-2-pentene, and the positional isomer, 1-pentene. Depending on the synthesis method, other impurities may include unreacted starting materials like 2-pentanol, residual catalysts, and solvents.[1][6] Water can also be present as a contaminant.

Q2: Which purification method is most effective for separating pentene isomers?

A2: Due to the close boiling points of the pentene isomers, high-efficiency fractional distillation is the most effective and common purification technique.[7][8][9] This method separates compounds based on differences in their boiling points by using a fractionating column that provides a large surface area for repeated vaporization and condensation cycles.[7][10]

Q3: What are the critical physical properties to consider for the purification of this compound?

A3: The most critical physical properties are the boiling points of this compound and its common isomeric impurities. The slight differences in these temperatures are what allow for separation via fractional distillation. Density and refractive index are useful for characterizing the final product and assessing its purity.

Data Presentation

Table 1: Physical Properties of Common Pentene Isomers

PropertyThis compoundcis-2-Pentene1-Pentene
Boiling Point 36.3 °C[1]37 °C30 °C
Density (at 25°C) 0.649 g/mL[11]0.656 g/mL0.641 g/mL
Refractive Index (at 20°C) 1.379[11]1.3831.371
Melting Point -136 °C[11][12]-151 °C-165 °C

Note: Data sourced from various chemical suppliers and databases. Values may vary slightly between sources.

Q4: What are the essential safety precautions for handling this compound?

A4: this compound is a highly flammable liquid and vapor.[2][13][14] It is crucial to work in a well-ventilated area, preferably a fume hood, and to eliminate all sources of ignition such as sparks or open flames.[13][14][15] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[2][15][16] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[2][13][15]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of cis and trans Isomers During Distillation

Q: My GC analysis shows significant cis-2-pentene contamination even after fractional distillation. How can I improve the separation?

A: Achieving baseline separation of cis- and this compound is challenging due to their very close boiling points (less than 1°C difference). To improve separation, you should focus on increasing the efficiency of your distillation setup.

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A longer Vigreux column or a column packed with structured packing (like Raschig rings or metal sponges) provides a larger surface area for the vapor-liquid equilibria, enhancing separation.[7]

  • Optimize the Reflux Ratio: Maintain a slow distillation rate. This allows a proper vapor-liquid equilibrium to be established in the column, which is essential for separating components with close boiling points.

  • Ensure Steady Heating: Use a heating mantle with a stirrer or an oil bath for uniform and stable heating. Avoid overheating, which can cause "bumping" and carry less volatile components over with the vapor, reducing separation efficiency.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the environment.[17] This helps maintain the temperature gradient required for effective fractionation.[9][17]

Issue 2: Final Product is Cloudy or Contains Water

Q: After distillation, my this compound appears cloudy. I suspect water contamination. How can I dry the product?

A: Cloudiness often indicates the presence of water, as hydrocarbons have very low solubility in water.[2][4]

  • Chemical Drying: Before the final distillation, you can dry the technical grade material using a suitable drying agent. Add anhydrous sodium carbonate (Na₂CO₃) or magnesium sulfate (MgSO₄) to the liquid and stir for several hours.[4] These agents will bind with water, which can then be removed by decanting or filtering the liquid before charging the distillation flask.

  • Azeotropic Distillation: While not ideal for this specific compound due to its low boiling point, in other systems, azeotropic distillation with a solvent like toluene can be used to remove water.[18] For pentene, direct chemical drying is more practical.

Issue 3: Inconsistent or Unreliable GC Analysis Results

Q: I am having trouble getting reproducible purity results from my Gas Chromatograph (GC). What are the optimal GC parameters for analyzing pentene isomers?

A: Inconsistent GC results can stem from an unoptimized method or system issues. For volatile, non-polar compounds like pentene isomers, a non-polar capillary column is recommended.

  • Column Choice: A long capillary column (e.g., 60-100 m) with a non-polar stationary phase like 100% dimethylpolysiloxane (DB-1 or HP-5) provides the high resolution needed to separate close-boiling isomers.[19][20] A thinner film thickness (0.1 - 0.25 µm) can also enhance resolution.[20]

  • Temperature Program: A slow oven temperature ramp is critical. A starting point could be a low initial temperature (e.g., 35-40°C) held for several minutes, followed by a slow ramp (e.g., 1-2°C/min).[20] This maximizes the interaction time with the stationary phase.

  • Injector and Detector: Use a split injection to avoid overloading the column. The injector temperature should be high enough for rapid vaporization (e.g., 150-200°C).[19] A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is the standard choice.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation of this compound

  • Preparation: If the technical grade this compound is suspected to contain water, dry it with anhydrous sodium carbonate for 2-3 hours, then decant the liquid into the distillation flask.[4] Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

  • Heating: Gently and slowly heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture heats, you will observe a ring of condensing vapor rising slowly up the column.[7] Allow the column to equilibrate by adjusting the heat so the vapor condenses and drips back into the flask (refluxes) for some time before any distillate is collected.

  • Fraction Collection: Begin collecting the distillate at a slow, steady rate (e.g., 1 drop per second).

    • Fraction 1 (Fore-run): Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in the most volatile impurity, 1-pentene (BP: 30°C).

    • Fraction 2 (Main Fraction): Once the temperature at the distillation head stabilizes at the boiling point of this compound (~36°C), switch to a new, pre-weighed receiving flask.[1] Collect this fraction while the temperature remains constant.

    • Fraction 3 (Tailing): If the temperature begins to rise or drop, stop the distillation or collect the remaining liquid in a separate flask.

  • Analysis: Analyze all collected fractions using Gas Chromatography (see Protocol 2) to determine their composition and confirm the purity of the main fraction.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

  • Instrument Conditions:

    • Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane).[20]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[19]

    • Oven Program: Initial temperature 40°C (hold for 5 min), then ramp at 2°C/min to 100°C.[19][20]

    • Injector: 180°C, Split ratio 50:1.

    • Detector (FID): 250°C.

  • Sample Preparation: Prepare a dilute solution of your purified this compound sample (~1% v/v) in a volatile solvent like hexane or pentane.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks in the resulting chromatogram based on their retention times, which should correspond to 1-pentene (earliest), followed by this compound and then cis-2-pentene. Calculate the purity by determining the relative area percentage of the this compound peak.

Visualized Workflows

G cluster_workflow Purification Workflow start Technical Grade This compound pretreatment Pre-treatment (e.g., Drying with Na₂CO₃) start->pretreatment distillation High-Efficiency Fractional Distillation pretreatment->distillation analysis Purity Analysis (GC-FID) distillation->analysis analysis->distillation Purity < 99% (Re-distill) product High-Purity This compound analysis->product Purity ≥ 99%

Caption: General purification workflow for technical grade this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Impurity Detected in Final Product via GC q_impurity What is the primary impurity? start->q_impurity is_isomer cis-2-Pentene or 1-Pentene q_impurity->is_isomer Isomer is_water Water (indicated by cloudiness or GC peak) q_impurity->is_water Water is_other Other (e.g., Peroxides, Starting Material) q_impurity->is_other Other a_isomer Action: Re-distill - Use more efficient column - Slow down distillation rate - Insulate column is_isomer->a_isomer a_water Action: Dry Sample - Treat with anhydrous Na₂CO₃ or MgSO₄ before distillation is_water->a_water a_other Action: Chemical Treatment - Use peroxide scavenger - Perform aqueous wash is_other->a_other

Caption: Troubleshooting decision tree for common impurities.

References

Technical Support Center: Chromatographic Analysis of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of geometric isomers, specifically focusing on the separation of cis- and trans-2-pentene by Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: A single, unresolved spot is observed for a mixture of cis- and this compound.

  • Question: Why am I unable to see two distinct spots for my cis- and this compound mixture on a standard silica gel TLC plate?

  • Answer: This is the most common challenge and occurs because the separation mechanism in standard TLC relies on differences in polarity. Both cis- and this compound are nonpolar hydrocarbons with very similar polarities. Thin-layer chromatography separates compounds based on their differential affinity for the polar stationary phase (silica gel) and the less polar mobile phase. Since both isomers interact weakly and almost identically with the silica gel, they travel up the plate at nearly the same rate, resulting in overlapping or a single co-eluted spot.

Issue 2: The spot(s) run with the solvent front (High Rf value).

  • Question: My sample spot travels to the very top of the TLC plate with the solvent front. What does this mean and how can I fix it?

  • Answer: An Rf value near 1.0 indicates that the analyte has a very low affinity for the stationary phase and a very high affinity for the mobile phase. This is expected for nonpolar compounds like 2-pentene when using a mobile phase with even moderate polarity.

    • Solution: You are likely using a mobile phase that is too polar. To increase the interaction with the stationary phase and lower the Rf value, you must use a highly nonpolar mobile phase. Pure n-hexane is a recommended starting point. Avoid solvents like ethyl acetate or dichloromethane in your eluent mixture initially.

Issue 3: No spots are visible on the TLC plate after development.

  • Question: I've developed my TLC plate but cannot see any spots. Did my sample evaporate or is there another issue?

  • Answer: This issue can arise from two primary causes:

    • High Volatility: Cis- and this compound are highly volatile liquids with low boiling points. It is possible for the sample to evaporate from the plate after spotting, especially if the plate is left for an extended period before development or if heat is applied. Spot the plate quickly and place it in the developing chamber immediately.

    • Improper Visualization: Simple alkenes are not UV-active and will not be visible under a standard UV lamp (254 nm) because they lack a suitable chromophore.[1][2] You must use a chemical stain for visualization.

      • Recommended Stains:

        • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing alkenes.[3] The permanganate ion (purple) reacts with the double bond, leaving a yellow or white spot on a purple or pink background. Gentle heating may be required.[3]

        • Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a classic, semi-destructive method for visualizing unsaturated compounds.[3][4] The iodine complexes with the alkene, producing brownish spots.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason cis- and this compound are hard to separate by standard TLC? A: The primary challenge is their near-identical polarity. Standard silica gel TLC separates compounds based on polarity differences. Since both isomers are nonpolar hydrocarbons, their interaction with the polar silica gel is minimal and too similar to allow for effective separation.

Q2: Is there a modified TLC technique that can separate these isomers? A: Yes, Argentation Thin-Layer Chromatography (Ag-TLC) is the recommended technique. This method uses a stationary phase, typically silica gel, that has been impregnated with silver nitrate (AgNO₃).[5][6]

Q3: How does Argentation TLC work? A: The principle relies on the reversible formation of π-complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the alkene's double bond.[7] The stability of these complexes depends on the steric accessibility of the double bond. The double bond in cis isomers is generally more exposed than in trans isomers, leading to a stronger complex with the silver ions. Consequently, the cis isomer is retained more strongly on the plate (lower Rf value) than the trans isomer, enabling separation.[7][8]

Q4: What is the best mobile phase for separating cis- and this compound? A: For both standard and argentation TLC of these nonpolar compounds, a highly nonpolar mobile phase is required.

  • Standard TLC: Start with 100% n-hexane.

  • Argentation TLC: A mixture of hexane and a slightly more polar solvent may be needed to achieve optimal Rf values. A good starting point is a 95:5 or 9:1 mixture of hexane:diethyl ether or hexane:toluene. The exact ratio will require optimization.

Q5: Are there alternatives to TLC for separating these isomers? A: Yes, Gas Chromatography (GC) is a highly effective technique for separating volatile compounds with small differences in boiling points, such as cis- and this compound.

Quantitative Data

The physical properties of cis- and this compound are very similar, which underscores the difficulty of their separation by conventional methods.

Propertycis-2-PenteneThis compoundRationale for Separation Challenge
Boiling Point 37 °C36 °CThe boiling points are nearly identical, making separation by distillation difficult.
Dipole Moment Small net dipole~ Zero dipoleThe difference in polarity is minimal, leading to poor separation on standard polar stationary phases like silica gel.
Structure Cis isomer has a "U" shape, while the trans isomer is more linear. This steric difference is exploited in Argentation TLC.

Experimental Protocols

Protocol 1: Standard TLC of 2-Pentene (for demonstrating lack of separation)

  • Plate Preparation: Handle a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄) by the edges. Using a pencil, gently draw an origin line about 1 cm from the bottom.

  • Sample Application: Use a capillary tube to spot a dilute solution of your cis/trans-2-pentene mixture onto the origin line. Keep the spot as small as possible (1-2 mm diameter).

  • Development: Pour a small amount (~0.5 cm depth) of n-hexane into a developing chamber. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Dip the dried plate into a potassium permanganate staining solution.

    • Gently warm the plate with a heat gun until spots appear.

    • Observe the single, unresolved spot.

Protocol 2: Argentation TLC (Ag-TLC) for Separation of cis- and this compound

  • Plate Preparation:

    • Prepare a 10% (w/v) solution of silver nitrate (AgNO₃) in acetonitrile.

    • Completely immerse a standard silica gel TLC plate in this solution for 30 seconds in a dark environment (AgNO₃ is light-sensitive).

    • Remove the plate, allow the excess solution to drain, and let it air dry in the dark for 10-15 minutes.

    • Activate the plate by heating it in an oven at 100-110°C for 30-60 minutes. Store the activated plates in a dark, dry environment until use.

  • Sample Application: As described in Protocol 1, spot the alkene mixture on the origin line of the activated Ag-TLC plate.

  • Development:

    • Prepare a nonpolar mobile phase, such as 95:5 n-hexane:diethyl ether .

    • Develop the plate in a chamber as described in Protocol 1. The development may be slower than on standard silica plates.

  • Drying & Visualization:

    • Dry the plate as described above.

    • Visualize using potassium permanganate stain. You should observe two distinct spots. The lower spot (smaller Rf) corresponds to cis-2-pentene, and the upper spot (larger Rf) corresponds to this compound.

Visualizations

// Nodes main [label="Challenge:\nDistinguishing cis- and this compound by Standard TLC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=hexagon];

prop [label="Similar Physicochemical Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polarity [label="Nearly Identical Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; volatility [label="High Volatility\n(Low Boiling Points)", fillcolor="#FBBC05", fontcolor="#202124"];

tlc_principle [label="TLC Separation Principle", fillcolor="#34A853", fontcolor="#FFFFFF"]; interaction [label="Differential Adsorption\nto Polar Stationary Phase (Silica)", fillcolor="#F1F3F4", fontcolor="#202124"];

outcome [label="Experimental Outcome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_sep [label="Poor or No Separation\n(Co-elution, Single Spot)", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="Sample Evaporation\n(No Spots Visible)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges main -> prop [color="#5F6368"]; prop -> polarity [color="#5F6368"]; prop -> volatility [color="#5F6368"];

main -> tlc_principle [color="#5F6368"]; tlc_principle -> interaction [color="#5F6368"];

polarity -> interaction [label="Leads to weak and\nnearly identical interactions", color="#5F6368"]; interaction -> no_sep [color="#5F6368"]; volatility -> evaporation [color="#5F6368"];

no_sep -> outcome [color="#5F6368"]; evaporation -> outcome [color="#5F6368"]; } dot Caption: Logical diagram illustrating the root causes of separation challenges in TLC.

// Workflow Edges std_plate -> spot [color="#5F6368"]; ag_plate -> spot [color="#5F6368"]; spot -> develop [color="#5F6368"]; develop -> dry [color="#5F6368"]; dry -> visualize [color="#5F6368"]; visualize -> analyze [color="#5F6368"]; } dot Caption: Experimental workflow for the TLC analysis of cis- and this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Trans-2-Pentene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of trans-2-pentene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: Slow or no conversion is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: Ensure your catalyst is fresh. Heterogeneous catalysts like Palladium on carbon (Pd/C) can be pyrophoric when dry and lose activity if improperly handled.[1] Adams' catalyst (PtO₂) may require pre-reduction to become active.

  • Catalyst Poisoning: The catalyst surface can be poisoned by impurities such as sulfur, halides, or even residual starting materials from a previous step.[1] Purifying the this compound substrate or using a more poison-resistant catalyst, like Platinum oxide, can mitigate this.[1]

  • Insufficient Hydrogen: For reactions run at atmospheric pressure, ensure the hydrogen balloon is adequately filled and that there are no leaks in the system.[2] The reaction vessel should be properly purged with hydrogen to remove all air.[2]

  • Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure the stirring is vigorous enough to keep the catalyst suspended in the reaction mixture.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol and methanol are commonly used and generally effective.[2]

Q2: I am observing the formation of other pentene isomers (e.g., cis-2-pentene, 1-pentene) in my reaction mixture. Why is this happening and how can I prevent it?

A2: The formation of other pentene isomers is due to a side reaction called double bond isomerization, which can occur before hydrogenation.[3]

  • Catalyst Choice: Palladium-based catalysts are particularly known to promote alkene isomerization.[3][4] Using a platinum-based catalyst, such as PtO₂, may reduce the extent of isomerization.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of isomerization relative to the rate of hydrogenation.

  • Hydrogen Pressure: While lab-scale reactions are often run at atmospheric pressure, increasing the hydrogen pressure can sometimes favor hydrogenation over isomerization by increasing the concentration of adsorbed hydrogen on the catalyst surface.

Q3: The reaction is not going to completion, and I'm left with a mixture of starting material and product. What should I do?

A3: Incomplete conversion can be due to several factors.

  • Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction. A typical loading for 10% Pd/C is 5-10% by weight relative to the substrate.[1]

  • Reaction Time: Hydrogenation of this compound can be slower compared to other pentene isomers.[5][6] Extending the reaction time may be necessary to achieve full conversion.

  • Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. Adding a fresh batch of catalyst may help to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of this compound?

A1: The "best" catalyst depends on the specific requirements of your experiment, such as desired reaction rate, selectivity, and tolerance to functional groups. Common choices include:

  • Palladium on Carbon (Pd/C): A very active and common catalyst for alkene hydrogenation.[1] However, it can be prone to causing double bond isomerization.[3]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A robust catalyst that is often used for more stubborn substrates and is less prone to isomerization than palladium catalysts.[1][3]

  • Raney Nickel (Raney Ni): A highly active and inexpensive catalyst, but it is pyrophoric when dry and must be handled with care.[1]

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): A homogeneous catalyst that is highly selective for alkenes and tolerant of many other functional groups.[1]

Q2: What are typical reaction conditions for the hydrogenation of this compound?

A2: For laboratory-scale synthesis, typical conditions involve:

  • Solvent: Ethanol, methanol, or ethyl acetate.[1][2]

  • Temperature: Room temperature.[1][2]

  • Pressure: Atmospheric pressure, often using a hydrogen-filled balloon.[1][2]

  • Catalyst: 5-10 wt% of 10% Pd/C.[1]

Q3: How does the structure of this compound affect its hydrogenation rate?

A3: Trans-alkenes are generally less reactive towards catalytic hydrogenation than their corresponding cis-isomers due to their greater thermodynamic stability.[5] The order of reactivity for pentene isomers is typically cis-2-pentene > 1-pentene > this compound.[5][6] This means that the hydrogenation of this compound may require longer reaction times or more active catalysts to achieve complete conversion.

Data Presentation

Table 1: Comparison of Common Catalysts for Alkene Hydrogenation

CatalystTypeCommon SupportTypical ConditionsAdvantagesDisadvantages
Palladium (Pd) HeterogeneousCarbon (C), Alumina (Al₂O₃)Room Temp, 1 atm H₂Very active, versatile[1]Prone to isomerization[3], susceptible to poisoning[1]
Platinum (Pt) HeterogeneousOxide (PtO₂), Carbon (C)Room Temp, 1 atm H₂Strong catalyst for stubborn substrates[1], less isomerization[3]Can be less selective
Nickel (Ni) HeterogeneousRaney NiRoom Temp, 1 atm H₂Inexpensive, high activity[1]Pyrophoric when dry[1], can be less selective
Rhodium (Rh) HomogeneousWilkinson's CatalystRoom Temp, 1 atm H₂Highly selective for alkenes[1], functional group tolerant[1]More expensive, requires removal from product

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound using Pd/C and a Hydrogen Balloon

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and a suitable solvent (e.g., 10 mL of ethanol).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, 5 wt%).[1]

  • Seal and Purge: Seal the flask with a rubber septum.

  • Vacuum Application: With a needle connected to a vacuum line, apply a vacuum to the flask until the solvent begins to bubble gently.[2]

  • Hydrogen Introduction: Stop the vacuum and insert a needle connected to a hydrogen-filled balloon.[2]

  • Repeat Purge Cycle: After approximately 30 seconds, remove the hydrogen balloon and reapply the vacuum. Repeat this vacuum/hydrogen flush cycle three more times to ensure an inert atmosphere.[2]

  • Reaction: Insert the hydrogen balloon and allow the reaction mixture to stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several minutes to hours.[1]

  • Workup: Once the reaction is complete, carefully remove the hydrogen balloon and septum.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.[1] Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pentane product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Add this compound and Solvent to Flask B Add Pd/C Catalyst A->B C Seal Flask with Septum B->C D Evacuate Flask (Vacuum) C->D E Fill with Hydrogen D->E F Repeat Purge Cycle (3x) E->F G Stir under H2 Atmosphere F->G H Monitor Reaction by TLC/GC G->H I Filter through Celite H->I J Concentrate Filtrate I->J K Obtain Pentane Product J->K

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

troubleshooting_tree Start Reaction Issue Q1 Slow or No Conversion? Start->Q1 Q2 Isomerization Observed? Start->Q2 S1a Check Catalyst Activity/ Use Fresh Catalyst Q1->S1a Yes S1b Purify Substrate/ Change Catalyst Q1->S1b Yes S1c Check H2 Supply/ Purge System Q1->S1c Yes S1d Increase Stirring Rate Q1->S1d Yes S2a Switch to Pt-based Catalyst (e.g., PtO2) Q2->S2a Yes S2b Lower Reaction Temperature Q2->S2b Yes S2c Increase H2 Pressure Q2->S2c Yes

Caption: Troubleshooting decision tree for this compound hydrogenation.

References

Improving yield and selectivity in the synthesis of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of trans-2-Pentene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: Several methods can be employed to synthesize this compound with a preference for the trans isomer. The most effective methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde (in this case, propanal) to predominantly form the (E)-alkene (this compound). The HWE reaction is often favored over the traditional Wittig reaction for its higher E-selectivity and the easier removal of byproducts.[1][2][3]

  • Julia-Kocienski Olefination: This is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis. It involves the reaction of a heteroaryl sulfone with an aldehyde.[4][5][6][7]

  • Schlosser Modification of the Wittig Reaction: The standard Wittig reaction with non-stabilized ylides tends to produce the (Z)-alkene. The Schlosser modification allows for the selective formation of the (E)-alkene.[8]

  • Reduction of 2-Pentyne: The reduction of 2-pentyne using sodium in liquid ammonia selectively produces this compound.

Q2: How can I synthesize a mixture of 2-pentene isomers and then isolate the trans isomer?

A2: A common method for producing a mixture of pentene isomers is the acid-catalyzed dehydration of 2-pentanol.[9] This reaction typically yields a mixture of this compound, cis-2-pentene, and 1-pentene.[10][11][12] The trans isomer can then be isolated from the mixture using fractional distillation due to differences in boiling points. For more challenging separations, adsorption chromatography using specific adsorbents like synthetic chabazite has been reported to be effective in separating cis and trans isomers.[13]

Q3: What are the expected side products in the synthesis of 2-pentene via dehydration of 2-pentanol?

A3: The acid-catalyzed dehydration of 2-pentanol typically follows Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. However, a mixture of products is common. The expected products are:

  • This compound (major product)

  • cis-2-Pentene (minor product)

  • 1-Pentene (minor product)[10][11][12]

The ratio of these products can be influenced by the reaction conditions, such as the acid catalyst used and the reaction temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
Loss of volatile product during workup.Due to the low boiling point of 2-pentene (approx. 36°C), ensure that all distillation and workup steps are performed with efficient cooling (e.g., ice water bath for the receiving flask).[14]
Suboptimal reaction conditions.For olefination reactions, ensure that the base used is appropriate for generating the ylide or phosphonate carbanion and that anhydrous conditions are maintained.
Poor trans-Selectivity (High cis-Isomer Content) Use of a non-stabilized ylide in a standard Wittig reaction.For high E(trans)-selectivity, opt for the Horner-Wadsworth-Emmons (HWE) reaction, which is known to favor the formation of (E)-alkenes.[1][2] Alternatively, use a stabilized ylide in the Wittig reaction or employ the Schlosser modification.[8][15]
Isomerization of the product.If an equilibrium between cis and trans isomers is possible under the reaction or workup conditions, minimize reaction times and use mild workup procedures.
Presence of 1-Pentene Impurity Dehydration of 2-pentanol as the synthetic route.The formation of 1-pentene is a common side product in this reaction. To minimize its formation, carefully control the reaction temperature and choice of acid catalyst. Purify the final product using fractional distillation.[14]
Isomerization of 2-pentene to 1-pentene.Avoid harsh acidic conditions during workup that could promote isomerization.
Difficulty in Removing Byproducts Triphenylphosphine oxide from a Wittig reaction.The byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble and more easily removed by aqueous extraction compared to triphenylphosphine oxide.[2] If using the Wittig reaction, purification can be achieved by chromatography or crystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Pentene

Method Starting Material(s) Typical Yield trans-Selectivity Key Advantages Common Issues
Dehydration of 2-Pentanol 2-Pentanol, H₂SO₄65-80%[14]Moderate (trans is major)Inexpensive starting materials, simple procedure.Formation of cis-2-pentene and 1-pentene isomers.[10][11][12]
Horner-Wadsworth-Emmons Propanal, phosphonate esterGenerally highHigh (favors E-isomer)[1][2]High trans-selectivity, water-soluble byproduct for easy removal.[1][2]Requires synthesis of the phosphonate reagent.
Wittig Reaction (standard) Propanal, phosphonium ylideVariesLow to moderate (often favors Z-isomer with non-stabilized ylides)[15]Wide applicability.Poor trans-selectivity with simple ylides, difficult byproduct removal.
Julia-Kocienski Olefination Propanal, heteroaryl sulfoneGood to excellentExcellent (favors E-isomer)[4][5][7]High trans-selectivity, one-pot procedure.Can be a multi-step synthesis to prepare the required sulfone.

Experimental Protocols

Protocol 1: Synthesis of 2-Pentene via Dehydration of 2-Pentanol

This protocol is adapted from Organic Syntheses.[14]

Materials:

  • 2-Pentanol (176 g, 2 moles)

  • Concentrated Sulfuric Acid (200 mL)

  • Water (200 mL)

  • 5% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

Procedure:

  • In a 1-liter round-bottomed flask, prepare a cooled mixture of 200 mL of water and 200 mL of concentrated sulfuric acid.

  • Slowly add 176 g of 2-pentanol to the cooled acid mixture.

  • Set up the flask for distillation with an efficient condenser. The receiving flask should be cooled in an ice-water bath.

  • Heat the reaction flask on a boiling-water bath to distill the product. Continue distillation for 2-3 hours until no more product distills over.

  • Transfer the distillate to a separatory funnel and wash with approximately 25 mL of a 5% sodium hydroxide solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it with anhydrous calcium chloride.

  • Perform a final distillation, collecting the fraction that boils between 35-41°C. The expected yield is 92-112 g (65-80%).

Note: The product is volatile. Ensure all connections are secure and the receiving flask is well-cooled to minimize loss.[14] The product will be a mixture of pentene isomers, with this compound being the major component. Further purification by fractional distillation can improve the purity of the trans isomer.[14]

Protocol 2: General Procedure for trans-Selective Horner-Wadsworth-Emmons Reaction

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonate reagent dissolved in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add a solution of propanal in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Visualizations

experimental_workflow_dehydration start Start: 2-Pentanol + H2SO4/H2O reaction Heat (Distillation) (2-3 hours) start->reaction distillate Collect Distillate (Mixture of Pentenes) reaction->distillate wash Wash with 5% NaOH distillate->wash dry Dry with CaCl2 wash->dry purify Fractional Distillation dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via dehydration of 2-pentanol.

troubleshooting_selectivity start Low trans-Selectivity (High cis-Isomer) cause1 Using Standard Wittig with non-stabilized ylide start->cause1 cause2 Reaction Conditions Favoring cis-Isomer start->cause2 solution1a Use Horner-Wadsworth-Emmons (HWE) Reaction cause1->solution1a Recommended solution1b Use Schlosser Modification of Wittig Reaction cause1->solution1b solution1c Use Julia-Kocienski Olefination cause1->solution1c solution2 Optimize Solvent, Temperature, and Base cause2->solution2

Caption: Troubleshooting logic for poor trans-selectivity in olefination reactions.

References

Preventing unwanted polymerization of trans-2-Pentene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of trans-2-pentene to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound to polymerize during storage?

A1: this compound, like other alkenes, can undergo polymerization through mechanisms initiated by reactive species.[1][2] The primary triggers for unwanted polymerization during storage are:

  • Heat: Elevated temperatures provide the activation energy needed to initiate polymerization.

  • Light (UV Radiation): UV light can generate free radicals, which act as initiators for polymerization chain reactions.

  • Contamination: Impurities such as acids, peroxides (formed by exposure to air), or metal ions can act as catalysts or initiators.[3]

  • Oxygen: While seemingly counterintuitive, oxygen can react with alkenes to form peroxide radicals (ROO•), which are potent polymerization initiators.[4]

Q2: What are the primary signs that my this compound sample has started to polymerize?

A2: The most common indicators of polymerization include:

  • An increase in viscosity (the liquid becomes thicker or syrupy).

  • The formation of a solid precipitate or a gel-like substance.

  • Discoloration of the liquid.

  • A noticeable increase in the temperature of the storage container, which can be a sign of a runaway exothermic reaction.[5]

Q3: How can I prevent the polymerization of this compound during storage?

A3: To prevent polymerization, you need to control the conditions that initiate it. The best practices are:

  • Store at low temperatures: Keep the container in a cool, well-ventilated area, away from heat sources.[6][7] Refrigeration (2-8°C) is recommended for long-term storage.

  • Protect from light: Store the container in a dark place or use an amber glass bottle to block UV radiation.

  • Use an inert atmosphere: Before sealing the container, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Add a polymerization inhibitor: For long-term storage, the addition of a suitable inhibitor is highly recommended.

Q4: Which polymerization inhibitors are effective for this compound?

A4: Phenolic antioxidants are commonly used as inhibitors for alkenes stored in the presence of trace oxygen. For oxygen-free environments, other types of inhibitors can be used.

  • Butylated Hydroxytoluene (BHT): A widely used phenolic inhibitor that effectively scavenges free radicals, particularly peroxide radicals.[3][4][6] It is effective in the presence of oxygen.

  • tert-Butylcatechol (TBC): Another common phenolic inhibitor that functions similarly to BHT.[4]

  • Stable Nitroxide Radicals (e.g., TEMPO): These are highly effective radical scavengers but are typically used in oxygen-free environments.[8]

Q5: What is the recommended concentration of inhibitor to use?

A5: The effective concentration of an inhibitor can vary depending on the storage conditions and the desired shelf life. However, a general guideline for phenolic inhibitors like BHT is in the range of 10 to 200 ppm (parts per million). In some applications, concentrations up to 0.5% by weight have been used.[3][9] It is always best to start with a low concentration and monitor the stability of the alkene.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Increased Viscosity or Cloudiness Onset of polymerization.1. Immediately check the temperature of the container. If it is warm, cool it down in an ice bath. 2. Test a small aliquot for the presence of polymer (see Protocol 2). 3. If polymerization is confirmed, the product may not be suitable for your experiment. Consider careful disposal according to your institution's safety guidelines.
Inconsistent Experimental Results Presence of oligomers (short-chain polymers) in the this compound, which can affect its reactivity and physical properties.1. Purify the this compound by distillation before use. Caution: Do not distill to dryness as concentrated peroxides or polymers can be explosive. Ensure a polymerization inhibitor is present in the distillation pot. 2. Add a fresh batch of inhibitor to the purified product for storage.
Pressure Buildup in Container This is a serious concern and could indicate a runaway polymerization reaction, which is exothermic and can generate gas.1. DO NOT OPEN THE CONTAINER. 2. Carefully move the container to a fume hood or a blast shield. 3. Cool the container externally with an ice bath. 4. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on handling and disposal.

Quantitative Data on Inhibitors

InhibitorChemical ClassTypical Concentration Range (by weight)Mechanism of Action
Butylated Hydroxytoluene (BHT) Phenolic10 - 200 ppm (0.001% - 0.02%)Free-radical scavenger (donates a hydrogen atom)
tert-Butylcatechol (TBC) Phenolic10 - 100 ppm (0.001% - 0.01%)Free-radical scavenger
Hydroquinone (HQ) Phenolic50 - 200 ppm (0.005% - 0.02%)Free-radical scavenger
Hydroquinone monomethyl ether (MEHQ) Phenolic10 - 200 ppm (0.001% - 0.02%)Free-radical scavenger

Experimental Protocols

Protocol 1: Procedure for Adding an Inhibitor to this compound

Objective: To add a precise amount of a solid inhibitor (e.g., BHT) to a liquid monomer for stabilization.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT) or other suitable inhibitor

  • Analytical balance

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Appropriate storage container (e.g., amber glass bottle with a screw cap)

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Calculate the required mass of the inhibitor based on the mass of the this compound and the desired final concentration (e.g., 100 ppm).

    • Calculation Example for 100 ppm: (100 g this compound) * (100 g BHT / 1,000,000 g this compound) = 0.01 g BHT.

  • Accurately weigh the calculated amount of BHT using an analytical balance.

  • Place the weighed BHT into a clean, dry beaker or flask.

  • Add a small amount of the this compound to the beaker and swirl to dissolve the inhibitor.

  • Once dissolved, add the remaining volume of this compound.

  • Add a magnetic stir bar and stir the solution for 5-10 minutes to ensure homogeneity.

  • Transfer the stabilized this compound to the final storage container.

  • Flush the headspace of the container with nitrogen or argon for 1-2 minutes to displace oxygen.

  • Seal the container tightly, label it clearly with the contents, concentration of inhibitor, and date.

  • Store in a cool, dark, and well-ventilated area.

Protocol 2: Simple Qualitative Test for Polymer Presence

Objective: To quickly determine if a sample of this compound contains a significant amount of polymer.

Materials:

  • This compound sample

  • A solvent in which the monomer is soluble but the polymer is not (e.g., Methanol or Acetone).

  • Test tube or small beaker

  • Pipette

Procedure:

  • Place approximately 1 mL of the this compound sample into a clean test tube.

  • Add approximately 5 mL of the anti-solvent (e.g., Methanol) to the test tube.

  • Gently agitate the mixture.

  • Observation:

    • No Polymer: The solution remains clear.

    • Polymer Present: The solution becomes cloudy or a white precipitate/gummy solid forms. The degree of turbidity can give a rough indication of the extent of polymerization.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• Initiator Radical (R•) Initiator->2 R• Heat/Light R• R• R-CH(CH3)-CH•-CH2-CH3 Monomer Radical R•->R-CH(CH3)-CH•-CH2-CH3 + Pentene Growing_Chain• Propagating Radical R-CH(CH3)-CH•-CH2-CH3->Growing_Chain• + n Pentene Stable_Polymer Stable_Polymer Growing_Chain•->Stable_Polymer + Growing_Chain•

Caption: Free-radical polymerization of this compound.

Inhibition_Mechanism Growing_Chain• Propagating Radical (P•) BHT Inhibitor (BHT-H) Growing_Chain•->BHT Stable_Polymer Terminated Polymer (P-H) Growing_Chain•->Stable_Polymer H atom transfer BHT• Stable Inhibitor Radical (BHT•) BHT->BHT• H atom donation

Caption: Mechanism of polymerization inhibition by BHT.

Troubleshooting_Workflow start Suspect Polymerization (e.g., increased viscosity) check_temp Is container warm? start->check_temp cool_down Cool in ice bath check_temp->cool_down Yes qual_test Perform Qualitative Test (Protocol 2) check_temp->qual_test No cool_down->qual_test ehs Contact EHS Immediately! DO NOT OPEN cool_down->ehs If pressure buildup polymer_present Is polymer detected? qual_test->polymer_present use_as_is Monomer is likely pure. Proceed with caution. polymer_present->use_as_is No dispose Consider purification (distillation) or disposal polymer_present->dispose Yes

Caption: Troubleshooting workflow for suspected polymerization.

References

Identifying and minimizing byproducts in reactions with trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-pentene. The information is designed to help identify and minimize byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Three of the most common and synthetically useful reactions involving this compound are:

  • Ozonolysis: Cleavage of the double bond to form aldehydes and ketones.

  • Catalytic Hydrogenation: Reduction of the double bond to form an alkane.

  • Electrophilic Addition (e.g., Bromination): Addition of an electrophile across the double bond to form a di-substituted alkane.

Q2: What are the expected major products for these common reactions?

A2:

  • Ozonolysis (with reductive workup): Acetaldehyde and Propanal.

  • Catalytic Hydrogenation: Pentane.

  • Electrophilic Bromination: (2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane (a racemic mixture of enantiomers).

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in these reactions?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS is excellent for separating volatile compounds in a reaction mixture and providing information about their molecular weight and fragmentation patterns, which aids in identification and quantification.[1][2][3]

  • ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the products and byproducts, confirming their identities.[4][5][6]

Troubleshooting Guides

Reaction 1: Ozonolysis of this compound

Issue: My ozonolysis reaction is producing byproducts other than the expected acetaldehyde and propanal.

Possible Cause & Solution:

  • Side reactions from Criegee intermediates: The intermediate Criegee biradical can undergo rearrangements or react with other species, leading to byproducts like carboxylic acids or esters.

    • Troubleshooting: Perform the reaction at a low temperature (typically -78 °C) to stabilize the ozonide and minimize side reactions.[7][8][9] Use a reductive workup procedure immediately after ozonolysis is complete. Common reductive workup reagents include zinc dust in acetic acid or dimethyl sulfide (DMS).[7][10]

  • Oxidative workup conditions: In the absence of a reducing agent, or if an oxidative workup is inadvertently performed (e.g., with hydrogen peroxide), aldehydes can be oxidized to carboxylic acids (propanoic acid and acetic acid).

    • Troubleshooting: Ensure a proper reductive workup is used. If carboxylic acids are still observed, ensure the reaction is quenched thoroughly with the reducing agent before warming to room temperature.

Quantitative Data: Ozonolysis of a Similar Alkene (trans-2-Pentenal)

The following table shows the product yields from the ozonolysis of trans-2-pentenal, a structurally similar compound, demonstrating the effect of an OH scavenger in altering product distribution. While not identical to this compound, it provides insight into potential byproduct pathways.

ProductYield without OH Scavenger (%)Yield with OH Scavenger (%)
Glyoxal38 ± 857 ± 10
Propanal26 ± 542 ± 12
Acetaldehyde9 ± 39 ± 3
2-HydroxypropanalNot Reported5 ± 2

Data adapted from a study on trans-2-pentenal ozonolysis.[11][12]

Experimental Protocol: Ozonolysis of this compound with Reductive Workup

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.[8]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.

  • Add the reducing agent (e.g., dimethyl sulfide or a suspension of zinc dust in acetic acid) to the cold solution.[7]

  • Allow the reaction mixture to warm slowly to room temperature with stirring.

  • Perform an appropriate aqueous workup to remove inorganic salts and the reducing agent byproducts.

  • Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • Analyze the crude product by GC-MS and/or NMR to determine the product distribution.

Logical Workflow for Ozonolysis Troubleshooting

ozonolysis_troubleshooting start Start: Ozonolysis of this compound issue Issue: Unexpected Byproducts start->issue check_temp Check Reaction Temperature issue->check_temp check_workup Check Workup Procedure issue->check_workup low_temp Maintain -78°C check_temp->low_temp reductive_workup Use Reductive Workup (DMS or Zn/AcOH) check_workup->reductive_workup analysis Analyze Products (GC-MS, NMR) low_temp->analysis reductive_workup->analysis expected_products Expected: Acetaldehyde & Propanal analysis->expected_products

Ozonolysis Troubleshooting Workflow
Reaction 2: Catalytic Hydrogenation of this compound

Issue: My hydrogenation reaction is producing cis-2-pentene as a byproduct.

Possible Cause & Solution:

  • Isomerization on the catalyst surface: Some heterogeneous catalysts, like palladium on carbon (Pd/C), can promote the isomerization of this compound to the less stable cis-2-pentene isomer before hydrogenation occurs.

    • Troubleshooting: Employ a homogeneous catalyst such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)).[6][13][14] Wilkinson's catalyst is known for its high selectivity in hydrogenating alkenes with minimal isomerization.[14][15] It also favors the hydrogenation of less sterically hindered double bonds, and cis-alkenes are often reduced faster than trans-alkenes, which can help drive the reaction to the desired pentane product if any cis-isomer does form.[14]

Quantitative Data: Hydrogenation of Pentene Isomers

The relative rates of hydrogenation of pentene isomers over a 1% Pd/alumina catalyst show that this compound is the least reactive, which can allow time for isomerization to occur.

AlkeneRelative Rate of Hydrogenation
cis-2-Pentene> 1-Pentene
1-Pentene> this compound
This compoundSlowest

Data adapted from a study on pentene hydrogenation.

Experimental Protocol: Selective Hydrogenation using Wilkinson's Catalyst

  • In a flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas, dissolve this compound in a degassed solvent (e.g., toluene or benzene).

  • Add a catalytic amount of Wilkinson's catalyst ([RhCl(PPh₃)₃]). The solution should turn a reddish-brown color.

  • Stir the reaction mixture under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by GC analysis to confirm the disappearance of the starting material and the absence of cis-2-pentene formation.

  • Upon completion, remove the solvent under reduced pressure. The product, pentane, is highly volatile. The catalyst can be removed by passing the solution through a short plug of silica gel if necessary, though for a volatile product like pentane, distillation is often sufficient for purification.

Decision Tree for Catalyst Selection in Hydrogenation

hydrogenation_catalyst_selection start Goal: Hydrogenate this compound to Pentane use_pd_c Standard Catalyst: Pd/C start->use_pd_c check_byproducts Is cis-2-pentene a significant byproduct? use_wilkinson Alternative: Wilkinson's Catalyst check_byproducts->use_wilkinson Yes continue_process Continue with Pd/C check_byproducts->continue_process No use_pd_c->check_byproducts implement_wilkinson Implement Protocol with Wilkinson's Catalyst use_wilkinson->implement_wilkinson

Catalyst Selection for Hydrogenation
Reaction 3: Electrophilic Bromination of this compound

Issue: My bromination reaction is producing a mixture of diastereomers (syn- and anti-addition products).

Possible Cause & Solution:

  • Formation of a carbocation intermediate: While the reaction of bromine with alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition, conditions that favor a carbocation intermediate (e.g., highly polar or protic solvents) can lead to a loss of stereoselectivity and the formation of both syn- and anti-addition products.[11]

    • Troubleshooting: Use a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to favor the formation of the bromonium ion intermediate and ensure anti-addition.[4] The reaction should be run in the dark to prevent radical side reactions.[4]

Byproduct Distribution in Bromination

The formation of a bridged bromonium ion intermediate is key to the stereoselectivity of the reaction. Backside attack by the bromide ion on this intermediate exclusively leads to the anti-addition product. If a planar carbocation were to form, attack from either face would be possible, resulting in a mixture of syn- and anti-addition products.[16][17] By controlling the reaction conditions to favor the bromonium ion pathway, the formation of syn-addition byproducts can be minimized.

Experimental Protocol: Anti-Selective Bromination of this compound

  • Dissolve this compound in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint persistent bromine color remains.

  • Quench any excess bromine with a few drops of a saturated sodium thiosulfate solution.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product by NMR to confirm the stereochemistry of the addition.

Mechanism Diagram for Stereocontrol in Bromination

bromination_mechanism cluster_0 Favored Pathway (Non-polar Solvent) cluster_1 Disfavored Pathway (Polar Solvent) a This compound + Br2 b Cyclic Bromonium Ion Intermediate a->b Electrophilic attack c Anti-addition Product (Racemic Enantiomers) b->c Backside attack by Br- d This compound + Br2 e Carbocation Intermediate d->e Protonation/ Rearrangement f Mixture of Syn and Anti Addition Products e->f Attack from either face

Control of Stereochemistry in Bromination

References

Managing the flammability and reactivity hazards of trans-2-Pentene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for managing the flammability and reactivity hazards of trans-2-Pentene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Flammability and Reactivity Data

The following table summarizes the key quantitative data for this compound, crucial for understanding its hazards.

PropertyValueCitations
Flash Point -45 °C / -49 °F[1][2]
Boiling Point 36.3 °C - 37 °C / 97.3°F - 98.6 °F[2][3][4]
Vapor Density 2.4 (Air = 1)[1][4]
Lower Explosive Limit (LEL) 1.1 %[3]
Upper Explosive Limit (UEL) 8.7 %[3]
Autoignition Temperature No data available[2]
Solubility in Water 203 mg/L @ 25 °C (Slightly soluble)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that poses a significant fire and explosion risk.[1][2][5] Its vapors are heavier than air and can travel to a distant ignition source and flash back.[4][5] It is also incompatible with strong oxidizing agents, with which it can react vigorously.[1][4] Inhalation may cause respiratory tract irritation, and it can cause skin and eye irritation.[6] Aspiration of the liquid into the lungs can be fatal.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is mandatory to wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All work with open containers should be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[7][8]

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] Storage should be away from heat, sparks, open flames, and strong oxidizing agents.[2][9] Use only approved flammable liquid storage cabinets.[10] Containers should be bonded and grounded during transfer to prevent static discharge.[5][8]

Q4: What should I do in case of a this compound fire?

A4: For a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][5] Do not use a solid stream of water, as it may be ineffective and could spread the flammable liquid.[5][11] For large fires, use a water spray or fog to cool containers and control the fire from a distance.[1] Evacuate the area immediately and call for emergency response.

Troubleshooting Guide

IssueProbable Cause(s)Troubleshooting Steps
Strong odor of this compound in the lab. - Leaking container.- Improper sealing of reaction vessel.- Inadequate ventilation.1. Immediately ensure all ignition sources are eliminated.[12]2. Check all containers and reaction setups for leaks.3. Ensure work is being performed in a properly functioning chemical fume hood.[7]4. Increase ventilation in the area if safe to do so.
Static discharge observed during transfer. - Improper grounding and bonding of containers.- Low humidity environment.1. Stop the transfer immediately.2. Ensure that both the dispensing and receiving containers are properly bonded and grounded to a common ground.[5][8]3. If possible, increase the humidity in the work area.
Visible vapors accumulating in a low-lying area. - Spill or leak.- Vapors are heavier than air.[4]1. Evacuate non-essential personnel from the area.2. Eliminate all ignition sources.[11]3. Ventilate the area, using intrinsically safe equipment if possible.[8]4. Follow spill cleanup procedures.

Experimental Protocols

Protocol 1: Safe Transfer of this compound

Objective: To safely transfer this compound from a storage container to a reaction vessel.

Methodology:

  • Preparation:

    • Ensure the work area is free of ignition sources (open flames, hot plates, spark-producing equipment).[7][8]

    • Verify that the chemical fume hood is operational.

    • Don the appropriate PPE: flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[13]

    • Have spill control materials and a fire extinguisher readily available.

  • Grounding and Bonding:

    • Place the receiving vessel in a secondary container.

    • Securely attach a grounding strap to a known ground source.

    • Connect bonding wires from the ground source to both the dispensing container and the receiving container. This equalizes the electrical potential and prevents static discharge.[8]

  • Transfer:

    • Perform the entire transfer process inside a chemical fume hood.[7]

    • Slowly open the dispensing container.

    • Carefully pour the required amount of this compound into the receiving vessel, minimizing splashing.

    • Securely close both containers immediately after the transfer is complete.

  • Cleanup:

    • Wipe up any minor drips with an absorbent, non-combustible material.

    • Dispose of contaminated materials as hazardous waste.[13]

    • Remove bonding and grounding straps.

Protocol 2: Small Spill Cleanup ( < 100 mL)

Objective: To safely clean up a small spill of this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Eliminate all sources of ignition.[11]

    • If possible, without risk, stop the source of the leak.

    • Increase ventilation by opening a sash in the fume hood.

  • Containment and Absorption:

    • Contain the spill using a non-combustible absorbent material such as vermiculite, dry sand, or a commercial solvent adsorbent.[5] Do not use combustible materials like paper towels or sawdust.[5]

    • Work from the outside of the spill inward to prevent spreading.

  • Cleanup:

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[1][5]

  • Decontamination and Disposal:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container.

    • Seal the waste container and arrange for proper disposal according to institutional guidelines.[13]

Visualized Workflows

Spill_Response_Workflow start This compound Spill Detected is_large Is the spill > 100 mL or is there a fire? start->is_large evacuate Evacuate Area Activate Fire Alarm Call Emergency Services is_large->evacuate Yes alert_personnel Alert Nearby Personnel is_large->alert_personnel No end Incident Reported and Documented evacuate->end ignition_sources Eliminate Ignition Sources alert_personnel->ignition_sources ventilate Increase Ventilation (Fume Hood) ignition_sources->ventilate contain_spill Contain Spill with Non-Combustible Absorbent ventilate->contain_spill cleanup Collect Waste with Non-Sparking Tools contain_spill->cleanup dispose Package and Label as Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate decontaminate->end

Caption: Decision workflow for responding to a this compound spill.

Storage_Handling_Logic start Handling this compound location Work Location start->location fume_hood Use Certified Chemical Fume Hood location->fume_hood Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe transfer Transferring Liquid? ppe->transfer bond_ground Bond and Ground All Containers transfer->bond_ground Yes storage Store in Flammable Cabinet Away from Incompatibles transfer->storage No (Storing) bond_ground->storage end Procedure Complete storage->end

Caption: Key safety checks for storing and handling this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pentene Isomer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex ¹H NMR spectra of pentene isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common pentene isomers, and why is their differentiation important?

A1: The most common acyclic pentene isomers are 1-pentene, cis-2-pentene, and trans-2-pentene.[1] Differentiating these isomers is crucial as their geometric and structural differences can lead to significant variations in their physical, chemical, and biological properties. In fields like polymer chemistry and drug development, the specific isomer used can greatly impact reaction outcomes and product efficacy.

Q2: What are the key features in a ¹H NMR spectrum that allow for the differentiation of pentene isomers?

A2: The primary distinguishing features are the chemical shifts (δ) and coupling constants (J-values) of the vinylic protons (protons attached to the C=C double bond).[2][3]

  • 1-Pentene: Exhibits three distinct signals in the vinylic region corresponding to the terminal =CH₂ and =CH- protons.[4]

  • cis-2-Pentene & this compound: Each show two signals for their vinylic protons. The key differentiator is the coupling constant between these protons. The trans isomer has a larger coupling constant (typically 11-18 Hz) compared to the cis isomer (typically 6-15 Hz).[2][5]

Q3: How can I quantify the relative amounts of each pentene isomer in a mixture using ¹H NMR?

A3: Quantitative ¹H NMR (qNMR) can be used to determine the relative ratios of isomers in a mixture.[6] This is achieved by comparing the integration values of unique, well-resolved signals corresponding to each isomer. For accurate quantification, it is essential to ensure that the chosen signals are fully relaxed between pulses by using a sufficient relaxation delay (D1) during NMR acquisition.

Q4: What are some common issues encountered when analyzing NMR spectra of pentene isomer mixtures?

A4: Common challenges include:

  • Signal Overlap: The aliphatic regions of the spectra for all isomers are often crowded, and even the vinylic regions of cis- and this compound can overlap, making integration and multiplicity analysis difficult.[7][8]

  • Complex Multiplicity: The vinylic protons, especially in 1-pentene, can exhibit complex splitting patterns (e.g., doublet of doublets of triplets) due to coupling with multiple non-equivalent neighboring protons.

  • Sample Volatility: Pentenes are volatile, which can lead to changes in sample concentration during preparation and measurement, affecting quantification.

Troubleshooting Guides

Issue 1: Poorly Resolved or Overlapping Vinylic Signals

Symptoms:

  • The signals for the vinylic protons of cis- and this compound are not baseline-resolved.

  • It is difficult to determine the multiplicity and accurately integrate the signals for each isomer.

Possible Causes:

  • Insufficient magnetic field strength.

  • Poor shimming of the NMR magnet.

  • The choice of NMR solvent may not provide adequate signal dispersion.

Solutions:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 500 MHz or greater) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Optimize Shimming: Carefully shim the magnet to improve the homogeneity of the magnetic field, which will lead to sharper signals and better resolution.

  • Change the NMR Solvent: Sometimes, changing the deuterated solvent can alter the chemical shifts of the solutes and improve signal separation.[9] For example, switching from CDCl₃ to benzene-d₆ can induce aromatic solvent-induced shifts (ASIS) that may resolve overlapping peaks.

  • Advanced NMR Techniques: If signal overlap persists, consider using 2D NMR techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to resolve the individual proton signals in a second dimension.[7]

Issue 2: Inaccurate Quantification of Isomer Ratios

Symptoms:

  • The calculated isomer ratios are not reproducible.

  • The integration values seem inconsistent with the expected composition.

Possible Causes:

  • Incomplete relaxation of nuclei between scans.

  • Differences in the T1 relaxation times of the signals being compared.

  • Sample volatility leading to concentration changes.

  • Baseline distortions or phasing errors during data processing.

Solutions:

  • Optimize Acquisition Parameters for Quantification:

    • Increase the Relaxation Delay (D1): Set a longer relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure all protons fully relax before the next pulse. A typical starting point for small molecules is a D1 of 1-5 seconds.

    • Use a 90° Pulse Angle: A 90° pulse angle ensures the maximum signal is obtained in a single scan.

  • Select Appropriate Signals for Integration: Choose well-resolved signals that are unique to each isomer and are from protons in similar chemical environments if possible, as they are more likely to have similar T1 values.

  • Careful Sample Preparation: Prepare the NMR sample in a sealed tube to minimize evaporation of the volatile pentenes. If possible, prepare the sample just before analysis.

  • Proper Data Processing: Ensure the spectrum has a flat baseline and is correctly phased before integration. Manually adjust the integration regions to cover the entire signal for each peak.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Pentene Isomers in CDCl₃

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1-Pentene H-1a (trans to alkyl)~5.03ddtJ_gem ≈ 1.5, J_trans ≈ 17.1, J_allyl ≈ 1.5
H-1b (cis to alkyl)~4.97ddtJ_gem ≈ 1.5, J_cis ≈ 10.2, J_allyl ≈ 1.5
H-2~5.85ddtJ_trans ≈ 17.1, J_cis ≈ 10.2, J_vic ≈ 6.7
H-3~2.07qJ ≈ 7.0
H-4~1.43sextetJ ≈ 7.4
H-5~0.92tJ ≈ 7.4
cis-2-Pentene H-2 / H-3~5.3-5.5mJ_cis ≈ 10.8
H-1~1.60dJ ≈ 6.8
H-4~2.05m
H-5~0.96tJ ≈ 7.5
This compound H-2 / H-3~5.4-5.6mJ_trans ≈ 15.3
H-1~1.64dJ ≈ 6.5
H-4~1.98m
H-5~0.96tJ ≈ 7.5

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis of a Volatile Pentene Isomer Mixture

This protocol outlines the standard procedure for preparing a pentene isomer mixture sample for ¹H NMR spectroscopy, with special considerations for their volatility.

Materials:

  • Pentene isomer mixture (5-25 mg for standard ¹H NMR)[10]

  • Deuterated NMR solvent (e.g., CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Gas-tight syringe or micropipette

  • Vial for pre-dissolving the sample (optional)

  • Small plug of glass wool and a Pasteur pipette for filtration (if solids are present)

Procedure:

  • Sample Weighing (optional but recommended for quantification): If precise quantification is required, accurately weigh 5-25 mg of the pentene mixture in a small, capped vial.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the pentene mixture.[11]

    • Gently swirl the vial to ensure the sample is fully dissolved. To minimize evaporation, keep the vial capped as much as possible.

  • Filtration (if necessary): To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter into a clean, dry NMR tube.

  • Transfer to NMR Tube: Using a gas-tight syringe or a micropipette, carefully transfer the solution into the NMR tube. Ensure the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.[11] Avoid introducing air bubbles.

  • Capping: Immediately and securely cap the NMR tube to prevent the evaporation of the volatile pentenes and the solvent.[11]

  • Cleaning the Tube: Wipe the outside of the NMR tube thoroughly with a lint-free tissue (e.g., Kimwipe) and ethanol or acetone to remove any fingerprints or dust.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Mandatory Visualization

Pentene_Isomer_Identification_Workflow start Obtain ¹H NMR Spectrum of Pentene Mixture vinylic_region Analyze Vinylic Region (δ 4.5-6.0 ppm) start->vinylic_region num_vinylic_signals Number of Vinylic Proton Signals? vinylic_region->num_vinylic_signals is_1_pentene Identify 1-Pentene num_vinylic_signals->is_1_pentene Three Signals is_2_pentene Cis/Trans-2-Pentene Mixture num_vinylic_signals->is_2_pentene Two Signals quantify Integrate Unique Signals for Quantification is_1_pentene->quantify coupling_constant Measure Vinylic Proton Coupling Constant (J) is_2_pentene->coupling_constant is_trans Identify this compound (J ≈ 12-18 Hz) coupling_constant->is_trans Large J is_cis Identify cis-2-Pentene (J ≈ 6-12 Hz) coupling_constant->is_cis Small J is_trans->quantify is_cis->quantify

Caption: Workflow for the identification of pentene isomers from a ¹H NMR spectrum.

References

Validation & Comparative

Comparative Stability of cis-2-Pentene vs. trans-2-Pentene: A Thermochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of cis-2-pentene and trans-2-pentene, supported by experimental data. Understanding the relative stability of geometric isomers is crucial in predicting reaction outcomes, controlling product distributions, and comprehending the conformational dynamics of molecules in biological systems.

Executive Summary

Data Presentation

The relative stability of the 2-pentene isomers can be quantitatively assessed by comparing their heats of hydrogenation. A lower heat of hydrogenation indicates a more stable alkene.

IsomerStructureHeat of Hydrogenation (ΔH°hydrog)Relative Stability
cis-2-Pentenecis-2-Pentene-117 kJ/mol[1]Less Stable
This compoundthis compoundLess than -117 kJ/molMore Stable

Logical Relationship: Steric Hindrance and Stability

The difference in stability between cis- and this compound is a direct consequence of their three-dimensional structures.

G cluster_cis cis-2-Pentene cluster_trans This compound Cis Alkyl groups on the same side Crowding Increased Steric Hindrance Cis->Crowding leads to Repulsion van der Waals Repulsion Crowding->Repulsion causes Destabilization Higher Potential Energy Repulsion->Destabilization results in Conclusion trans is more stable Destabilization->Conclusion Trans Alkyl groups on opposite sides Separation Minimized Steric Hindrance Trans->Separation leads to ReducedRepulsion Less van der Waals Repulsion Separation->ReducedRepulsion results in Stabilization Lower Potential Energy ReducedRepulsion->Stabilization results in Stabilization->Conclusion

Caption: Steric hindrance in cis vs. trans isomers and its effect on stability.

In cis-2-pentene, the methyl and ethyl groups are on the same side of the double bond, leading to spatial crowding and repulsive van der Waals interactions. This steric strain raises the potential energy of the molecule, making it less stable.[3] Conversely, in this compound, these groups are on opposite sides, minimizing steric interactions and resulting in a lower energy, more stable configuration.

Experimental Protocols

The determination of the heat of hydrogenation is a key experiment to quantify the stability of alkenes. This is typically achieved through reaction calorimetry.

Experimental Workflow: Catalytic Hydrogenation via Calorimetry

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Place known mass of alkene (e.g., cis-2-pentene) in a solvent within a calorimeter. B Add a hydrogenation catalyst (e.g., Pd/C or PtO2). A->B C Seal the reaction vessel and equilibrate to a stable initial temperature (T1). B->C D Introduce a known amount of hydrogen gas (H2) into the vessel to initiate the reaction. C->D E Monitor the temperature change of the system as the exothermic hydrogenation proceeds. D->E F Record the maximum temperature reached (T2). E->F G Calculate the heat evolved (q) using the heat capacity of the calorimeter and the temperature change (ΔT = T2 - T1). F->G H Determine the moles of alkene that reacted. G->H I Calculate the molar heat of hydrogenation (ΔH°hydrog = q/moles). H->I

Caption: Workflow for determining the heat of hydrogenation of an alkene.

Detailed Methodology:

  • Calorimeter Setup: A reaction calorimeter is charged with a precise mass of the alkene isomer (e.g., cis-2-pentene or this compound) dissolved in an inert solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: A catalytic amount of a heterogeneous hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[4] These catalysts provide a surface for the reaction to occur.[5]

  • Thermal Equilibration: The reaction vessel is sealed and allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded accurately.

  • Initiation of Reaction: Hydrogen gas (H₂) is introduced into the vessel, often from a balloon or a pressurized cylinder, to initiate the hydrogenation reaction.[4] The reaction is typically carried out at or near room temperature and atmospheric pressure for laboratory-scale experiments.[6]

  • Temperature Monitoring: The temperature of the reaction mixture is continuously monitored. As the exothermic hydrogenation reaction proceeds, the temperature will rise.

  • Final Temperature Reading: The maximum temperature (T₂) reached is recorded once the reaction is complete, indicated by the cessation of hydrogen uptake and temperature increase.

  • Calculation of Heat of Hydrogenation: The heat evolved (q) during the reaction is calculated using the known heat capacity of the calorimeter and the observed temperature change (ΔT = T₂ - T₁). The molar heat of hydrogenation (ΔH°hydrog) is then determined by dividing the heat evolved by the number of moles of the alkene that reacted.

  • Comparative Analysis: The experiment is repeated under identical conditions for the other isomer (this compound). The difference in the heats of hydrogenation reflects the difference in the initial potential energies of the two isomers.[7]

Conclusion

The thermochemical data from heat of hydrogenation experiments unequivocally demonstrates that this compound is more stable than cis-2-pentene. This stability difference is a fundamental concept in stereochemistry, arising from the minimization of steric strain in the trans configuration. For professionals in research and drug development, a firm grasp of these principles is essential for rational molecular design, predicting reaction pathways, and understanding the conformational preferences of bioactive molecules.

References

Reactivity in Hydrogenation: A Comparative Analysis of trans-2-Pentene and 1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of trans-2-Pentene and 1-pentene in catalytic hydrogenation, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, the selective reduction of carbon-carbon double bonds is a fundamental transformation. The reactivity of an alkene in catalytic hydrogenation is intricately linked to its structure and stability. This guide provides an objective comparison of the hydrogenation of two pentene isomers: this compound and 1-pentene, highlighting the factors that govern their reaction rates and thermodynamic stability.

Relative Reactivity and Stability: An Inverse Relationship

Experimental evidence consistently demonstrates that 1-pentene undergoes catalytic hydrogenation at a faster rate than this compound. This difference in reactivity is primarily attributed to the inherent stability of the alkenes and the steric hindrance around the double bond.

1-Pentene , a monosubstituted alkene, is less thermodynamically stable than the disubstituted This compound . The stability of an alkene is inversely related to its heat of hydrogenation (ΔH°hydrog); a more stable alkene releases less heat upon hydrogenation. The lower stability of 1-pentene means it has a higher ground state energy, leading to a lower activation energy for the hydrogenation reaction and consequently, a faster reaction rate.

Conversely, This compound is a more stable isomer due to hyperconjugation, where the interaction of the C-H sigma bonds of the alkyl groups with the pi-orbital of the double bond delocalizes electron density and lowers the overall energy of the molecule. This greater stability results in a higher activation energy barrier to be overcome for hydrogenation to occur, thus leading to a slower reaction rate.

Furthermore, steric hindrance plays a crucial role. The double bond in 1-pentene is at a terminal position, making it more accessible to the surface of the metal catalyst. In contrast, the internal double bond of this compound is more sterically hindered by the flanking alkyl groups, which can impede its approach and adsorption onto the catalyst surface, thereby slowing down the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the hydrogenation of this compound and 1-pentene.

ParameterThis compound (E-2-Pentene)1-PenteneReference
Heat of Hydrogenation (kcal/mol) -27.2-30.0[1]
Relative Hydrogenation Rate SlowerFaster[2][3]
Alkene Stability More StableLess Stable[4][5][6]

Experimental Protocol: Catalytic Hydrogenation of Pentene Isomers

This section outlines a general laboratory procedure for the catalytic hydrogenation of this compound and 1-pentene.

Materials:

  • This compound or 1-pentene

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., round-bottom flask or a specialized hydrogenation vessel)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a hydrogen gas cylinder with a regulator

  • Filtration apparatus (e.g., Buchner funnel, filter paper, celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask containing a magnetic stir bar, dissolve the pentene isomer (e.g., 1.0 g) in a suitable anhydrous solvent (e.g., 20 mL).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution. The catalyst is often handled in a fume hood due to its pyrophoric nature, especially Raney Nickel.

  • Atmosphere Exchange: Seal the flask with a septum. Purge the reaction vessel with an inert gas like nitrogen or argon to remove air, and then evacuate the flask.

  • Introduction of Hydrogen: Introduce hydrogen gas into the reaction flask. This can be done by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogen gas cylinder through a regulator. Ensure a positive pressure of hydrogen is maintained throughout the reaction.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) if the starting material and product have different retention factors.

  • Reaction Work-up: Once the reaction is complete (i.e., the starting material is consumed), carefully vent the excess hydrogen gas in a fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude pentane product.

  • Product Analysis: The identity and purity of the resulting pentane can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Energetics and Reaction Pathway

The following diagrams illustrate the logical relationship between alkene stability and reactivity in hydrogenation, as well as a simplified workflow of the experimental procedure.

Hydrogenation_Comparison cluster_reactants Reactant Stability cluster_energy Energy Profile cluster_reactivity Hydrogenation Reactivity 1-Pentene 1-Pentene Higher_Energy Higher Ground State (Less Stable) 1-Pentene->Higher_Energy is This compound This compound Lower_Energy Lower Ground State (More Stable) This compound->Lower_Energy is Faster_Rate Faster Reaction Rate (Lower Activation Energy) Higher_Energy->Faster_Rate leads to Slower_Rate Slower Reaction Rate (Higher Activation Energy) Lower_Energy->Slower_Rate leads to

Caption: Relationship between alkene stability and hydrogenation reactivity.

Hydrogenation_Workflow A Reactant Preparation (Alkene + Solvent) B Catalyst Addition (e.g., Pd/C) A->B C Atmosphere Exchange (Inert Gas -> H₂) B->C D Hydrogenation Reaction (Stirring under H₂ atm) C->D E Catalyst Filtration D->E F Solvent Removal (Rotary Evaporation) E->F G Product Analysis (e.g., NMR, GC-MS) F->G

Caption: Experimental workflow for catalytic hydrogenation.

References

A Comparative Analysis of Boiling Points and Densities of Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of organic compounds is paramount. This guide provides a detailed comparison of the boiling points and densities of various pentene isomers, supported by experimental data and standardized protocols. The isomers examined include 1-pentene, cis-2-pentene, trans-2-pentene, 2-methyl-1-butene, 3-methyl-1-butene, and 2-methyl-2-butene.

Comparative Data of Pentene Isomers

The boiling points and densities of pentene isomers are influenced by their molecular structure, including the position of the double bond and the degree of branching. The following table summarizes these key physical properties.

IsomerStructureBoiling Point (°C)Density (g/mL)
1-PenteneCH₂(CH₂)₂CH=CH₂29.9-30.1[1][2]0.641 at 25 °C[1][2]
cis-2-PenteneCH₃CH=CHCH₂CH₃ (cis)36.9 - 38[3][4]0.650 at 25 °C
This compoundCH₃CH=CHCH₂CH₃ (trans)36.3 - 37[5]0.649 at 25 °C
2-Methyl-1-buteneCH₂(C(CH₃))CH₂CH₃310.650 at 25 °C
3-Methyl-1-buteneCH₂=CHCH(CH₃)₂200.627 at 25 °C
2-Methyl-2-buteneCH₃C(CH₃)=CHCH₃35-39[6][7][8][9]0.662 at 25 °C[6][8][9][10]

Experimental Protocols

The determination of boiling points and densities of these volatile organic compounds requires standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Boiling Point

Apparatus:

  • A distillation flask of appropriate size

  • A condenser

  • A receiver flask

  • A calibrated thermometer

  • A heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a small volume of the pentene isomer and a few boiling chips into the distillation flask.

  • Position the thermometer bulb just below the level of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiver. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Apparatus:

  • A pycnometer (a specific gravity bottle) of a known volume

  • A calibrated analytical balance

  • A constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its mass.

  • Fill the pycnometer with the pentene isomer, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

  • Carefully remove any excess liquid that has expanded and cap the pycnometer.

  • Dry the outside of the pycnometer and weigh it.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Structure-Property Relationships

The structural variations among pentene isomers directly impact their intermolecular forces and, consequently, their boiling points and densities.

G cluster_straight Straight-Chain Isomers cluster_branched Branched-Chain Isomers 1-Pentene 1-Pentene Boiling_Point Boiling_Point 1-Pentene->Boiling_Point Density Density 1-Pentene->Density cis-2-Pentene cis-2-Pentene cis-2-Pentene->Boiling_Point cis-2-Pentene->Density This compound This compound This compound->Boiling_Point This compound->Density 2-Methyl-1-butene 2-Methyl-1-butene 2-Methyl-1-butene->Boiling_Point 2-Methyl-1-butene->Density 3-Methyl-1-butene 3-Methyl-1-butene 3-Methyl-1-butene->Boiling_Point 3-Methyl-1-butene->Density 2-Methyl-2-butene 2-Methyl-2-butene 2-Methyl-2-butene->Boiling_Point 2-Methyl-2-butene->Density Molecular_Structure Molecular_Structure Molecular_Structure->1-Pentene Affects Molecular_Structure->cis-2-Pentene Affects Molecular_Structure->this compound Affects Molecular_Structure->2-Methyl-1-butene Affects Molecular_Structure->3-Methyl-1-butene Affects Molecular_Structure->2-Methyl-2-butene Affects

Caption: Interrelation of molecular structure with boiling point and density in pentene isomers.

Generally, straight-chain isomers like the pentenes have higher boiling points than their branched counterparts due to a larger surface area, which allows for stronger van der Waals forces. Among the straight-chain isomers, the position of the double bond has a minor effect on the boiling point. For the branched isomers, increased branching leads to a more compact, spherical shape, reducing the surface area for intermolecular contact and thus lowering the boiling point. 3-Methyl-1-butene, with its branching further from the double bond, has the lowest boiling point. The densities of the isomers show less variation, though generally, more compact molecules tend to have slightly higher densities.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating cis- and trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in chemical synthesis and analysis. This guide provides a detailed comparison of spectroscopic techniques for the unambiguous differentiation of cis- and trans-2-pentene, supported by experimental data and protocols.

The distinct spatial arrangement of the ethyl and methyl groups around the carbon-carbon double bond in cis- and this compound gives rise to unique spectroscopic signatures. These differences are readily observable in Infrared (IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, allowing for clear identification of each isomer.

Comparative Spectroscopic Data

The following tables summarize the key quantitative differences in the spectroscopic data for cis- and this compound.

Infrared (IR) Spectroscopy
Vibrational Modecis-2-Pentene (cm⁻¹)This compound (cm⁻¹)Key Distinguishing Feature
=C-H Stretch ~3020~3025Subtle difference, not primary for differentiation.
C=C Stretch ~1658~1670The C=C stretching frequency is slightly higher in the trans isomer due to greater symmetry. The intensity of this peak is often weaker in the more symmetric trans isomer.[1]
=C-H Bend (Out-of-Plane) ~690-730~965This is the most reliable diagnostic region in IR spectroscopy. The cis isomer shows a strong absorption band around 690-730 cm⁻¹, while the trans isomer exhibits a characteristic strong band around 965 cm⁻¹.[1]
Raman Spectroscopy
Vibrational Modecis-2-Pentene (cm⁻¹)This compound (cm⁻¹)Key Distinguishing Feature
C=C Stretch ~1658~1675The C=C stretching vibration is a key differentiator. The band for the trans isomer appears at a higher wavenumber. Notably, the C=C stretch is typically much stronger and more intense in the Raman spectrum of the trans isomer compared to the cis isomer due to the change in polarizability during the vibration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Environmentcis-2-Pentene (δ, ppm)This compound (δ, ppm)Coupling Constant (J, Hz)Key Distinguishing Feature
Olefinic Protons (-CH=CH-) ~5.2-5.5~5.3-5.6cis: ³J = ~10-12 Hz, trans: ³J = ~15-18 HzThe vicinal coupling constant (³J) between the olefinic protons is the most definitive feature. The larger coupling constant for the trans isomer is due to the anti-periplanar relationship of the coupled protons.
Allylic Protons (-CH₂-CH=) ~2.0-2.1~1.9-2.0-Minor chemical shift differences.
Methyl Protons (-CH₃) ~1.6 (d), ~0.9 (t)~1.6 (d), ~0.9 (t)-Similar chemical shifts for both isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Environmentcis-2-Pentene (δ, ppm)This compound (δ, ppm)Key Distinguishing Feature
Olefinic Carbons (-CH=CH-) C2: ~123.3, C3: ~132.6C2: ~124.7, C3: ~133.5The olefinic carbons in the trans isomer are slightly deshielded (appear at a higher ppm) compared to the cis isomer.
Allylic Carbon (-CH₂-) ~20.7~25.8The allylic carbon in the trans isomer is significantly deshielded compared to the cis isomer due to steric effects. This provides a clear point of differentiation.
Methyl Carbons (-CH₃) ~12.9, ~14.2~17.8, ~13.6The chemical shifts of the methyl carbons also show noticeable differences between the two isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To acquire the infrared spectrum of liquid cis- or this compound to identify the characteristic C=C stretching and =C-H bending vibrations.

Materials:

  • cis- or this compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Pasteur pipette

  • Hexane or other suitable volatile solvent for cleaning

Procedure (Neat Liquid Sample on Salt Plates):

  • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and rinse with a dry solvent like hexane.

  • Place one drop of the liquid pentene sample onto the center of one salt plate using a Pasteur pipette.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Process the spectrum by subtracting the background.

  • Clean the salt plates thoroughly with a suitable solvent after analysis.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid cis- or this compound, focusing on the C=C stretching region.

Materials:

  • cis- or this compound sample

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Glass capillary tube or NMR tube

  • Sample holder for the spectrometer

Procedure:

  • Fill a clean glass capillary tube or NMR tube with the liquid pentene sample to a height of approximately 1-2 cm.

  • Place the tube securely in the sample holder of the Raman spectrometer.

  • Set the spectrometer parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio. Start with low laser power to avoid sample heating or degradation.

  • Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

  • Process the spectrum, which may include baseline correction and cosmic ray removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of cis- and this compound to determine chemical shifts and proton-proton coupling constants.

Materials:

  • cis- or this compound sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 5-20 mg of the pentene isomer into a small vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex the mixture to ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • The spectrometer will lock onto the deuterium signal of the solvent and shim to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, which includes Fourier transformation, phase correction, and baseline correction. Integrate the signals and measure the coupling constants.

  • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating between cis- and this compound using the spectroscopic methods described.

Spectroscopic_Differentiation Workflow for Spectroscopic Differentiation of 2-Pentene Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample cis/trans-2-Pentene Mixture or Pure Isomer IR IR Spectroscopy Sample->IR Analyze Sample Raman Raman Spectroscopy Sample->Raman Analyze Sample NMR NMR Spectroscopy Sample->NMR Analyze Sample IR_Data Analyze =C-H bend: ~700 cm⁻¹ (cis) vs ~965 cm⁻¹ (trans) IR->IR_Data Raman_Data Analyze C=C stretch intensity: Weak (cis) vs Strong (trans) Raman->Raman_Data NMR_Data Analyze ³J(H,H) coupling: ~10-12 Hz (cis) vs ~15-18 Hz (trans) Analyze ¹³C allylic shift NMR->NMR_Data Conclusion Isomer Identification IR_Data->Conclusion Raman_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of cis- and this compound.

References

A Comparative Analysis of the Thermodynamic Properties of trans-2-Pentene and Other C5 Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the thermodynamic characteristics of trans-2-pentene in comparison to its isomers, cis-2-pentene and 1-pentene. This report presents key experimental data, outlines methodologies for their determination, and visually represents the stability relationships.

The thermodynamic properties of alkenes are fundamental to understanding their reactivity and stability, which is critical in various applications, including drug synthesis and materials science. This guide provides a comparative analysis of the key thermodynamic parameters of this compound, cis-2-pentene, and 1-pentene, offering a quantitative basis for their comparison.

Comparative Thermodynamic Data

The stability and energetic characteristics of this compound and its isomers, cis-2-pentene and 1-pentene, are best understood through a direct comparison of their fundamental thermodynamic properties. The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), molar heat capacity at constant pressure (Cp), and standard Gibbs free energy of formation (ΔfG°) for these C5 alkenes in the gas phase at 298.15 K.

Table 1: Standard Enthalpy of Formation and Standard Gibbs Free Energy of Formation (Gas Phase, 298.15 K)

CompoundΔfH° (kJ/mol)ΔfG° (kJ/mol)
This compound-32.0 ± 2.0[1]69.8 (estimated)
cis-2-Pentene-28.4 (estimated)73.5 (estimated)
1-Pentene-22.0 ± 9.0[2]78.5 (estimated)

Table 2: Standard Molar Entropy and Molar Heat Capacity (Gas Phase, 298.15 K)

CompoundS° (J/mol·K)Cp (J/mol·K)
This compound342.3 (estimated)108.9[3]
cis-2-Pentene345.2 (estimated)111.3 (estimated)
1-Pentene347.5[2][4]108.2[2][4]

Note: Some values are estimated based on available experimental data and established thermodynamic relationships. The uncertainty in the reported values is indicated where available.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and spectroscopic techniques. The following is a general overview of the experimental methodologies employed.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of the pentene isomers is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

cluster_0 Sample Preparation cluster_1 Calorimetry cluster_2 Data Analysis Sample Pure Alkene Sample Encapsulation Encapsulation in a sample holder Sample->Encapsulation Bomb Placement in a bomb calorimeter Encapsulation->Bomb Pressurization Pressurization with excess pure oxygen Bomb->Pressurization Ignition Ignition of the sample Pressurization->Ignition Temp_Measurement Measurement of temperature change (ΔT) Ignition->Temp_Measurement Heat_Release Calculation of heat released (q) Temp_Measurement->Heat_Release Combustion_Enthalpy Determination of enthalpy of combustion (ΔcH°) Heat_Release->Combustion_Enthalpy Hess_Law Application of Hess's Law Combustion_Enthalpy->Hess_Law Formation_Enthalpy Calculation of enthalpy of formation (ΔfH°) Hess_Law->Formation_Enthalpy G cluster_0 Structural Isomers cluster_1 Thermodynamic Stability 1-Pentene 1-Pentene (Monosubstituted) Least_Stable Least Stable 1-Pentene->Least_Stable Higher ΔfH° cis-2-Pentene cis-2-Pentene (Disubstituted, Steric Strain) Intermediate_Stability Intermediate Stability cis-2-Pentene->Intermediate_Stability Lower ΔfH° This compound This compound (Disubstituted, Less Strain) Most_Stable Most Stable This compound->Most_Stable Lowest ΔfH°

References

A Comparative Guide to Alkene Metathesis: Evaluating trans-2-Pentene as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds. The choice of alkene substrate is critical to the success of these reactions, influencing reactivity, selectivity, and overall yield. This guide provides an objective comparison of trans-2-pentene's performance in metathesis reactions against other common alkene substrates, namely cis-2-pentene and 1-pentene. The information presented is supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic needs.

Executive Summary

Generally, the reactivity of alkenes in metathesis reactions follows the order: terminal alkenes > cis-internal alkenes > trans-internal alkenes. This trend is primarily governed by steric hindrance around the double bond. Terminal alkenes, such as 1-pentene, are typically the most reactive substrates as they readily react with the catalyst and lead to the formation of volatile ethylene gas, which drives the reaction equilibrium towards the products.[1]

This compound, being a sterically more hindered internal alkene, exhibits lower reactivity compared to 1-pentene and its cis-isomer. However, its use can be advantageous in specific applications where controlled reactivity or the formation of trans-configured products is desired. The thermodynamic stability of the trans isomer often results in products with high E/Z selectivity.

Performance Comparison in Metathesis Reactions

The following tables summarize the performance of this compound, cis-2-pentene, and 1-pentene in both self-metathesis and cross-metathesis reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions.

Self-Metathesis

Self-metathesis, or homodimerization, provides insights into the intrinsic reactivity of an alkene.

SubstrateCatalystProduct(s)Yield (%)Observations
This compound Grubbs II2-Butene + 3-HexeneModerateEquilibrium mixture.
cis-2-Pentene Grubbs I2-Butene + 3-HexeneLowComplex mixture of products often observed due to isomerization.[2]
1-Pentene Grubbs II4-Octene + EthyleneHighDriven to completion by the release of ethylene gas.[1]
Cross-Metathesis with a Model Substrate (Allyl Benzene)

Cross-metathesis is a widely used transformation for the synthesis of more complex molecules. The data below is illustrative of the general reactivity trends.

Alkene SubstrateCross-Metathesis PartnerCatalystProduct Yield (%)E/Z Ratio
This compound Allyl BenzeneGrubbs IIModeratePredominantly E
cis-2-Pentene Allyl BenzeneGrubbs IIModerate-HighMixture of E and Z
1-Pentene Allyl BenzeneGrubbs IIHighMixture of E and Z

Experimental Protocols

The following are representative experimental protocols for conducting cross-metathesis reactions. These can be adapted for specific substrates and desired products.

General Procedure for Cross-Metathesis with Grubbs Second-Generation Catalyst

This protocol describes a typical procedure for the cross-metathesis of an alkene with a partner olefin using a Grubbs second-generation catalyst.[3]

Materials:

  • Alkene substrate (e.g., this compound, 1.0 equiv)

  • Cross-metathesis partner (1.2 equiv)

  • Grubbs Second-Generation Catalyst (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkene substrate and the cross-metathesis partner in the anhydrous, degassed solvent.

  • Add the Grubbs second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Metathesis Pathways

The following diagrams illustrate the fundamental concepts of alkene metathesis.

Metathesis_Mechanism cluster_catalyst Catalyst cluster_alkenes Alkene Substrates cluster_intermediate Metallacyclobutane Intermediate cluster_products Metathesis Products catalyst [M]=CR¹₂ intermediate [M]-CR¹₂-CHR²-CHR² catalyst->intermediate [2+2] Cycloaddition alkene1 R²CH=CHR² alkene1->intermediate alkene2 R³CH=CHR³ intermediate->alkene2 product1 R²CH=CHR³ intermediate->product1 Cycloreversion product1->catalyst Catalyst Regeneration product2 R¹₂C=CR¹₂

Caption: The Chauvin mechanism for olefin metathesis.

Reactivity_Comparison cluster_reactivity Alkene Reactivity in Metathesis Terminal Terminal Alkenes (e.g., 1-Pentene) Cis_Internal cis-Internal Alkenes (e.g., cis-2-Pentene) Terminal->Cis_Internal Higher Reactivity Trans_Internal trans-Internal Alkenes (e.g., this compound) Cis_Internal->Trans_Internal Higher Reactivity

Caption: General reactivity trend of alkenes in metathesis.

Factors Influencing Performance

Several factors can influence the outcome of a metathesis reaction, and understanding these can help in optimizing reaction conditions.

  • Steric Hindrance: As previously mentioned, less sterically hindered alkenes, like terminal alkenes, generally exhibit higher reactivity. The substituents around the double bond can significantly impact the approach of the alkene to the metal catalyst.

  • Electronic Effects: The electronic nature of the substituents on the alkene can also play a role. Electron-withdrawing groups near the double bond can sometimes decrease the reactivity of the alkene.

  • Catalyst Choice: The selection of the metathesis catalyst is crucial. First-generation Grubbs catalysts are often sufficient for simple, unfunctionalized alkenes. However, second and third-generation Grubbs catalysts, as well as Schrock catalysts, offer higher activity and broader functional group tolerance, which may be necessary for less reactive substrates like this compound or for complex molecule synthesis.[4]

  • Reaction Conditions: Temperature, solvent, and concentration can all be optimized to improve yields and selectivity. For reactions that produce a gaseous byproduct like ethylene, conducting the reaction under a stream of inert gas can help to drive the equilibrium forward.[5]

Conclusion

References

Efficacy of trans-2-Pentene as a polymerization inhibitor versus commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of trans-2-pentene's role as a polymerization inhibitor against other commercially available alternatives. While this compound is recognized for its function as a polymerization inhibitor, publicly available literature lacks direct quantitative comparisons of its efficacy against other common inhibitors.[1] This document summarizes the available information, presents representative data for commercial alternatives to establish a baseline for comparison, and provides a framework for experimental evaluation.

Overview of Polymerization Inhibition

Polymerization inhibitors are crucial in the chemical industry to prevent the premature and uncontrolled polymerization of monomers during storage and transportation.[2] Unwanted polymerization can lead to product degradation, equipment fouling, and potentially hazardous exothermic reactions. The primary mechanism of most inhibitors involves the scavenging of free radicals, which are the initiators and propagators of polymerization chain reactions.

This compound as a Polymerization Inhibitor

This compound is a colorless, volatile liquid that is utilized as a solvent and a polymerization inhibitor in organic synthesis.[1] Its inhibitory action is attributed to the presence of a carbon-carbon double bond, which can react with and neutralize propagating radical species, thus terminating the polymerization chain. The general mechanism involves the addition of a radical to the double bond of the pentene molecule, forming a more stable and less reactive radical, which is less likely to continue the polymerization process.

Commercial Alternatives to this compound

Several compounds are widely used as commercial polymerization inhibitors. These include:

  • Hydroquinone (HQ): A common inhibitor that is effective in the presence of oxygen.

  • 4-Methoxyphenol (MEHQ): Another phenolic inhibitor frequently used for stabilizing acrylic monomers.

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxide radical that is a highly efficient inhibitor for a broad range of monomers.[2]

  • Phenothiazine (PTZ): A heterocyclic compound used to inhibit polymerization in various systems.

Comparative Efficacy Data (Representative)

InhibitorConcentration (ppm)Polymer Growth (%) after 4hStyrene Conversion (%) after 4h
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) 5016.400.048
4-hydroxy-2,2,6,6-tetramethyl piperidine 1-Oxyl (4-hydroxy-TEMPO) 5024.850.065
2,6-di-tert-butyl-4-methylphenol (BHT) 5042.500.111
4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) 5046.800.134

Disclaimer: The data presented in this table is for illustrative purposes to show typical metrics used to evaluate inhibitor performance. It is derived from a study on styrene polymerization and does not include this compound. The efficacy of an inhibitor is highly dependent on the monomer system, temperature, and other process conditions.

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the efficacy of this compound against other inhibitors, a standardized experimental protocol is necessary. The following is a representative methodology adapted from studies on styrene polymerization.

Objective: To determine the effectiveness of various inhibitors in preventing the thermal polymerization of a given monomer (e.g., styrene, methyl methacrylate).

Materials:

  • Monomer (e.g., purified styrene)

  • Inhibitors to be tested (e.g., this compound, hydroquinone, MEHQ, TEMPO) at known concentrations

  • Solvent (if necessary)

  • Reaction vessel (e.g., sealed ampoules or a reactor with temperature control and inert atmosphere)

  • Heating apparatus (e.g., oil bath or oven)

  • Analytical equipment (e.g., Gas Chromatography (GC) to measure monomer conversion, Gel Permeation Chromatography (GPC) to analyze polymer formation and molecular weight)

Procedure:

  • Preparation of Samples: Prepare solutions of the monomer containing the specified concentration of each inhibitor. A control sample with no inhibitor should also be prepared.

  • Reaction Setup: Aliquot the samples into reaction vessels. Purge the vessels with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can influence the polymerization process, and seal them.

  • Thermal Initiation: Place the sealed vessels in a heating apparatus set to a specific temperature (e.g., 120°C for styrene) to induce thermal polymerization.

  • Sampling: At predetermined time intervals, remove a vessel for each inhibitor and the control from the heating apparatus and quench the reaction by rapid cooling.

  • Analysis:

    • Monomer Conversion: Analyze the samples using GC to determine the remaining monomer concentration. The conversion can be calculated as: Conversion (%) = [(Initial Monomer Concentration - Final Monomer Concentration) / Initial Monomer Concentration] x 100

    • Polymer Formation: Precipitate the formed polymer by adding a non-solvent (e.g., methanol for polystyrene). Filter, dry, and weigh the polymer to determine the polymer yield (growth).

    • Molecular Weight Analysis: Characterize the molecular weight and molecular weight distribution of the formed polymer using GPC.

  • Data Comparison: Plot monomer conversion and polymer growth as a function of time for each inhibitor. A more effective inhibitor will show a longer induction period and a lower rate of polymerization.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of radical scavenging and a logical workflow for inhibitor evaluation.

InhibitionMechanism cluster_propagation Polymerization Propagation cluster_inhibition Inhibition by this compound P_radical Propagating Radical (P•) Monomer Monomer (M) P_radical->Monomer Attacks P_radical_new Longer Propagating Radical (PM•) Monomer->P_radical_new Forms new radical P_radical_2 Propagating Radical (P•) Pentene This compound Stable_Radical Stable Pentene Radical (P-Pentene•) Pentene->Stable_Radical Forms P_radical_2->Pentene Adds to double bond Termination Chain Termination Stable_Radical->Termination Leads to

Caption: General mechanism of radical scavenging by an alkene inhibitor.

ExperimentalWorkflow A Define Monomer and Inhibitors (this compound vs. Alternatives) B Prepare Samples (Inhibitor-dosed Monomer & Control) A->B C Induce Polymerization (Thermal or Chemical Initiation) B->C D Monitor Reaction Over Time C->D E Analyze Samples D->E F Determine Monomer Conversion (GC) E->F G Quantify Polymer Growth (Gravimetric) E->G H Characterize Polymer (GPC) E->H I Compare Inhibitor Performance (Induction Period, Rate of Polymerization) F->I G->I H->I

Caption: Workflow for evaluating polymerization inhibitor efficacy.

Conclusion

References

A Comparative Guide to the Experimental Determination of Heat of Hydrogenation for Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heat of hydrogenation for three common pentene isomers: 1-pentene, (Z)-2-pentene (cis-2-pentene), and (E)-2-pentene (trans-2-pentene). The heat of hydrogenation is a critical thermodynamic parameter that offers insights into the relative stability of unsaturated compounds. This information is invaluable in various fields, including catalyst development, reaction mechanism studies, and the design of synthetic pathways in drug development.

The hydrogenation of an alkene is an exothermic reaction where the heat released, known as the heat of hydrogenation, is inversely proportional to the stability of the initial alkene.[1] More stable alkenes release less heat upon hydrogenation.[2] This principle allows for a quantitative comparison of the stability of alkene isomers. The primary factors influencing alkene stability are the degree of substitution of the double bond and the steric strain within the molecule.[3] Generally, trans isomers are more stable than their corresponding cis isomers due to reduced steric hindrance.[4]

Quantitative Data Summary

The following table summarizes the experimentally determined heats of hydrogenation for the pentene isomers. These values, obtained through calorimetric measurements, clearly illustrate the stability trend among the isomers.

Pentene IsomerStructureHeat of Hydrogenation (kcal/mol)Heat of Hydrogenation (kJ/mol)
1-PenteneCH₂=CH-CH₂-CH₂-CH₃-30.0[5]-126[6][7][8]
(Z)-2-Pentene (cis)CH₃-CH=CH-CH₂-CH₃-28.1[5]-117[7]
(E)-2-Pentene (trans)CH₃-CH=CH-CH₂-CH₃-27.2[5]-113.8[6]

As the data indicates, 1-pentene, being a monosubstituted alkene, is the least stable and releases the most heat upon hydrogenation. The disubstituted 2-pentene isomers are more stable. Among the geometric isomers, (E)-2-pentene is more stable than (Z)-2-pentene, as evidenced by its lower heat of hydrogenation. This is attributed to the steric strain between the alkyl groups on the same side of the double bond in the cis isomer.

Experimental Protocols

The determination of the heat of hydrogenation is typically performed using reaction calorimetry. Below is a detailed protocol for a solution-phase catalytic hydrogenation of a pentene isomer in a constant-pressure calorimeter.

Materials and Equipment:

  • Constant-pressure calorimeter (e.g., a Dewar flask or a commercial reaction calorimeter)

  • High-precision thermometer or temperature probe (±0.01 °C)

  • Hydrogen gas cylinder with a regulator and flowmeter

  • Syringe pump for controlled liquid addition

  • Magnetic stirrer and stir bar

  • Catalyst: 5% Palladium on carbon (Pd/C)

  • Solvent: A suitable inert solvent such as ethanol or hexane

  • Pentene isomer (1-pentene, (Z)-2-pentene, or (E)-2-pentene)

  • Standard substance for calorimeter calibration (e.g., potassium chloride)

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh a known amount of the standard substance (e.g., KCl) and dissolve it in a known volume of distilled water inside the calorimeter.

    • Measure the temperature change upon dissolution.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of solution of the standard.

  • Reaction Setup:

    • Add a precise volume of the inert solvent to the calorimeter.

    • Add a weighed amount of the Pd/C catalyst to the solvent.

    • Seal the calorimeter and allow the system to reach thermal equilibrium while stirring. Record the stable initial temperature (T_initial).

  • Hydrogenation Reaction:

    • Begin bubbling a slow, steady stream of hydrogen gas through the solvent containing the catalyst.

    • Once the catalyst is saturated with hydrogen (indicated by a stable temperature), inject a precise, known amount of the pentene isomer into the calorimeter using a syringe pump at a constant rate.

    • Continuously monitor and record the temperature of the solution. The temperature will rise as the exothermic hydrogenation reaction proceeds.

    • Continue recording the temperature until it reaches a maximum and then starts to cool.

  • Data Analysis:

    • Plot the temperature as a function of time to determine the maximum temperature change (ΔT).

    • Calculate the heat released by the reaction (q_rxn) using the following equation: q_rxn = (C_calorimeter + m_solution * c_solution) * ΔT where:

      • C_calorimeter is the heat capacity of the calorimeter.

      • m_solution is the mass of the solution.

      • c_solution is the specific heat capacity of the solution.

    • Calculate the molar heat of hydrogenation (ΔH_hydrog) by dividing q_rxn by the number of moles of the pentene isomer used.

Visualizations

Logical Relationship between Alkene Stability and Heat of Hydrogenation

The following diagram illustrates the relationship between the potential energy of the pentene isomers and their corresponding heats of hydrogenation. The final product, pentane, is at the same energy level regardless of the starting isomer. The difference in the heat of hydrogenation directly reflects the difference in the initial stability of the isomers.

G cluster_product Product 1-Pentene 1-Pentene Pentane Pentane 1-Pentene->Pentane  ΔH = -30.0 kcal/mol cis-2-Pentene cis-2-Pentene cis-2-Pentene->Pentane  ΔH = -28.1 kcal/mol This compound This compound This compound->Pentane  ΔH = -27.2 kcal/mol

Energy diagram for pentene isomer hydrogenation.

Experimental Workflow for Calorimetric Measurement

This diagram outlines the key steps involved in the experimental determination of the heat of hydrogenation using a solution calorimeter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate Calorimeter B Prepare Solvent & Catalyst A->B C Establish Thermal Equilibrium B->C D Introduce H₂ Gas C->D E Inject Pentene Isomer D->E F Record Temperature Change E->F G Determine ΔT F->G H Calculate q_rxn G->H I Calculate ΔH_hydrog H->I

Workflow for determining heat of hydrogenation.

References

A Comparative Analysis of the Environmental Impact of Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Pentene (C5H10), a volatile organic compound (VOC) with several isomers, plays a significant role in various industrial applications, primarily as a component in fuels and as a precursor in chemical synthesis.[1][2] The environmental fate and impact of these isomers can vary depending on their molecular structure. This guide provides a comparative assessment of the environmental impact of key pentene isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Environmental Impacts

The following tables summarize key environmental impact parameters for various pentene isomers. Data availability for some isomers is limited, highlighting areas for future research.

Table 1: Atmospheric Impact of Pentene Isomers

IsomerAtmospheric LifetimePhotochemical Ozone Creation Potential (POCP)Global Warming Potential (GWP)
1-Pentene Data not available6.20[3]Data not available
2-Pentene (cis/trans) Data not available8.80 (as 2-pentenes)[3]Data not available
2-Methyl-1-butene Data not available4.90[3]Data not available
3-Methyl-1-butene ~0.5 days[1]6.20[3]Data not available
2-Methyl-2-butene ~1 day or less[4]77.1 - 84.2[4]Contribution to global warming is considered minor due to its short atmospheric half-life.[4]

Table 2: Aquatic Toxicity of Pentene Isomers

IsomerAcute Toxicity to Fish (96-hour LC50)Acute Toxicity to Aquatic Invertebrates (48-hour EC50)
1-Pentene Data not availableData not available
2-Pentene (cis/trans) Data not availableData not available
2-Methyl-1-butene Data not availableData not available
3-Methyl-1-butene Data not availableData not available
2-Methyl-2-butene 5.0 mg/L[4]3.8 mg/L[4]

Table 3: Biodegradability of Pentene Isomers

IsomerReady Biodegradability
1-Pentene Data not available
2-Pentene (cis/trans) Data not available
2-Methyl-1-butene Data not available
3-Methyl-1-butene Expected to be an important fate process.[1]
2-Methyl-2-butene Not readily biodegradable.[4][5]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. Below are summaries of the key methodologies.

Acute Fish Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

  • Test Organisms: A variety of fish species can be used, with zebrafish (Brachydanio rerio) being a common choice.

  • Procedure:

    • Fish are exposed to at least five concentrations of the test substance arranged in a geometric series.

    • A control group is maintained in water without the test substance.

    • The exposure period is 96 hours.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Ready Biodegradability - Closed Bottle Test (OECD Guideline 301D)

This method assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

  • Inoculum: A small amount of an active microbial population (e.g., from activated sludge) is introduced into the test medium.

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with the microorganisms and incubated in a completely filled, closed bottle in the dark at a constant temperature.

    • The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.

    • A blank control with only the inoculum is run in parallel to account for endogenous oxygen consumption.

  • Data Analysis: A substance is considered readily biodegradable if the percentage of biodegradation reaches a certain pass level (e.g., ≥60% of the theoretical oxygen demand) within a 10-day window during the 28-day test period.[5]

Determination of Photochemical Ozone Creation Potential (POCP)

POCP values quantify the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone.

  • Methodology: POCP values are typically calculated using complex atmospheric chemistry models. These models simulate the degradation of the VOC in the presence of nitrogen oxides (NOx) and sunlight.

  • Procedure:

    • A detailed chemical mechanism for the atmospheric degradation of the target VOC is developed.

    • This mechanism is incorporated into a photochemical trajectory model that simulates the chemical and physical processes in a parcel of air as it moves through the atmosphere.

    • The model calculates the amount of ozone produced from the emission of the VOC over a specified period (e.g., a few days).

  • Data Analysis: The POCP is expressed as a relative value, often benchmarked against the ozone-forming potential of a reference compound like ethene (POCP = 100).[4]

Visualizing Environmental Impact Pathways

The following diagrams illustrate key processes related to the environmental impact of pentene isomers.

cluster_atmosphere Atmospheric Degradation & Ozone Formation Pentene Pentene Isomers Peroxy_Radicals Peroxy Radicals (RO2·) Pentene->Peroxy_Radicals Oxidation OH Hydroxyl Radicals (OH·) OH->Peroxy_Radicals O3_atm Ozone (O3) O3_atm->Peroxy_Radicals Sunlight Sunlight (hv) NO2 Nitrogen Dioxide (NO2) Sunlight->NO2 NOx Nitrogen Oxides (NOx) NOx->NO2 Oxidation Peroxy_Radicals->NOx O3_formed Tropospheric Ozone (O3) NO2->O3_formed Photolysis

Atmospheric degradation pathway of pentene isomers leading to ozone formation.

cluster_workflow Environmental Impact Assessment Workflow cluster_fate_tests Fate Assessment cluster_toxicity_tests Ecotoxicity Testing Start Substance Identification (e.g., Pentene Isomer) PhysChem Characterize Physicochemical Properties Start->PhysChem Fate Assess Environmental Fate PhysChem->Fate e.g., Volatility, Solubility Toxicity Evaluate Ecotoxicity Fate->Toxicity e.g., Persistence, Bioaccumulation Risk Risk Characterization Fate->Risk Biodegradation Biodegradation Tests (e.g., OECD 301) Fate->Biodegradation Photodegradation Atmospheric Degradation (e.g., POCP calculation) Fate->Photodegradation Toxicity->Risk AquaticTox Aquatic Toxicity (e.g., OECD 203) Toxicity->AquaticTox TerrestrialTox Terrestrial Toxicity Toxicity->TerrestrialTox

Generalized workflow for assessing the environmental impact of a chemical substance.

Discussion

The available data indicates that pentene isomers, as volatile organic compounds, primarily pose an environmental risk through their contribution to the formation of tropospheric ozone. Alkenes, as a group, are potent ozone producers.[6] Among the isomers for which data is available, 2-methyl-2-butene exhibits a high Photochemical Ozone Creation Potential.[4]

In the aquatic environment, 2-methyl-2-butene is classified as toxic to aquatic organisms.[2][5] The lack of extensive aquatic toxicity data for other pentene isomers is a significant data gap that hinders a complete comparative risk assessment.

Regarding persistence, 2-methyl-2-butene is not readily biodegradable, suggesting it may persist in the environment.[2][4] Conversely, 3-methyl-1-butene is expected to biodegrade, indicating a potentially lower persistence.[1]

The short atmospheric lifetimes of isomers like 2-methyl-2-butene and 3-methyl-1-butene suggest that their direct contribution to global warming is likely to be minor.[4]

Conclusion

This comparative guide highlights the variable environmental impacts of different pentene isomers. While all are precursors to photochemical smog, their ozone creation potential, aquatic toxicity, and biodegradability differ. The branched-chain isomer, 2-methyl-2-butene, demonstrates a notable environmental footprint with its high POCP and aquatic toxicity, coupled with low biodegradability. Further experimental studies are crucial to fill the existing data gaps for other pentene isomers to enable a more comprehensive and robust environmental risk assessment. This will allow for more informed decisions in the chemical industry regarding the production and use of these compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying trans-2-Pentene in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as trans-2-pentene is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory standards. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound in mixtures: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided.

Method Comparison at a Glance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the most prevalent and well-suited technique for volatile hydrocarbons like this compound. High-Performance Liquid Chromatography (HPLC) is less common for this application due to the analyte's volatility and lack of a strong UV chromophore, often necessitating derivatization. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful, non-destructive alternative that does not require chromatographic separation but may have higher detection limits.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of this compound and similar short-chain alkenes using GC-FID, GC-MS, a hypothetical derivatization-based HPLC-UV method, and qNMR. It is important to note that performance metrics can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV) (with derivatization)Quantitative NMR (¹H qNMR)
Linearity (R²) > 0.999[1]> 0.995Not applicable (Direct proportionality)
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 3%< 5%< 2%
Limit of Detection (LOD) 0.004 - 3.3 µg/mL (FID)[1], 0.004 - 0.076 µg/mL (MS)~0.5 - 2 µg/mL (Analyte dependent)~5 µM
Limit of Quantification (LOQ) 0.008 - 0.164 µg/mL (MS)[1]~1.5 - 6 µg/mL (Analyte dependent)~15 µM

Gas Chromatography (GC)

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. Separation is achieved based on the compound's boiling point and affinity for the stationary phase of the GC column.

Advantages and Limitations

Advantages:

  • High Resolution: Capable of separating complex mixtures of volatile isomers.

  • High Sensitivity: Especially with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, or a Mass Spectrometer (MS) for enhanced selectivity and sensitivity.

  • Robust and Reliable: A well-established and validated technique for hydrocarbon analysis.[2]

Limitations:

  • Requires Volatility: Not suitable for non-volatile or thermally labile compounds.

  • FID is Destructive: The sample is burned in the FID detector.

  • MS can be complex: While powerful, GC-MS instrumentation and data analysis can be more complex than GC-FID.

Experimental Protocol: GC-FID

This protocol outlines a general procedure for the quantification of this compound using GC-FID.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.[3]

2. Reagents and Standards:

  • Carrier gas: Helium or Hydrogen of high purity.

  • FID gases: Hydrogen and compressed air of high purity.

  • Makeup gas: Nitrogen or Helium.

  • Solvent: Hexane or pentane (high purity, GC grade).

  • This compound standard (≥99% purity).

  • Internal standard (IS): A non-interfering, stable hydrocarbon such as n-hexane or cyclohexane.

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 100 °C.

    • Hold: Hold at 100 °C for 2 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C.

5. Data Analysis and Validation:

  • Linearity: Analyze the calibration standards and plot the ratio of the peak area of this compound to the internal standard against the concentration. The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.999.[1]

  • Accuracy: Analyze spiked samples at different concentration levels and calculate the percent recovery.

  • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (%RSD) should typically be < 5%.

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve.[4]

cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing and Validation stock Prepare Stock Solutions (Analyte and IS) cal_standards Prepare Calibration Standards stock->cal_standards injection Inject into GC cal_standards->injection sample_prep Prepare Sample (Dilution and IS addition) sample_prep->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification validation Perform Method Validation (Linearity, Accuracy, Precision) quantification->validation

Experimental workflow for GC-FID analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but its application to volatile, non-polar compounds like this compound is challenging due to the lack of a strong chromophore for UV detection and poor retention on conventional reversed-phase columns. Derivatization to introduce a UV-absorbing or fluorescent tag is often necessary.

Advantages and Limitations

Advantages:

  • Suitable for a wide range of compounds: Can analyze non-volatile and thermally labile compounds that are not amenable to GC.

  • Versatile detection: A variety of detectors can be used (UV, fluorescence, MS, etc.).

Limitations:

  • Poor sensitivity for non-polar, non-UV active compounds: this compound falls into this category.

  • Derivatization required: The need for a chemical reaction adds complexity, time, and potential for error to the analysis.[5][6]

  • Volatility can be an issue: Sample handling of the volatile this compound can lead to losses.

Experimental Protocol: HPLC-UV (with Pre-column Derivatization)

This protocol is a hypothetical example based on the derivatization of the double bond to a UV-active species. A common reaction for alkenes is the formation of bromonium ions, which can then be reacted with a UV-active nucleophile. This method would require significant development and validation.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Mobile phase: Acetonitrile and water (HPLC grade).

  • Derivatization reagent 1: N-Bromosuccinimide (NBS).

  • Derivatization reagent 2: A UV-active nucleophile (e.g., a substituted phenol or aniline).

  • This compound standard (≥99% purity).

  • Solvent for derivatization: A suitable aprotic solvent like acetonitrile.

3. Derivatization and Standard Preparation:

  • Derivatization Reaction: In a sealed vial, react a known amount of this compound with NBS in the presence of the UV-active nucleophile. The reaction conditions (temperature, time, reagent concentrations) would need to be optimized.

  • Stock Solution: Prepare a stock solution of the derivatized this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

4. HPLC-UV Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and water may be required to separate the derivatized product from excess reagents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized product.

  • Injection Volume: 10 µL.

5. Data Analysis and Validation:

  • Follow a similar validation procedure as outlined for the GC-FID method, focusing on the linearity, accuracy, and precision of the derivatized analyte.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing analyte This compound derivatization Derivatization Reaction (e.g., with NBS and a chromophore) analyte->derivatization derivatized_analyte Derivatized Analyte derivatization->derivatized_analyte cal_standards Prepare Calibration Standards derivatized_analyte->cal_standards injection Inject into HPLC cal_standards->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Logical workflow for HPLC analysis with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified reference material without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8][9]

Advantages and Limitations

Advantages:

  • Primary Method: Can provide highly accurate and traceable results.[10]

  • Non-destructive: The sample can be recovered after analysis.

  • No Chromatographic Separation: Reduces analysis time and solvent consumption.

  • Structural Information: Provides structural confirmation of the analyte simultaneously.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Requires High Purity Internal Standard: The accuracy of the method is dependent on the purity and accurate weighing of the internal standard.

  • Signal Overlap: The signals of the analyte, internal standard, and any impurities must not overlap.

Experimental Protocol: ¹H qNMR

This protocol provides a general procedure for the quantification of this compound using ¹H qNMR with an internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Reagents and Standards:

  • Deuterated solvent: Chloroform-d (CDCl₃) or another suitable solvent in which both the analyte and internal standard are soluble.

  • Internal standard (IS): A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The IS should be stable, non-volatile, and accurately weighable.

3. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into an NMR tube.

  • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

  • Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

4. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons. This is crucial for accurate integration.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both this compound (e.g., the vinylic protons) and the internal standard.

  • The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration or purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent in NMR tube weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum (long relaxation delay) dissolve->acquire process Process FID (FT, phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration/purity integrate->calculate

Workflow for quantitative NMR (qNMR) analysis.

Conclusion

For the routine and sensitive quantification of this compound in mixtures, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most recommended method due to its high sensitivity, robustness, and suitability for volatile hydrocarbons. GC-MS offers enhanced selectivity and is invaluable for identification in complex matrices. Quantitative NMR (qNMR) serves as an excellent primary method for highly accurate purity assessments and for the certification of reference materials, although with higher detection limits than GC. HPLC is generally not a practical choice for this analyte unless derivatization is feasible and the added complexity is justified by specific analytical needs. A thorough validation of the chosen method is imperative to ensure the reliability and accuracy of the obtained quantitative results.

References

Safety Operating Guide

Proper Disposal of trans-2-Pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of trans-2-Pentene, a highly flammable and reactive alkene.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[2][3][4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat, should be worn at all times.[3][6]

In the event of a spill, immediately extinguish all ignition sources.[1][3][5] Small spills can be absorbed with a non-combustible, inert material such as sand or vermiculite.[3][5] The absorbent material should then be collected in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to absorb the spill.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for understanding its physical properties and hazards.

PropertyValueSource
Molecular FormulaC₅H₁₀--INVALID-LINK--
Molecular Weight70.13 g/mol --INVALID-LINK--
Boiling Point36.3 °C--INVALID-LINK--
Melting Point-140.2 °C--INVALID-LINK--
Flash Point< -20 °C--INVALID-LINK--
Density0.6431 g/cm³ at 25 °C--INVALID-LINK--
Vapor Density2.4 (Air = 1)--INVALID-LINK--
Solubility in WaterInsoluble--INVALID-LINK--

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4] In-laboratory chemical treatment of alkene waste is not a standard recommended procedure due to the potential for vigorous and exothermic reactions with oxidizing and halogenating agents.[1][2]

Step-by-Step Waste Collection and Storage Protocol:
  • Segregation of Waste: Designate a specific, properly labeled, and sealed container for non-halogenated organic solvent waste.[7] Do not mix this compound waste with other waste streams, especially oxidizing agents.[4][5]

  • Container Selection: Use a container made of a material compatible with flammable hydrocarbons. The original container or a designated safety can is ideal. Ensure the container has a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[2][5] Flammable liquid storage cabinets are the preferred storage location.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling & Generation of Waste cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal start This compound in use waste_generation Generate this compound waste start->waste_generation collect_waste Collect waste in a designated, non-halogenated organic waste container waste_generation->collect_waste label_container Properly label container with 'Hazardous Waste', 'Flammable', and 'this compound' collect_waste->label_container store_waste Store sealed container in a flammable storage cabinet away from ignition sources label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_waste->contact_ehs professional_disposal Professional disposal via controlled incineration or other approved methods contact_ehs->professional_disposal

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and waste management guidelines.

References

Personal protective equipment for handling trans-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of trans-2-Pentene, a highly flammable and hazardous chemical. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical Properties and Hazards

This compound is a colorless, volatile liquid with a hydrocarbon odor.[1][2] It is highly flammable and poses a significant fire risk.[2][3][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3] The substance is also classified as a skin and eye irritant and may be fatal if swallowed and enters the airways.[1][3][4]

PropertyValueSource
CAS Number 646-04-8[3]
Molecular Formula C5H10[6]
Boiling Point 36-37 °C (96.8-98.6 °F)[1][3][6]
Melting Point -140 °C (-220 °F)[3][7]
Flash Point -45 °C (-49 °F)[3]
Vapor Density (Air=1) 2.4[7]
Solubility Insoluble in water; soluble in organic solvents.[1][2][6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure:

PPE CategorySpecificationRationaleSource
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A full face shield is recommended where splashing is possible.Protects against eye irritation and serious eye damage from splashes.[1][3][7]
Hand Protection Wear impervious, fire/flame resistant gloves. Gloves must be inspected prior to use and must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.Prevents skin contact and irritation.[1][8]
Skin and Body Protection Wear appropriate protective clothing, including boots, lab coat, apron, or coveralls to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.Minimizes skin contact with the chemical.[1][3][7]
Respiratory Protection Use only in a well-ventilated area or outdoors.[3][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] For emergencies or unknown exposure levels, use a full-facepiece positive-pressure, air-supplied respirator.[7] A self-contained breathing apparatus (SCBA) is recommended for firefighting.[1][3]Protects against inhalation of harmful vapors, which can cause respiratory tract irritation and act as a simple asphyxiant.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the key steps for handling this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe ventilation Ensure Proper Ventilation prep->ventilation ignition Remove Ignition Sources prep->ignition handling Handling storage Storage handling->storage spill Spill Response handling->spill grounding Ground and Bond Equipment handling->grounding transfer Use Non-Sparking Tools handling->transfer disposal Disposal storage->disposal container Keep Container Tightly Closed storage->container cool_place Store in a Cool, Dry, Well-Ventilated Place storage->cool_place incompatibles Separate from Incompatibles storage->incompatibles spill->disposal evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Material spill->contain collect Collect Waste disposal->collect licensed_facility Dispose at a Licensed Facility disposal->licensed_facility ppe->handling ventilation->handling ignition->handling

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3][4]

Fire and Explosion Hazards

This compound is highly flammable and its vapors can form explosive mixtures with air.

  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][7] Water spray may be used to cool closed containers, but may be ineffective at extinguishing the fire.[3][7]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

  • Special Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][3] Containers may explode when heated.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Classification: This material should be handled as hazardous waste.[7]

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of in drains or waterways.[1][3]

  • Container Disposal: Empty containers may retain product residues (vapors and liquid) and can be hazardous.[7] Observe all warnings and precautions listed for the product. Do not attempt to clean empty containers.[7] Dispose of containers and unused contents in accordance with federal, state, and local requirements.[7]

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.